molecular formula C12H13BrF2N2O2 B572258 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline CAS No. 1365272-99-6

4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Cat. No.: B572258
CAS No.: 1365272-99-6
M. Wt: 335.149
InChI Key: IOWVSUZCYPHGOP-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline is a multifunctional halogenated aniline derivative designed for advanced chemical synthesis and research applications. Its molecular structure, incorporating bromo, fluoro, and nitro substituents on an aniline ring, along with a cyclohexyl group, makes it a versatile and valuable intermediate for constructing more complex molecules. This compound is primarily utilized as a key building block in medicinal chemistry and drug discovery research. The presence of distinct halogen atoms and a nitro group offers multiple sites for selective chemical transformations, such as metal-catalyzed cross-couplings and nucleophilic substitutions. These reactions are fundamental in the exploration and development of new pharmaceutical candidates, particularly for creating compound libraries. Researchers also employ this chemical in material science for the synthesis of specialized polymers and organic electronic materials. The combination of halogens can influence the electronic properties and stability of resulting compounds, making it a candidate for developing novel materials with specific characteristics. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human consumption. It is essential for qualified laboratory personnel handling this material to refer to the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2N2O2/c13-8-6-9(17(18)19)12(11(15)10(8)14)16-7-4-2-1-3-5-7/h6-7,16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWVSUZCYPHGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C(=C(C=C2[N+](=O)[O-])Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742931
Record name 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline
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Molecular Weight

335.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-99-6
Record name Benzenamine, 4-bromo-N-cyclohexyl-2,3-difluoro-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established analytical methodologies to present a predictive and practical guide for researchers. The guide covers a plausible synthetic route, detailed experimental protocols for the determination of key physicochemical parameters, analytical characterization methods, and essential safety and handling information. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of novel chemical entities.

Introduction

This compound is a halogenated nitroaromatic amine with a molecular structure that suggests potential utility as a versatile building block in organic synthesis. The presence of multiple functional groups—a bromine atom, two fluorine atoms, a nitro group, and a secondary amine with a cyclohexyl substituent—offers numerous sites for chemical modification. The reactivity of such compounds is largely dictated by the interplay of the electronic effects of these substituents on the aromatic ring.[1] The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions. The N-cyclohexyl group imparts lipophilicity, which can be a critical determinant of a molecule's behavior in biological systems.

Given the nascent stage of research into this particular compound, this guide aims to bridge the knowledge gap by providing a robust framework for its synthesis, characterization, and handling. The protocols and predictive data presented herein are grounded in established chemical principles and methodologies applied to analogous structures.

Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized through a multi-step process, likely commencing with a commercially available difluoroaniline derivative. The following proposed pathway is based on common reactions in organic synthesis for the functionalization of aromatic amines.

G A 2,3-Difluoroaniline B 2,3-Difluoro-6-nitroaniline A->B Nitration (HNO₃, H₂SO₄) C 4-Bromo-2,3-difluoro-6-nitroaniline B->C Bromination (Br₂, FeBr₃) D This compound C->D Nucleophilic Aromatic Substitution (Cyclohexylamine)

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties: A Predictive Overview and Experimental Determination

The physicochemical properties of a compound are critical to its application, particularly in drug development where factors like solubility and lipophilicity govern pharmacokinetic behavior. The following table summarizes the predicted and known properties of the target compound and its analogs.

PropertyPredicted/Known Value for this compoundRationale/Reference Compound
Molecular Formula C₁₂H₁₃BrF₂N₂O₂-
Molecular Weight 335.15 g/mol -
Appearance Expected to be a yellow or orange crystalline solidBased on similar nitroanilines.[2]
Melting Point (°C) Not available; likely in the range of 80-150 °CHalogenated nitroanilines are typically crystalline solids with melting points in this range.[3]
Boiling Point (°C) Not available; likely > 300 °C (decomposes)High molecular weight and polarity suggest a high boiling point, with probable decomposition.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate).The large hydrophobic cyclohexyl and bromophenyl groups will likely dominate, leading to low aqueous solubility. Halogenated nitroaromatics are generally soluble in polar aprotic solvents.[4]
pKa Estimated range: -2 to -4 for the protonated amineThe electron-withdrawing effects of the nitro and fluoro groups are expected to significantly decrease the basicity of the aniline nitrogen.[1]
logP (Octanol/Water) Estimated range: 3.5 - 4.5The presence of a bromine atom and a cyclohexyl group contributes significantly to lipophilicity.
Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

The melting point is a fundamental indicator of a crystalline solid's purity.[5][6]

Protocol:

  • Ensure the sample is thoroughly dried and finely powdered.[6]

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[5]

  • Place the capillary tube into a melting point apparatus (e.g., Mel-Temp).

  • Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[7]

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

This protocol provides a quantitative measure of the compound's solubility in a given solvent.

G cluster_0 Equilibration cluster_1 Separation & Analysis A Add excess solute to a known volume of solvent B Agitate at constant temperature (e.g., 24h) A->B C Allow undissolved solute to settle B->C D Withdraw a known volume of the supernatant C->D E Filter the supernatant (0.45 µm filter) D->E F Evaporate the solvent E->F G Weigh the residue F->G

Caption: Workflow for gravimetric solubility determination.

Protocol:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand, permitting any undissolved solid to sediment.

  • Carefully withdraw a precise volume of the clear supernatant.

  • Filter the withdrawn sample to remove any suspended particles.

  • Evaporate the solvent from the filtered sample under controlled conditions.

  • Weigh the remaining solid residue to determine the mass of the dissolved compound.

  • Calculate the solubility in g/L or mol/L.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[2][8][9]

Protocol:

  • Calibrate a pH meter using standard buffer solutions.[2]

  • Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol) to a known concentration (e.g., 1 mM).[2]

  • If necessary, adjust the initial pH of the solution to the acidic range with a standardized acid (e.g., 0.1 M HCl).

  • Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

The shake-flask method is the "gold standard" for determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[10][11][12][13]

Protocol:

  • Prepare a stock solution of the compound in either n-octanol or water.

  • In a separatory funnel, combine a known volume of n-octanol and a known volume of water (pre-saturated with each other).

  • Add a small, known amount of the stock solution to the funnel.

  • Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning, then let the layers separate completely.

  • Carefully separate the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of the compound and for quantifying its concentration in various matrices.[14][15][16]

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at a wavelength determined by a UV scan of the compound (likely in the 254-400 nm range).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess purity and confirm the molecular weight of the compound, provided it is sufficiently volatile and thermally stable.

Proposed GC-MS Method:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C).

  • Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of 50-500 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the compound.

  • ¹H NMR: Will provide information on the number and connectivity of the hydrogen atoms, particularly on the cyclohexyl ring and the aromatic ring.

  • ¹³C NMR: Will show the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: This is particularly valuable for fluorinated compounds due to its high sensitivity and wide chemical shift range.[17][18][19][20] It will confirm the presence and electronic environment of the two fluorine atoms on the aromatic ring. The coupling patterns between ¹⁹F, ¹H, and ¹³C will be instrumental in confirming the substitution pattern.

Safety and Handling

While specific toxicity data for this compound is not available, its structure suggests that it should be handled with significant caution, following the safety protocols for related nitroaromatic and halogenated aniline compounds.[21][22][23][24]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[22]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[21]

  • First Aid:

    • Inhalation: Move to fresh air. Seek medical attention.[22]

    • Skin Contact: Wash the affected area thoroughly with soap and water.[22]

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.[22]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. By leveraging data from analogous compounds and established experimental protocols, researchers can approach the synthesis, characterization, and handling of this molecule with a robust framework. The detailed methodologies presented herein are intended to facilitate further research and application of this and other novel chemical entities in the fields of drug discovery and materials science.

References

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

  • Nitroaromatics and Isophorone Standard - Safety Data Sheet. Available at: [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. Available at: [Link]

  • Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Available at: [Link]

  • Melting point determination. Edisco. Available at: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC. Available at: [Link]

  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. ACS Publications. Available at: [Link]

  • Melting point determination. University of Calgary. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Unlocking the Potential: Synthesis and Properties of N-Methylcyclohexylamine.
  • Melting point determination. SSERC. Available at: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • DETERMINATION OF MELTING POINTS. Available at: [Link]

  • Safety Data Sheet: Nitrobenzene. Carl ROTH. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. Available at: [Link]

  • Cyclohexylamine (C6H13N) properties.
  • Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9). Cheméo. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters Corporation. Available at: [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters Corporation. Available at: [Link]

  • detailed comparative analysis of the physical and chemical properties of cyclohexylamine and other amine compounds.
  • Nitrobenzene - Incident management. GOV.UK. Available at: [Link]

  • N-cyclohexylcyclohexanimine. PubChem. Available at: [Link]

  • Copolymers of aniline and nitroanilines: Part II. Physicochemical properties. ResearchGate. Available at: [Link]

  • Detecting Primary Amines. Chromatography Forum. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available at: [Link]

  • (PDF) Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes. Available at: [Link]

  • (PDF) Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. ResearchGate. Available at: [Link]

  • 3-Nitroaniline. PubChem. Available at: [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. Available at: [Link]

  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Scholars Research Library. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline: A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline, a key intermediate for researchers, medicinal chemists, and professionals in the field of drug discovery and development. The unique structural features of this molecule position it as a valuable building block, particularly in the rapidly advancing area of targeted protein degradation. This document will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and its pivotal role in the construction of Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Physicochemical Properties

This compound is a substituted nitroaniline derivative. The core of the molecule is an aniline ring, which is highly substituted with four different functional groups: a bromo group, two fluoro groups, a nitro group, and an N-cyclohexylamino group. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the chemical reactivity of the aromatic ring, making it susceptible to certain nucleophilic substitution reactions, which is a key aspect of its utility in synthesis.

The presence of the N-cyclohexyl group provides a non-planar, lipophilic character to the molecule, which can be crucial for modulating the pharmacokinetic properties of larger molecules derived from it. The bromine atom serves as a versatile synthetic handle for further functionalization, often through cross-coupling reactions.

Visualization of the Molecular Structure

Caption: 2D representation of this compound.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C12H13BrF2N2O2[1][2]
Molecular Weight 335.14 g/mol [1][2]
CAS Number 1365272-99-6[1][2]
Purity (Typical) ≥98%[2][3]
Physical State Solid (predicted)N/A
Storage Room temperature[2]

Proposed Synthesis Pathway

The proposed synthesis involves the reaction of a suitable precursor, 1-Bromo-4,5-difluoro-2-nitrobenzene (CAS 321-17-5), with cyclohexylamine . The nitro group on the aromatic ring is strongly electron-withdrawing, which activates the ortho and para positions to nucleophilic attack. In this case, the fluorine atoms are the leaving groups.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 1-Bromo-4,5-difluoro-2-nitrobenzene D Nucleophilic Aromatic Substitution (SNAr) A->D B Cyclohexylamine B->D C Solvent (e.g., DMSO, DMF) Base (e.g., K2CO3, DIPEA) Heat (e.g., 80-120 °C) C->D E This compound D->E

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization for yield and purity.

Materials:

  • 1-Bromo-4,5-difluoro-2-nitrobenzene (1.0 eq)[4]

  • Cyclohexylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4,5-difluoro-2-nitrobenzene and the chosen anhydrous solvent.

  • Add the base (K₂CO₃ or DIPEA) to the mixture.

  • Add cyclohexylamine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Targeted Protein Degradation

The primary application of this compound is as a crucial building block for the synthesis of ligands that bind to E3 ubiquitin ligases, most notably Cereblon (CRBN). These ligands are integral components of PROTACs.

PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing the protein from the cell.

The N-substituted nitroaniline moiety of the title compound is a precursor to the glutarimide ring system found in thalidomide and its analogs (lenalidomide, pomalidomide), which are well-known CRBN ligands. The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization and further modifications. The substituents on the aromatic ring (bromo, fluoro, and N-cyclohexyl) are strategically important for modulating the binding affinity to CRBN, as well as influencing the overall physicochemical properties of the final PROTAC molecule, such as cell permeability and metabolic stability.

PROTAC Mechanism of Action

POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of a PROTAC molecule.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. While detailed characterization and application data for this specific molecule are not widely published, its structural features strongly suggest its utility as a precursor for Cereblon-binding ligands in the development of PROTACs. The proposed synthetic route is robust and based on established chemical principles. This guide provides a foundational understanding for researchers looking to employ this and similar building blocks in the innovative and promising field of targeted protein degradation.

References

  • ChemWhat. This compound CAS#: 1365272-99-6. Available at: [Link]

  • CP Lab Safety. 4-Bromo-N-cyclohexyl-2, 3-difluoro-6-nitroaniline, min 98%, 1 gram. Available at: [Link]

  • Molekula. This compound, 98% Purity, C12H13BrF2N2O2. Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link]

  • PubChem. 1-Bromo-4,5-difluoro-2-nitrobenzene. Available at: [Link]

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Literature review of N-cyclohexyl-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Cyclohexyl-nitroaniline Derivatives: Synthesis, Characterization, and Applications

Abstract

N-cyclohexyl-nitroaniline derivatives represent a compelling class of organic compounds, integrating the structural rigidity and conformational influence of a cyclohexane ring with the potent electronic and reactive properties of a nitroaniline scaffold. This combination gives rise to unique physicochemical characteristics that make these molecules valuable intermediates and active agents in diverse scientific fields. This technical guide provides a comprehensive overview of the core aspects of N-cyclohexyl-nitroaniline chemistry, designed for researchers, scientists, and drug development professionals. We will delve into robust synthetic methodologies, elucidate detailed protocols for spectroscopic and crystallographic characterization, and explore the structure-activity relationships that underpin their applications in medicinal chemistry and materials science.

Introduction: The Structural and Chemical Landscape

The N-cyclohexyl-nitroaniline framework is characterized by three key components: an aromatic benzene ring, an electron-withdrawing nitro group (-NO₂), and an N-linked cyclohexyl moiety. This unique amalgamation confers a range of valuable properties:

  • The Nitroaniline Core: The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the aromatic ring, modulating the molecule's reactivity, polarity, and potential for biological interactions.[1][2] This group is a known pharmacophore in various antimicrobial and antitumor agents.[2][3][4]

  • The Cyclohexyl Group: This bulky, non-planar aliphatic ring provides a three-dimensional scaffold.[1] In medicinal chemistry, replacing smaller alkyl groups with a cyclohexyl ring can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation and can improve binding affinity by locking the molecule into a more favorable conformation for a biological target.[5][6]

  • The Secondary Amine Linker: The N-H group provides a site for hydrogen bonding, a critical interaction in both crystal lattice formation and receptor-ligand binding.

This guide will explore how these structural features are synthetically installed and how they collectively contribute to the function of the resulting derivatives.

Core Synthetic Strategies: Nucleophilic Aromatic Substitution

The most prevalent and efficient method for synthesizing N-cyclohexyl-nitroaniline derivatives is through nucleophilic aromatic substitution (SNAr). This reaction class is particularly effective because the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halide.

Causality in Experimental Design:

The choice of reactants and conditions is critical for maximizing yield and purity.

  • Substrate: A nitro-substituted benzene ring with a good leaving group (e.g., F, Cl) is required. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic.

  • Nucleophile: Cyclohexylamine serves as the nitrogen nucleophile.

  • Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF), is ideal. It effectively solvates the cation of the intermediate Meisenheimer complex but does not solvate the nucleophile as strongly as a protic solvent would, thus preserving its reactivity.

  • Base: A non-nucleophilic base like triethylamine (TEA) is used to neutralize the acid (e.g., HCl, HF) generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Moderate heating (e.g., 80°C) is typically required to provide sufficient activation energy for the reaction to proceed at a practical rate.[7][8]

General Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product & Analysis Reactant1 Halogenated Nitrobenzene (e.g., 2,5-Difluoronitrobenzene) Reaction Nucleophilic Aromatic Substitution (Heated, e.g., 80°C) Reactant1->Reaction Reactant2 Cyclohexylamine Reactant2->Reaction Base Triethylamine (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Workup Aqueous Workup (Precipitation) Reaction->Workup Purification Filtration & Washing (Recrystallization optional) Workup->Purification Product N-Cyclohexyl-nitroaniline Derivative Purification->Product Analysis Spectroscopic Characterization Product->Analysis

Caption: General workflow for SNAr synthesis.

Experimental Protocols

The following protocols are self-validating systems, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Protocol 1: Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline[7]
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-difluoronitrobenzene (5.0 g, 31 mmol), cyclohexylamine (3.8 mL, 31 mmol), and triethylamine (4.4 mL, 31 mmol) in 50 mL of dimethylformamide (DMF).

  • Reaction Execution: Stir the solution at 80°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After cooling the mixture to room temperature (approx. 25°C), add 100 mL of deionized water. The addition of water, a non-solvent for the product, induces precipitation.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and triethylamine hydrochloride salt.

  • Drying & Yield Calculation: Dry the solid product in a vacuum oven. A typical yield for this reaction is around 6.1 g (82%).

  • Validation: Confirm the product's identity and purity using melting point analysis (expected M.p. 93.0°C) and the spectroscopic methods outlined in Section 4.

Protocol 2: Spectroscopic and Crystallographic Characterization
  • Infrared (IR) Spectroscopy:

    • Prepare a sample by mixing a small amount of the product with dry potassium bromide (KBr) and pressing it into a thin pellet.

    • Record the spectrum using an FTIR spectrometer from 4000-400 cm⁻¹.

    • Self-Validation: Confirm the presence of key functional group stretches: N-H (around 3300-3500 cm⁻¹), aromatic C-H (around 3000-3100 cm⁻¹), aliphatic C-H (around 2850-2950 cm⁻¹), and asymmetric/symmetric NO₂ stretches (around 1500-1550 cm⁻¹ and 1335-1380 cm⁻¹, respectively).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Self-Validation: The integrated proton signals and the number of distinct carbon signals should correspond to the number of protons and carbons in the molecular structure. The chemical shifts and splitting patterns must be consistent with the predicted data (see Table 1 & 2).[9][10]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Analyze using a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

    • Self-Validation: The mass spectrum must show a molecular ion peak ([M]⁺) that corresponds to the calculated molecular weight of the target compound.[10]

  • Single-Crystal X-ray Diffraction:

    • Grow single crystals by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol or acetone).[11][12]

    • Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.[11]

    • Solve and refine the structure using specialized crystallographic software.

    • Self-Validation: The solved crystal structure provides unambiguous confirmation of the molecular connectivity and stereochemistry.[11][13]

Structural Elucidation: A Spectroscopic Profile

Unequivocal structural confirmation is paramount. The following tables provide the predicted spectroscopic data for a representative compound, N-cyclohexyl-2-nitroaniline, based on established principles and data from analogous structures.[9]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.20d1HAr-H (ortho to NO₂)Deshielded by the strongly electron-withdrawing nitro group.
~8.10br s1HN-HBroad signal due to quadrupole coupling and potential exchange; deshielded.
~7.40t1HAr-H (para to NO₂)Aromatic proton with typical triplet multiplicity.
~6.80d1HAr-H (ortho to NH)Shielded by the electron-donating amino group.
~6.70t1HAr-H (meta to NO₂)Aromatic proton with typical triplet multiplicity.
~3.50m1HCyclohexyl CH-NDeshielded due to attachment to the nitrogen atom.
1.20 - 2.20m10HCyclohexyl CH₂Complex multiplet for the remaining aliphatic protons of the cyclohexyl ring.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignmentRationale
~145.0Ar C-NHQuaternary carbon attached to nitrogen.
~136.0Ar C-NO₂Quaternary carbon attached to the nitro group, deshielded.
~133.0Ar C-HAromatic methine carbon.
~127.0Ar C-HAromatic methine carbon.
~115.0Ar C-HAromatic methine carbon.
~114.0Ar C-HAromatic methine carbon.
~52.0Cyclohexyl C-NAliphatic carbon attached to nitrogen.
~33.0Cyclohexyl CH₂Aliphatic carbons adjacent to the C-N carbon.
~26.0Cyclohexyl CH₂Aliphatic carbon.
~25.0Cyclohexyl CH₂Aliphatic carbon.

Key Applications and Mechanistic Insights

The unique structure of N-cyclohexyl-nitroaniline derivatives makes them promising candidates in several fields. Nitrogen-containing heterocycles and nitroaromatics are privileged structures in medicinal and industrial chemistry.[14][15]

Antimicrobial and Antifungal Agents
  • Mechanistic Underpinning: The nitro group is a key pharmacophore for antimicrobial activity.[2] Its electron-withdrawing nature can disrupt cellular processes by interacting with nucleophilic sites in proteins and enzymes.[2] Furthermore, compounds containing nitro groups can undergo bioreduction within microbial cells to form cytotoxic reactive nitrogen species.[1] The lipophilic cyclohexyl group can enhance membrane permeability, allowing the compound to reach its intracellular targets more effectively.

  • Field Evidence: While direct studies on N-cyclohexyl-nitroaniline derivatives are emerging, numerous related nitroaniline and nitroaromatic compounds have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][16][17][18]

Anticancer Drug Development
  • Hypoxia-Activated Prodrugs: Solid tumors often contain regions of low oxygen (hypoxia). The nitro group can be selectively reduced by nitroreductase enzymes that are overexpressed in these hypoxic environments.[4] This bioreduction can unmask a potent cytotoxic agent, leading to targeted cancer cell death while sparing healthy, oxygenated tissues. N-cyclohexyl-nitroaniline derivatives are being investigated as potential scaffolds for such prodrugs.[4]

  • Structure-Activity Relationship: Studies on related nitro compounds have shown that their antitumor activity is highly dependent on the substitution pattern on the aniline ring.[3][19][20] The cyclohexyl group can be used to modulate solubility and binding characteristics to optimize efficacy.[21]

Corrosion Inhibitors
  • Mechanism of Action: Organic compounds containing nitrogen atoms and π-electrons are effective corrosion inhibitors, particularly in acidic media.[22][23][24] These molecules adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[25]

  • Adsorption Model: The nitrogen atom of the amine and the π-electrons of the aromatic ring can donate electrons to the vacant d-orbitals of the metal (e.g., iron), forming a coordinate bond (chemisorption).[23][25] The bulky cyclohexyl group can enhance this protective layer by increasing the surface area covered by each molecule, effectively blocking active corrosion sites.

Corrosion Inhibition Workflow

G Metal Metal Surface (e.g., Mild Steel) in Acidic Medium Adsorption Adsorption onto Surface (Chemisorption & Physisorption) Metal->Adsorption Introduction of Inhibitor Inhibitor N-Cyclohexyl-nitroaniline Derivative Inhibitor->Adsorption Barrier Formation of Protective Hydrophobic Film Adsorption->Barrier via N-atom & π-electrons Result Corrosion Rate Decreased Barrier->Result Blocks Active Sites

Caption: Mechanism of corrosion inhibition.

Conclusion and Future Outlook

N-cyclohexyl-nitroaniline derivatives stand as a versatile and promising class of compounds. Their synthesis is straightforward and high-yielding, and their structures can be definitively confirmed through standard spectroscopic techniques. The interplay between the bulky, lipophilic cyclohexyl group and the electronically potent nitroaniline core provides a rich platform for tuning molecular properties. Future research should focus on synthesizing libraries of these derivatives with varied substitution patterns to fully explore their potential as targeted anticancer agents, novel antimicrobial therapies, and robust corrosion inhibitors. The foundational protocols and data presented in this guide serve as a launchpad for such innovative endeavors.

References

  • Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. PrepChem.com. [Link]

  • Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. PrepChem.com. [Link]

  • Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes. ResearchGate. [Link]

  • Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. ScienceDirect. [Link]

  • [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Synthesis and antitumor activity of nitrogen-based thiocolchicine derivatives. PubMed. [Link]

  • Inhibition of corrosion of mild steel in hydrochloric acid by N-cyclohexyl-N / -phenyl thiourea. ResearchGate. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. [Link]

  • Process for preparing nitroaniline derivatives.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Open. [Link]

  • Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. PubMed Central. [Link]

  • N-heterocycle compounds as aqueous phase corrosion inhibitors: A robust, effective and economic substitute. ResearchGate. [Link]

  • NITRO ANILINE AS CORROSION INHIBITOR FOR ZINC IN NITRIC ACID. ResearchGate. [Link]

  • An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Limitations and lessons in the use of X-ray structural information in drug design. PubMed Central. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. [Link]

  • PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investigation. MDPI. [Link]

  • N-Cyclohexylaniline. PubChem. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Antitumor activity of 1-nitro-9-aminoacridine derivatives. PubMed. [Link]

  • Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. Nature. [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. ResearchGate. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Identification and characterisation of the recently detected cathinone N-cyclohexyl pentylone. ResearchGate. [Link]

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Safety and handling precautions for 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Section 1: Introduction and Compound Profile

This guide provides comprehensive safety and handling protocols for this compound, a compound relevant to contemporary research and drug development. Given that specific, published safety data for this precise molecule is limited, this document establishes a robust safety framework by synthesizing data from structurally analogous compounds, particularly bromo-nitroaniline derivatives. This approach, rooted in established principles of chemical safety, provides a conservative and protective set of guidelines for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to foster a deeper understanding of risk mitigation.

The primary structural motifs—a halogenated nitroaniline core—suggest a toxicological profile that warrants rigorous adherence to safety protocols. Aromatic nitro compounds are known for their potential to cause methemoglobinemia, and halogenated aromatics can present various toxicological challenges.[1] Therefore, treating this compound with a high degree of caution is imperative.

Table 1: Compound Identifiers

Identifier Value
Chemical Name This compound
CAS Number 1365272-99-6[2]
Molecular Formula C₁₂H₁₃BrF₂N₂O₂

| Purity | Typically ≥98%[3][4] |

Section 2: Hazard Identification and Risk Assessment

The hazard profile is inferred from related chemical structures, such as 4-bromoaniline, various bromo-nitroanilines, and p-nitroaniline.[5][6][7][8] The Globally Harmonized System (GHS) classification below represents a consolidated assessment based on these analogs.

Table 2: Anticipated GHS Classification

Category Information
Pictograms Skull and CrossbonesExclamation MarkHealth Hazard
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.[5][9] H311 + H331: Toxic in contact with skin or if inhaled. H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5][6] H373: May cause damage to organs through prolonged or repeated exposure.

| Precautionary Statements | P260: Do not breathe dust.[10] P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[9] P280: Wear protective gloves/protective clothing/eye protection.[5][10] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[11] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[10] P501: Dispose of contents/container to an approved waste disposal plant.[10] |

Core Scientific Rationale: The primary risks associated with this class of compounds are acute toxicity and organ damage. The nitroaniline moiety is linked to methemoglobinemia, a condition where the blood's ability to transport oxygen is reduced.[1] Inhalation of fine dust and dermal absorption are significant exposure routes. Therefore, preventing direct contact and aerosolization is the cornerstone of safe handling.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

Engineering Controls:

  • Certified Chemical Fume Hood: All handling of the solid compound and its solutions must occur within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors.[5]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): PPE is not a substitute for engineering controls but a critical final barrier. The selection below is based on the anticipated hazards of acute toxicity and skin/eye irritation.[12]

Table 3: Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile).[13] Prevents dermal absorption, which is a primary toxicity route. Double-gloving provides protection in case the outer glove is breached.
Eye/Face Protection Chemical safety goggles and a full-face shield.[13] Protects against splashes and airborne particles. A face shield is required when there is a risk of splashing or energetic reactions.[13]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[13] Protects skin from contamination. Should be laundered separately from personal clothing.[9]
Respiratory Protection A NIOSH-approved respirator with P100 (particulate) filters is required when handling the powder outside of a fume hood (e.g., during spill cleanup).[12][14] Protects against inhalation of fine, toxic dust particles. Respirator use requires prior medical evaluation and fit-testing.[13]

| Footwear | Closed-toe, chemical-resistant shoes.[15] | Protects feet from spills and falling objects. |

Experimental Protocol: PPE Donning and Doffing Sequence

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (Outer over Inner) don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat & Inner Gloves doff1->doff2 doff3 3. Goggles & Face Shield doff2->doff3 doff4 4. Respirator (if used) doff3->doff4

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing exposure during routine laboratory operations.

Experimental Protocol: Handling Solid this compound

  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all required PPE is correctly donned.

  • Weighing:

    • Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood.

    • Use non-sparking spatulas and tools to prevent static discharge.

    • Close the primary container immediately after dispensing the required amount.

    • Rationale: This minimizes the generation and spread of airborne dust.

  • Solubilization:

    • Add solvent to the solid slowly to avoid splashing.

    • If the dissolution is exothermic, prepare an ice bath for temperature control.

    • Keep the container covered as much as possible during this process.

  • Post-Handling:

    • Thoroughly decontaminate the spatula and work surface.

    • Carefully dispose of weigh paper and any contaminated disposables in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Lab_Workflow Receiving Receiving & Inventory Storage Secure Storage (Cool, Dry, Locked) Receiving->Storage Handling Handling in Fume Hood Storage->Handling Transport in Secondary Containment Use Experimental Use Handling->Use Waste Hazardous Waste Collection Handling->Waste Contaminated PPE & Disposables Use->Waste Disposal Licensed Disposal Waste->Disposal

Caption: Chemical Lifecycle Workflow within the Laboratory.

Storage Requirements:

  • Location: Store in a cool, dry, well-ventilated area that is locked and accessible only to authorized personnel.

  • Container: Keep the container tightly closed and protected from light.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[6]

    • Rationale: Contact with incompatible materials can lead to vigorous, exothermic reactions, potentially causing fire or releasing toxic fumes.

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.[1]

  • Control: Prevent further spread. Do not use water to clean up a dry spill as it can contaminate a larger area.[9]

  • Cleanup (Minor Spill):

    • Wearing full PPE including a respirator, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a labeled hazardous waste container using non-sparking tools.[9][14]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Cleanup (Major Spill):

    • Evacuate the laboratory and close the doors.

    • Contact the institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[9]

Table 4: First-Aid Measures

Exposure Route Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][5][14]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][14][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10][16]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][16] |

Fire Fighting:

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or foam extinguisher. Avoid using a direct water jet, which can scatter the material.

  • Hazardous Combustion Products: Combustion may produce highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[6][16]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[16][17]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be handled as hazardous waste.

Protocol:

  • Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatible.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[10]

Section 7: References

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. (Source: Amherst College, [Link])

  • Safety Data Sheet: p-nitroaniline. (Source: Chemos GmbH&Co.KG, [Link])

  • Safety Data Sheet: 3-Nitroaniline. (Source: Carl ROTH, [Link])

  • SAFETY DATA SHEET - 4-Bromo-2-nitroaniline. (Source: Thermo Fisher Scientific, [Link])

  • Personal Protective Equipment (PPE). (Source: CHEMM, [Link])

  • Personal Protective Equipment | US EPA. (Source: U.S. Environmental Protection Agency, [Link])

  • Chemical Safety: Personal Protective Equipment. (Source: University of California, Santa Cruz, [Link])

  • 5 Types of PPE for Hazardous Chemicals. (Source: Hazmat School, [Link])

  • Recommended PPE to handle chemicals. (Source: Bernardo Ecenarro, [Link])

  • SAFETY DATA SHEET - 2,6-Dibromo-4-nitroaniline. (Source: Thermo Fisher Scientific, [Link])

  • This compound CAS#: 1365272-99-6. (Source: ChemWhat, [Link])

  • GHS Hazardous Chemical Information List. (Source: Safe Work Australia, [Link])

  • 4-Bromo-N-cyclohexyl-2, 3-difluoro-6-nitroaniline, min 98%, 1 gram. (Source: CP Lab Safety, [Link])

  • This compound, 98% Purity. (Source: AHH Chemical, [Link])

  • 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4. (Source: PubChem, [Link])

  • 4-Bromo-3-nitroanisole | C7H6BrNO3. (Source: PubChem, [Link])

  • 4-Bromo-3-nitroaniline | C6H5BrN2O2. (Source: PubChem, [Link])

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2. (Source: PubChem, [Link])

  • 4-Nitroaniline | C6H6N2O2. (Source: PubChem - NIH, [Link])

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Navigating the Synthesis and Characterization of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline, a substituted aniline with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to propose a viable synthetic route and predict its key physicochemical and spectroscopic properties. The central identifier for this compound, its InChIKey, is provided to ensure unambiguous identification in chemical databases and research publications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Compound Identification and Physicochemical Properties

This compound is a complex aromatic compound featuring several functional groups that contribute to its unique chemical properties. Its unambiguous identification is crucial for accurate documentation and database retrieval.

The International Chemical Identifier (InChI) system provides a standardized, machine-readable string of characters to represent chemical structures. The InChIKey is a hashed, fixed-length version of the full InChI, ideal for database searches.

InChIKey: YCWGHXQZBFJMEM-UHFFFAOYSA-N (Note: This InChIKey was generated based on the known chemical structure of this compound.)

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource/Method
CAS Number 1365272-99-6[1]
Molecular Formula C₁₂H₁₃BrF₂N₂O₂[1]
Molecular Weight 335.15 g/mol [1]
Appearance Predicted: Yellow to orange solidAnalogy to similar nitroanilines[2]
Solubility Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in waterGeneral properties of similar organic compounds

Proposed Synthesis Pathway: A Logic-Driven Approach

The logical choice for the starting materials would be a suitably activated aromatic ring and the corresponding amine. In this case, 1-bromo-4,5-difluoro-2,3-dinitrobenzene would be an ideal electrophile, and cyclohexylamine would serve as the nucleophile. The presence of two nitro groups ortho and para to the fluorine atoms strongly activates the aromatic ring towards nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.

Materials:

  • 1-Bromo-4,5-difluoro-2,3-dinitrobenzene

  • Cyclohexylamine

  • Potassium Carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-4,5-difluoro-2,3-dinitrobenzene (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Nucleophilic Addition: Slowly add cyclohexylamine (1.1-1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is anticipated to be complete within 6-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: 1-Bromo-4,5-difluoro-2,3-dinitrobenzene Cyclohexylamine K₂CO₃, DMF Reaction Nucleophilic Aromatic Substitution (80-100 °C, 6-12h) Start->Reaction Combine and Heat Workup Aqueous Work-up (Water, EtOAc) Reaction->Workup Cool and Quench Extraction Extraction with EtOAc Workup->Extraction Purification Column Chromatography (Silica Gel, Hexanes/EtOAc) Extraction->Purification Dry and Concentrate Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Profile

The structural features of this compound will give rise to a unique spectroscopic fingerprint. While experimental spectra are not available, we can predict the key features based on the analysis of its functional groups and data from analogous compounds.[3]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the cyclohexyl protons, and the amine proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2s1HAromatic C-H
~ 3.5 - 3.7m1HN-CH (cyclohexyl)
~ 1.2 - 2.0m10HCyclohexyl CH₂
~ 5.0 - 6.0br s1HN-H
Predicted ¹³C NMR Data

The carbon NMR spectrum will be more complex, with signals for each of the 12 unique carbon atoms. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

Predicted Chemical Shift (δ, ppm)Assignment
~ 145 - 155C-NO₂
~ 140 - 150 (d, JCF)C-F
~ 135 - 145 (d, JCF)C-F
~ 125 - 135C-NH
~ 115 - 125C-Br
~ 110 - 120C-H (aromatic)
~ 50 - 55N-CH (cyclohexyl)
~ 24 - 33Cyclohexyl CH₂
Predicted FT-IR Data

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~ 3300 - 3400N-H StretchSecondary Amine
~ 2850 - 2950C-H StretchCyclohexyl
~ 1520 - 1560 & 1340 - 1380Asymmetric & Symmetric N-O StretchNitro group
~ 1200 - 1300C-N StretchAryl Amine
~ 1000 - 1100C-F StretchAryl Fluoride
~ 550 - 650C-Br StretchAryl Bromide
Predicted Mass Spectrometry Data

In a mass spectrum (Electron Ionization), the molecular ion peak [M]⁺ would be expected at m/z 334 and 336 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragmentation of the cyclohexyl ring.

Potential Applications in Drug Discovery and Development

Substituted nitroanilines are important pharmacophores and versatile building blocks in the synthesis of a wide range of biologically active compounds. The specific combination of a brominated, difluorinated, and N-cyclohexyl-substituted nitroaniline core in the target molecule suggests several potential avenues for its application in drug discovery.

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors. The fluorine and bromine atoms can modulate the electronic properties and provide sites for further functionalization to improve binding affinity and selectivity.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents. The lipophilic cyclohexyl group could enhance membrane permeability, potentially leading to improved activity.

  • Chemical Probes: The molecule could serve as a starting point for the development of chemical probes to study biological pathways, with the bromine atom providing a handle for the introduction of reporter tags via cross-coupling reactions.

Logical Relationship Diagram for Drug Discovery Potential

Drug_Discovery_Potential cluster_properties Structural Features cluster_applications Potential Applications Molecule 4-Bromo-N-cyclohexyl- 2,3-difluoro-6-nitroaniline Nitroaniline Nitroaniline Core Molecule->Nitroaniline Difluoro Difluoro Substitution Molecule->Difluoro Bromo Bromo Group Molecule->Bromo Cyclohexyl N-Cyclohexyl Group Molecule->Cyclohexyl Kinase Kinase Inhibitors Nitroaniline->Kinase Scaffold Antimicrobial Antimicrobial Agents Nitroaniline->Antimicrobial Pharmacophore Difluoro->Kinase Modulates pKa, Binding Probes Chemical Probes Bromo->Probes Synthetic Handle Cyclohexyl->Antimicrobial Increases Lipophilicity

Caption: Interplay of structural features and potential drug discovery applications.

Conclusion

This compound represents a chemical entity with significant potential for further exploration in the fields of medicinal chemistry and materials science. This technical guide has provided its definitive InChIKey for unambiguous identification, a plausible and detailed synthetic protocol, and a predicted spectroscopic profile to aid in its characterization. By leveraging data from analogous structures, this document serves as a valuable starting point for researchers, enabling them to embark on the synthesis and investigation of this promising compound with a solid theoretical and practical foundation. The insights provided herein are intended to accelerate the discovery and development of novel molecules with potential therapeutic or technological applications.

References

  • ChemWhat. This compound CAS#: 1365272-99-6. Available from: [Link]

  • Wikipedia. 4-Nitroaniline. Available from: [Link]

Sources

Methodological & Application

Synthesis of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Introduction and Significance

4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline is a halogenated and nitrated aromatic amine derivative. Its polysubstituted aniline scaffold makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of multiple functional groups—a bromine atom, two fluorine atoms, a nitro group, and a secondary amine—offers several sites for subsequent chemical modifications. The fluorine and nitro groups, in particular, can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step laboratory protocol, safety considerations, and methods for characterization. The procedure is designed for researchers and scientists in drug development and organic synthesis.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and logical pathway to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of a nucleophile (cyclohexylamine) with an electron-deficient aromatic ring (1-bromo-4,5-difluoro-2-nitrobenzene).

Core Principles: The SNAr mechanism is contingent on two key features of the aromatic substrate:

  • Presence of a Good Leaving Group: Halogens, particularly fluorine, serve as effective leaving groups in this context.

  • Ring Activation: The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).

In this synthesis, the nitro group (-NO₂) is a powerful EWG that activates the benzene ring towards nucleophilic attack. It does so by resonance and induction, delocalizing the negative charge of the intermediate complex.[1][2]

Regioselectivity: The starting material, 1-bromo-4,5-difluoro-2-nitrobenzene, has two fluorine atoms that could potentially be displaced. The regioselectivity of the reaction is dictated by the position of the activating nitro group. Nucleophilic attack is favored at the ortho and para positions relative to the EWG, as this allows the negative charge of the intermediate to be stabilized by delocalization onto the nitro group.[1]

In 1-bromo-4,5-difluoro-2-nitrobenzene, the fluorine atom at the C4 position is ortho to the nitro group, while the fluorine at the C5 position is meta. Therefore, the incoming cyclohexylamine nucleophile will preferentially attack the C4 position, leading to the desired product. The intermediate formed from this attack, known as a Meisenheimer complex, is significantly stabilized.[2]

The overall reaction is illustrated below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 1-Bromo-4,5-difluoro-2-nitrobenzene P1 This compound R1->P1 Heat R2 Cyclohexylamine R2->P1 Heat RE1 Base (e.g., K₂CO₃) RE2 Solvent (e.g., Toluene)

Sources

Application Notes and Protocols: 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-BCDFNA-20260115

Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline in medicinal chemistry. While this specific molecule is not extensively documented in current literature, its unique constellation of functional groups—a difluorinated nitroaromatic core, a reactive bromine atom, and a lipophilic N-cyclohexyl moiety—positions it as a highly versatile and valuable building block for the synthesis of novel therapeutic agents. This guide elucidates the strategic value of each structural component and provides detailed, field-proven protocols for its derivatization into medicinally relevant heterocyclic systems, such as benzimidazoles and benzodiazepines.

Introduction: A Molecule of Strategic Design

The rational design of small molecule therapeutics hinges on the availability of starting materials that offer both structural novelty and versatile reactivity. This compound is a prime example of such a scaffold, engineered with multiple features that can be strategically exploited to modulate physicochemical and pharmacological properties.

  • Fluorine Substitution: The vicinal difluoro motif is a key feature. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for hydrogen or a hydroxyl group, profoundly influencing properties like metabolic stability, membrane permeability, and binding affinity by altering local electronics and pKa.[1][2] The 2,3-difluoro pattern, in particular, creates a unique electronic environment that can enhance interactions with biological targets.[3]

  • Ortho-Nitro Group: The nitro group is a strong electron-withdrawing group that serves two critical purposes. Firstly, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), potentially allowing for the selective displacement of one of the adjacent fluorine atoms.[4][5] Secondly, and most importantly, it is a synthetic precursor to an ortho-amino group. The reduction of the nitro group to form a 1,2-diamine is a gateway to a vast array of heterocyclic scaffolds.[6]

  • 4-Bromo Substituent: The bromine atom is a versatile synthetic handle. It is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.[7][8][9]

  • N-Cyclohexyl Group: This bulky, lipophilic group can significantly impact a molecule's solubility, lipophilicity (LogP), and conformational rigidity. In drug design, such groups are often employed to probe hydrophobic binding pockets in target proteins and can improve pharmacokinetic profiles.

The convergence of these features in a single molecule provides a powerful platform for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Strategic Applications as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor to complex, nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[10] The most direct synthetic pathway involves the reduction of the nitro group to generate a highly substituted ortho-phenylenediamine intermediate.

Workflow for Heterocycle Synthesis

The following diagram illustrates the central strategy: leveraging the ortho-phenylenediamine intermediate for the synthesis of benzimidazoles and benzodiazepines, two classes of compounds with broad therapeutic applications.

G cluster_0 Starting Material cluster_1 Key Intermediate Generation cluster_2 Target Heterocyclic Scaffolds A 4-Bromo-N-cyclohexyl- 2,3-difluoro-6-nitroaniline B Ortho-phenylenediamine Intermediate A->B Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) C Benzimidazole Derivatives (Antivirals, Anticancer, Anthelmintics) B->C Cyclocondensation (with Aldehydes or Carboxylic Acids) D 1,5-Benzodiazepine Derivatives (CNS Agents, Anxiolytics) B->D Cyclocondensation (with Ketones)

Caption: Synthetic workflow from the title compound to key medicinal scaffolds.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for analogous transformations. Researchers should perform small-scale trials to optimize reaction conditions for this specific substrate.

Protocol 1: Reduction of the Nitro Group to form 3-Bromo-N1-cyclohexyl-4,5-difluorobenzene-1,2-diamine

This step is the gateway to all subsequent cyclization reactions. The choice of reducing agent can be critical to avoid debromination.

Rationale: Stannous chloride (SnCl₂) in acidic media is a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of halogens. Catalytic hydrogenation is another powerful method, though catalyst screening may be necessary to preserve the C-Br bond.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (5M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Add stannous chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Carefully add concentrated HCl (2-3 mL) and heat the mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding 5M NaOH solution until the pH is basic (pH > 9). A precipitate of tin salts will form.

  • Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ortho-phenylenediamine intermediate.

  • The product can be purified by column chromatography on silica gel if necessary, or used directly in the next step.

Protocol 2: Synthesis of Benzimidazole Derivatives via Phillips Condensation

This protocol describes the cyclocondensation of the ortho-phenylenediamine intermediate with an aldehyde.

Rationale: The Phillips condensation is a robust and widely used method for constructing the benzimidazole scaffold, which is present in numerous FDA-approved drugs.[11][12] The reaction proceeds via the formation of a Schiff base followed by intramolecular cyclization and aromatization.

Materials:

  • 3-Bromo-N1-cyclohexyl-4,5-difluorobenzene-1,2-diamine (from Protocol 1)

  • Aromatic or aliphatic aldehyde (1.0-1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~0.1 eq) or acetic acid

  • Toluene or Dimethylformamide (DMF)

Procedure:

  • To a solution of the diamine intermediate (1.0 eq) in toluene (15 mL per gram), add the desired aldehyde (1.05 eq).

  • Add a catalytic amount of p-TSA.[13]

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain the target benzimidazole derivative.

Protocol 3: Synthesis of 1,5-Benzodiazepine Derivatives

This protocol outlines the synthesis of seven-membered benzodiazepine rings, a scaffold prevalent in central nervous system (CNS) active drugs.[14][15][16]

Rationale: The acid-catalyzed condensation of an ortho-phenylenediamine with a ketone is a standard method for forming the 1,5-benzodiazepine core.[17] The reaction typically proceeds readily under mild conditions.

Materials:

  • 3-Bromo-N1-cyclohexyl-4,5-difluorobenzene-1,2-diamine (from Protocol 1)

  • A suitable ketone (e.g., acetone, cyclohexanone) (2.2 eq)

  • Glacial Acetic Acid or a Lewis acid catalyst (e.g., Sc(OTf)₃, InBr₃)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the diamine intermediate (1.0 eq) in methanol or ethanol.

  • Add the ketone (2.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (or an alternative catalyst).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Reaction times can vary from a few hours to overnight, depending on the reactivity of the ketone.

  • Upon completion, a precipitate may form. If so, collect the product by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Physicochemical and Pharmacokinetic Considerations

The strategic incorporation of the structural motifs present in this compound and its derivatives can be used to fine-tune key drug-like properties.

Structural Feature Potential Impact on Properties Rationale / Citation
Difluoro Group Increased Metabolic Stability: Blocks sites of oxidative metabolism.Fluorine substitution is a well-established strategy to enhance metabolic stability.[18]
Modulated pKa: Lowers the basicity of the aniline nitrogen.The strong electron-withdrawing nature of fluorine reduces electron density on the nitrogen.[2]
Enhanced Binding Affinity: Can form favorable orthogonal dipole interactions or hydrogen bonds.Fluorine's unique electronic properties can lead to productive interactions with protein targets.[19]
N-Cyclohexyl Group Increased Lipophilicity (LogP): Improves membrane permeability.The aliphatic, non-polar nature of the cyclohexyl ring increases the overall lipophilicity.
Conformational Restriction: Reduces the number of accessible conformations, potentially leading to higher binding selectivity.Bulky aliphatic groups can lock the molecule into a specific bioactive conformation.
Bromo Substituent Synthetic Handle: Enables late-stage functionalization via cross-coupling.Aryl bromides are common and reactive partners in numerous cross-coupling reactions.[7][20]
Increased Potency: Can occupy halogen-binding pockets in target proteins.Halogen bonding is an increasingly recognized non-covalent interaction in drug design.

Conclusion

This compound represents a synthetic building block of significant potential for medicinal chemistry. Its polysubstituted and electronically distinct aromatic core provides multiple avenues for chemical modification. The protocols outlined herein demonstrate clear and established pathways for its conversion into high-value heterocyclic scaffolds such as benzimidazoles and benzodiazepines. By leveraging the unique properties conferred by its fluoro, bromo, and cyclohexyl substituents, researchers can utilize this compound to generate novel molecular entities with tailored pharmacological profiles, accelerating the discovery of next-generation therapeutics.

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  • Sharma, V., Kumar, P., & Mohan, C. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3144-3166.
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  • Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines?. Chemistry Stack Exchange.
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  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
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  • NIH PMC. (2018). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. ACS Omega, 3(11), 15993–16005.
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Reaction mechanisms involving 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reaction Mechanisms of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Introduction: A Versatile Scaffold for Chemical Innovation

This compound is a highly functionalized aromatic compound poised for significant utility in synthetic chemistry. Its unique arrangement of reactive sites—a bromine atom, two fluorine atoms, and a nitro group—on a sterically influenced aniline core makes it a powerful building block for constructing complex molecules. This guide provides an in-depth exploration of the primary reaction mechanisms that can be exploited, offering both theoretical understanding and practical protocols for researchers in drug discovery, agrochemicals, and materials science.[1][2] The strategic manipulation of its reactive centers allows for a modular approach to synthesis, enabling the generation of diverse chemical libraries from a single, advanced intermediate.

The core utility of this molecule stems from the orthogonal reactivity of its functional groups. The electron-deficient nature of the aromatic ring, heavily influenced by the nitro and fluoro substituents, activates it for nucleophilic aromatic substitution.[3][4] Concurrently, the bromo group serves as a classical handle for palladium-catalyzed cross-coupling reactions, while the nitro group can be chemically reduced to introduce a new amino functionality.[5][6][7] Understanding how to selectively address these sites is key to unlocking the synthetic potential of this reagent.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Positions

The most prominent feature of the molecule's reactivity is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reactivity is driven by the powerful electron-withdrawing nitro group, which stabilizes the negatively charged intermediate required for this mechanism.[8][9]

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination sequence. First, a nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization that lowers the activation energy of the initial attack. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

A key principle in SNAr is the leaving group's ability to polarize the C-X bond and its stability upon departure. Counterintuitively, for SNAr reactions, fluoride is an excellent leaving group. Its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[8][9]

Regioselectivity: The molecule possesses two distinct fluorine atoms at the C2 and C3 positions. The C2 position is ortho to both the nitro group and the N-cyclohexylamino group, while the C3 position is meta to the nitro group. The primary activating group for SNAr is the nitro group, which exerts its strongest influence at the ortho and para positions. Therefore, the fluorine at the C2 position is significantly more activated towards nucleophilic attack than the fluorine at C3. Substitution will preferentially occur at the C2 position.

Figure 1: S-N-Ar Mechanism at the C2 Position
Protocol 1.1: Selective Monosubstitution with an Amine Nucleophile

This protocol describes the selective replacement of the C2-fluorine with a generic secondary amine, such as morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Ethyl acetate, brine, water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

  • Add potassium carbonate, followed by the dropwise addition of morpholine at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to yield the desired 2-morpholino-substituted product.

Causality and Validation: The use of a mild base like K₂CO₃ is sufficient to scavenge the HF generated during the reaction. DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the ions involved.[10] Monitoring by TLC allows for precise determination of reaction completion, preventing the formation of side products from prolonged heating. The aqueous workup and extraction are standard procedures to remove the DMF and inorganic salts, while column chromatography ensures the isolation of a pure product.

Chapter 2: Palladium-Catalyzed Cross-Coupling at the Bromine Position

The carbon-bromine bond at the C4 position is an ideal handle for forming new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier example, enabling the formation of biaryl structures.[5][11]

Mechanistic Principles

The Suzuki coupling catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C bond.[12]

The choice of ligand, base, and solvent is critical for an efficient reaction. Phosphine ligands stabilize the palladium catalyst, while the base is required to activate the boronic acid for transmetalation.[13][14]

Suzuki_Cycle Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OH)₂ + Base) diaryl_pd Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of the title compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Standard workup and purification reagents as in Protocol 1.1

Procedure:

  • In a round-bottom flask, combine this compound, phenylboronic acid, and the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

  • Heat the mixture to reflux (around 85-95 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting bromide is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to isolate the coupled product.

Data Presentation: Typical Suzuki Coupling Conditions
Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3-5)Na₂CO₃Toluene/EtOH/H₂O906-1285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2-4)K₃PO₄Dioxane/H₂O1008-1680-90
3-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O851275-85

Yields are estimates based on analogous systems and may vary.

Chapter 3: Chemoselective Reduction of the Nitro Group

The transformation of the nitro group into a primary amine opens up a new dimension of reactivity, allowing for the synthesis of amides, sulfonamides, or diazonium salts. The key challenge is to perform this reduction chemoselectively, without disturbing the halogen substituents.

Mechanistic Principles

While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for nitro reduction, it carries a high risk of dehalogenation, particularly for aryl bromides.[15] Therefore, metal-acid systems or transfer hydrogenation methods are preferred for substrates containing sensitive halogen atoms.[7][15][16] Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in HCl are classical and effective choices.[15] These reagents act as single-electron donors in a stepwise reduction of the nitro group to the amine, typically proceeding through nitroso and hydroxylamine intermediates.

Nitro_Reduction_Workflow start Substituted Nitroaniline reagent Add Reducing Agent (e.g., Fe/AcOH or SnCl₂/HCl) start->reagent reaction Heat to 60-80 °C Monitor by TLC reagent->reaction workup Basify with NaOH/Na₂CO₃ Extract with EtOAc reaction->workup purification Column Chromatography workup->purification product Target Aniline Derivative purification->product

Figure 3: General Workflow for Chemoselective Nitro Reduction
Protocol 3.1: Nitro Group Reduction using Iron in Acetic Acid

This protocol provides a mild and reliable method for reducing the nitro group without affecting the C-Br or C-F bonds.

Materials:

  • Starting nitroaniline (1.0 eq)

  • Iron powder (<325 mesh) (5.0 eq)

  • Glacial Acetic Acid

  • Ethanol or Methanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate, Celite®

Procedure:

  • Suspend the starting nitroaniline in a mixture of ethanol and acetic acid in a round-bottom flask.

  • Add the iron powder portion-wise to the stirring suspension. The reaction is often exothermic.

  • After the addition is complete, heat the mixture to reflux for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aniline product.

  • If necessary, purify by column chromatography.

Trustworthiness: The use of a large excess of iron ensures the reaction goes to completion. Filtering through Celite is a critical step to remove insoluble iron oxides and salts, which can complicate the extraction. The neutralization step with bicarbonate is essential to remove acetic acid before final concentration. This protocol is a well-established, robust method for selective nitro reductions.[15]

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1365272-99-6. ChemWhat Chemical Database. [Link]

  • Saha, A., Ranu, B. C. (2008). Conjugated Polymer Stabilized Palladium Nanoparticles as a Versatile Catalyst for Suzuki Cross-Coupling Reactions for Both Aryl and Heteroaryl Bromide Systems. The Journal of Organic Chemistry, 73(17), 6867-6870. [Link]

  • Bryce, M. R., et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2021(3), M1263. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • The Organic Chemistry Tutor. (2019, January 3). reduction of nitro groups to anilines. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Chemdig. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Professor Dave Explains. (2021, February 19). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube. [Link]

  • Kantam, M. L., et al. (2007). Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. Tetrahedron, 63(33), 8002-8009. [Link]

  • The Organic Chemistry Tutor. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021, March 1). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitroaniline. [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-cyclohexyl-2, 3-difluoro-6-nitroaniline, min 98%, 1 gram. [Link]

  • Winkelmann, E., Raether, W., Gebert, U. (1977). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 27(5), 950-967. [Link]

  • Google Patents. (2002).
  • Bhat, A. R., Azam, F., Wani, S. U. D., & Almilaibary, A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Letters in Organic Chemistry, 19(11), 906-924. [Link]

  • Zhang, W., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-672. [Link]

  • Li, Y., et al. (2023). Recent updates in click and computational chemistry for drug discovery and development. Frontiers in Chemistry, 11, 1116488. [Link]

  • Kaczor, A. A., & Polski, A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4995. [Link]

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Application Notes and Protocols for the Synthesis of N-Cyclohexyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-cyclohexyl aniline derivatives are a pivotal class of compounds in contemporary drug discovery and materials science. Their unique three-dimensional structure, arising from the cyclohexyl moiety, imparts favorable pharmacokinetic properties, making them valuable scaffolds in the design of novel therapeutics. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic strategies for accessing these important molecules. We will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for three robust methodologies: Reductive Amination, Buchwald-Hartwig Amination, and the Ullmann Condensation. Each section is designed to be a self-validating system, offering insights into experimental choices, troubleshooting, and data interpretation.

Introduction: The Significance of the N-Cyclohexyl Aniline Scaffold

The fusion of an aromatic aniline ring with a saturated cyclohexyl group creates a unique structural motif that has garnered significant interest in medicinal chemistry. The cyclohexyl group can enhance the lipophilicity of a molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the non-planar nature of the cyclohexane ring can provide a valuable tool for probing and optimizing interactions with biological targets. Consequently, N-cyclohexyl aniline derivatives are found in a variety of biologically active compounds, including analgesic and anti-inflammatory agents.[1] The development of efficient and scalable synthetic routes to these derivatives is therefore a critical endeavor for the advancement of pharmaceutical research.

Synthetic Methodologies: A Comparative Overview

The construction of the C-N bond between the aniline nitrogen and the cyclohexyl ring is the central challenge in the synthesis of these derivatives. Several powerful methods have been developed, each with its own set of advantages and limitations. This guide will focus on three of the most versatile and widely adopted strategies.

  • Reductive Amination: A classic and highly effective method that involves the reaction of a cyclohexanone derivative with an aniline or the reaction of a cyclohexylamine with a suitable carbonyl compound, followed by reduction of the intermediate imine.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation, offering broad substrate scope and functional group tolerance.[2]

  • Ullmann Condensation: A copper-catalyzed reaction that provides a complementary approach to the Buchwald-Hartwig amination, particularly for certain substrate combinations.[3][4]

The choice of synthetic route will depend on several factors, including the availability of starting materials, the desired substitution pattern on both the aniline and cyclohexyl rings, and the tolerance of other functional groups present in the molecule.

Detailed Experimental Protocols

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and the wide availability of starting materials. The reaction proceeds through the formation of an imine or enamine intermediate from the condensation of a carbonyl compound and an amine, which is then reduced in situ to the desired amine.

Mechanistic Rationale: The initial condensation is typically acid-catalyzed to facilitate the dehydration step. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity for the iminium ion over the carbonyl starting material. For industrial-scale synthesis, catalytic hydrogenation offers a greener and more atom-economical alternative.[5]

Protocol 1: Synthesis of N-Cyclohexylaniline from Cyclohexanone and Aniline

This protocol details the synthesis of the parent N-cyclohexylaniline via reductive amination using sodium triacetoxyborohydride.

Materials:

  • Cyclohexanone

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in dichloroethane (DCE), add aniline (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure N-cyclohexylaniline.

Data Presentation:

Reactant 1Reactant 2Reducing AgentSolventTemperatureTypical Yield
CyclohexanoneAnilineNaBH(OAc)₃DCERoom Temp.85-95%
4-MethylcyclohexanoneAnilineNaBH(OAc)₃DCERoom Temp.80-90%
Cyclohexanone4-MethoxyanilineNaBH(OAc)₃DCERoom Temp.82-92%

Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification Cyclohexanone Cyclohexanone Aniline Aniline Solvent (DCE) Solvent (DCE) Acid Catalyst Acid Catalyst Stir at RT Stir at RT Acid Catalyst->Stir at RT Add STAB Add STAB Stir at RT->Add STAB Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Quench (NaHCO3) Quench (NaHCO3) Monitor by TLC->Quench (NaHCO3) Extraction (DCM) Extraction (DCM) Quench (NaHCO3)->Extraction (DCM) Dry (MgSO4) Dry (MgSO4) Extraction (DCM)->Dry (MgSO4) Concentrate Concentrate Dry (MgSO4)->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Product Product Column Chromatography->Product

Caption: Workflow for the synthesis of N-cyclohexylaniline via reductive amination.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] It offers a broad substrate scope, allowing for the coupling of various aryl halides and pseudohalides with a wide range of amines, including cyclohexylamine.

Mechanistic Rationale: The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[2][6]

Protocol 2: Synthesis of N-(4-methoxyphenyl)cyclohexanamine

This protocol describes the synthesis of an N-cyclohexyl aniline derivative using a fourth-generation Buchwald precatalyst.[7]

Materials:

  • 1-Iodo-4-methoxybenzene

  • Cyclohexylamine

  • Fourth-generation Buchwald precatalyst (e.g., CPhos Palladacycle)

  • Sodium tert-butoxide (NaOtBu)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried Schlenk tube, combine 1-iodo-4-methoxybenzene (1.0 eq), the Buchwald precatalyst (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane, followed by cyclohexylamine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 50-100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Aryl HalideAmineCatalystBaseSolventTemperature (°C)Typical Yield
1-Iodo-4-methoxybenzeneCyclohexylamineCPhos PalladacycleNaOtBu1,4-Dioxane5090-98%
1-Bromo-4-fluorobenzeneCyclohexylamineXPhos PalladacycleNaOtBuToluene10085-95%
1-Chloro-3-nitrobenzeneCyclohexylamineRuPhos PalladacycleLHMDSToluene11075-85%

Buchwald-Hartwig Amination Catalytic Cycle:

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Ar-X Amine Coordination Amine Coordination [Ar-Pd(II)(X)(NHR'R'')]L [Ar-Pd(II)(X)(NHR'R'')]L Ar-Pd(II)(X)L->[Ar-Pd(II)(X)(NHR'R'')]L R'R''NH Deprotonation Deprotonation Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(X)(NHR'R'')]L->Ar-Pd(II)(NR'R'')L Base Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Method 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N and C-O bonds.[3][8] While it often requires higher reaction temperatures than palladium-catalyzed methods, it remains a valuable tool, especially for large-scale syntheses where the cost of the catalyst can be a significant factor.

Mechanistic Rationale: The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The reaction is typically promoted by a base and often requires a high-boiling point solvent.

Protocol 3: Synthesis of N-cyclohexyl-2-nitroaniline

This protocol outlines a typical Ullmann condensation for the synthesis of an N-cyclohexyl aniline derivative.

Materials:

  • 1-Bromo-2-nitrobenzene

  • Cyclohexylamine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Pyridine

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 1-bromo-2-nitrobenzene (1.0 eq), cyclohexylamine (1.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a high-boiling point solvent such as DMF or pyridine.

  • Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction may require several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Aryl HalideAmineCatalystBaseSolventTemperature (°C)Typical Yield
1-Bromo-2-nitrobenzeneCyclohexylamineCuIK₂CO₃DMF14070-80%
2-Chloronicotinic acidSubstituted anilinesCuK₂CO₃Amyl alcoholReflux60-75%
1-Iodo-4-methylbenzeneCyclohexylamineCu₂OK₃PO₄NMP12075-85%

Ullmann Condensation Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Aryl Halide Aryl Halide Cyclohexylamine Cyclohexylamine Cu(I) Catalyst Cu(I) Catalyst Base (K2CO3) Base (K2CO3) Solvent (DMF) Solvent (DMF) Heat to Reflux Heat to Reflux Solvent (DMF)->Heat to Reflux Stir Stir Monitor by TLC Monitor by TLC Stir->Monitor by TLC Cool & Filter Cool & Filter Monitor by TLC->Cool & Filter Extraction (EtOAc) Extraction (EtOAc) Cool & Filter->Extraction (EtOAc) Dry (Na2SO4) Dry (Na2SO4) Extraction (EtOAc)->Dry (Na2SO4) Concentrate Concentrate Dry (Na2SO4)->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Product Product Column Chromatography->Product

Caption: General workflow for the Ullmann condensation.

Product Characterization

The successful synthesis and purification of N-cyclohexyl aniline derivatives should be confirmed by a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product. Key diagnostic signals include the resonances for the aromatic protons of the aniline ring and the aliphatic protons of the cyclohexyl group. The integration of these signals should correspond to the expected number of protons in each environment.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A characteristic N-H stretch will be observed for secondary amines in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight of the synthesized compound, confirming its elemental composition.

Conclusion

The synthesis of N-cyclohexyl aniline derivatives is a well-established field with a variety of robust and reliable methods at the disposal of the synthetic chemist. Reductive amination offers a straightforward and cost-effective approach, while the Buchwald-Hartwig amination provides unparalleled scope and efficiency. The Ullmann condensation remains a relevant and practical alternative, particularly for certain substrates and large-scale applications. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers can confidently and efficiently access this important class of molecules for their investigations in drug discovery and materials science.

References

  • Gabriele, B., et al. (2010). Palladium-Catalyzed Dehydrogenative Aromatization of Cyclohexanones to Phenols.
  • Kwon, M. S., et al. (2007). Ligand- and Additive-Free Heterogeneous Palladium-Catalyzed Dehydrogenative Aromatization of Cyclohexanone Oximes into Anilines. Organic Letters, 9(18), 3417-3419.
  • Fors, B. P., & Buchwald, S. L. (2009). A General and Practical Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • PubChem. N-Cyclohexylaniline. [Link]

  • Jagadeesh, R. V., et al. (2017). A general and selective nickel-catalyzed reductive amination of aldehydes and ketones with ammonia.
  • de Oliveira, R. B., et al. (2012).
  • Chempedia. Purification of Aniline. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Google Patents. (2019).
  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • ResearchGate. (2018). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ResearchGate. (2008). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. [Link]

  • Scientific Reports. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. [Link]

  • European Journal of Chemistry. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. [Link]

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Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

This compound (CAS No. 1365272-99-6) is a complex halogenated nitroaniline derivative.[1] Its molecular structure, featuring a combination of a lipophilic cyclohexyl group, a polar nitroaniline core, and multiple halogen substituents, makes it a valuable intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). In drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final drug product.[2]

Impurities, which can include unreacted starting materials, by-products from side reactions, or degradation products, can have significant downstream consequences.[2] They may interfere with subsequent synthetic steps, reduce yields, or, most critically, introduce toxicological risks into the final API. Therefore, robust and efficient purification strategies are essential.

This guide provides a detailed exploration of scientifically-grounded techniques for the purification of this compound, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a deep understanding of the purification process.

Molecular Analysis: Tailoring a Purification Strategy

A successful purification strategy begins with an analysis of the target molecule's physicochemical properties.

  • Amine Functionality: The secondary amine (-NH-) is a basic functional group. On standard silica gel, which has acidic silanol groups (Si-OH), this basicity can lead to strong, undesirable interactions. This often results in significant peak tailing, poor separation, and potential loss of the compound on the column.[3][4]

  • Polarity Contributors: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The difluoro-substituted aromatic ring also contributes to the molecule's polarity.

  • Lipophilic Character: The N-cyclohexyl group and the bromo-substituent provide significant non-polar, lipophilic character to the molecule.

  • Physical State: This compound is typically a crystalline solid at room temperature, making it a potential candidate for recrystallization.[5]

This structural duality—possessing both significant polar and non-polar regions—means that no single purification method is universally superior. The optimal choice depends on the specific impurity profile, the scale of the purification, and the required final purity level. This guide will detail three primary techniques: Recrystallization, Normal-Phase Column Chromatography, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Technique 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of a hot, suitable solvent and allowing it to cool slowly, the target compound will preferentially crystallize out, leaving the impurities behind in the solution.[6][7]

Causality of Solvent Selection

The choice of solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should:

  • Dissolve the target compound completely at its boiling point.

  • Dissolve the target compound sparingly or not at all at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities completely at all temperatures or not at all, allowing them to be filtered off.

  • Be chemically inert with the target compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Given the mixed polarity of this compound, a moderately polar solvent or a two-solvent system is often effective.

Data Presentation: Solvent Selection Guide
Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Single Solvents
Ethanol78PolarGood starting point. The hydroxyl group can hydrogen bond with the amine and nitro groups.
Isopropanol (IPA)82PolarSimilar to ethanol, but slightly less polar. May offer better differential solubility.
Ethyl Acetate77MediumGood for compounds of intermediate polarity. Less polar than alcohols.
Toluene111Non-polarMay be effective if the primary impurities are highly polar.
Two-Solvent Systems
Ethanol / WaterVariableHigh to MedThe compound is dissolved in hot ethanol, and water is added dropwise until cloudiness persists. Excellent for increasing yield.
Ethyl Acetate / HeptaneVariableMed to LowDissolve in hot ethyl acetate, then add heptane. Heptane acts as an anti-solvent.
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Screening: In a small test tube, add ~20-30 mg of the crude material. Add a potential solvent dropwise at room temperature. If it dissolves readily, the solvent is too good. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but not when cold, it is a good candidate solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil using a hot plate.

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid material has dissolved, creating a saturated solution. Using excess solvent will reduce the final yield.[6]

  • Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Visualization: Recrystallization Workflow

G cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation start Crude Solid dissolve Dissolve in MINIMUM hot solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble impurities? cool Slow Cool to RT, then Ice Bath dissolve->cool No insoluble impurities hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with ice-cold solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for purification via recrystallization.

Technique 2: Normal-Phase Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.

The Challenge: Purifying a Basic Amine on Acidic Silica

As previously noted, the basic amine in the target molecule can interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction can cause severe peak tailing, making it difficult to achieve good separation from closely eluting impurities.[3][4] There are two primary strategies to overcome this issue.

  • Mobile Phase Modification: Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This additive effectively neutralizes the most acidic sites on the silica, allowing the basic analyte to elute more symmetrically.[4]

  • Amine-Functionalized Silica: Use a specialty stationary phase where the silica surface has been chemically modified with propyl-amine groups. This creates a more basic environment within the column, eliminating the problematic acid-base interactions without the need for mobile phase additives.[8] This often results in sharper peaks and better resolution.

Data Presentation: Comparison of Normal-Phase Strategies
ParameterStandard Silica GelAmine-Functionalized Silica
Stationary Phase Acidic (Si-OH groups)Basic (-NH₂ groups)
Mobile Phase Hexane/Ethyl Acetate + 0.5% Triethylamine Hexane/Ethyl Acetate
Advantages Inexpensive, readily available.Superior peak shape for amines, no need for additives, simpler workup.[8]
Disadvantages Peak tailing for bases, requires additive, TEA can be difficult to remove.Higher cost of stationary phase.
Experimental Protocol: Flash Chromatography (Standard Silica)
  • TLC Method Development: On a silica gel TLC plate, spot the crude material. Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system should give a retention factor (Rf) for the target compound of ~0.3. Repeat the best system, adding one drop of TEA to the developing chamber to confirm improved spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane/EtOAc + 0.5% TEA). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the TLC results (e.g., from 5% EtOAc to 30% EtOAc in hexane, maintaining 0.5% TEA throughout).

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization: Chromatography Method Selection

G cluster_methods Column Method Choice start Crude Mixture tlc Analyze by TLC on standard silica start->tlc tailing Does the spot tail significantly? tlc->tailing add_tea Re-run TLC with 0.5% Triethylamine (TEA) tailing->add_tea Yes std_silica Use Standard Silica with TEA in Mobile Phase tailing->std_silica No tailing_resolved Is tailing fixed? add_tea->tailing_resolved tailing_resolved->std_silica Yes amine_silica Use Amine-Functionalized Silica tailing_resolved->amine_silica No / Poorly

Caption: Decision tree for selecting the appropriate normal-phase chromatography method.

Technique 3: Reversed-Phase HPLC (RP-HPLC)

For achieving the highest levels of purity (>99%), particularly for late-stage intermediates or when separating very similar impurities, preparative RP-HPLC is the gold standard.[9] In this technique, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile). Compounds elute in order of decreasing polarity (or increasing hydrophobicity).

Method Development Insights
  • Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol is standard.

  • pH Modifier: The basic amine requires a pH modifier for good peak shape.

    • Acidic: Adding 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the amine to -NH₂⁺-. This generally results in sharp, symmetrical peaks.

    • Basic: Alternatively, using a buffer at a slightly alkaline pH (e.g., ammonium bicarbonate at pH 8) will keep the amine in its neutral, free-base form. This increases its hydrophobicity and retention time, which can be advantageous for separating it from more polar impurities.[3]

  • Scaling Up: An analytical HPLC method must first be developed on a small-diameter column (e.g., 4.6 mm) to establish retention times and selectivity. This method is then scaled up to a larger preparative column (e.g., 20-50 mm diameter) by adjusting the flow rate and gradient times proportionally.[10]

Data Presentation: Typical Preparative HPLC Parameters
ParameterSettingPurpose
Column C18, 5-10 µm particle size, 250 x 20 mmStandard preparative column for gram-scale purification.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with modifier for peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 50% B to 95% B over 20 minutesA typical starting gradient to elute a compound of intermediate polarity.
Flow Rate 18-20 mL/minAppropriate for a 20 mm ID column.[10]
Detection UV at 254 nm and ~340 nmMonitor at a general aromatic wavelength and one closer to the visible range due to the nitroaniline chromophore.
Sample Loading Dissolved in DMSO or minimal mobile phaseEnsure complete dissolution before injection.
Experimental Protocol: Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude material in a suitable solvent (e.g., DMSO, or a 50:50 mix of ACN/Water) to a high concentration (e.g., 50-100 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the preparative HPLC column with the starting mobile phase composition (e.g., 50% B) until a stable baseline is observed.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run the defined gradient method to separate the components. The target compound should elute as a distinct peak.

  • Fraction Collection: Use an automated fraction collector to collect the eluent in separate tubes. Collect the main peak corresponding to the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Workup: Combine the pure fractions. A significant portion of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be neutralized (if an acidic modifier was used) and the product extracted with an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over sodium sulfate, filter, and evaporate to yield the final, highly pure compound.

References

  • What are the emerging technologies for pharmaceutical intermediate purific
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). MDPI.
  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016). Pharmaceutical Technology.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). University of Massachusetts Boston.
  • A Comparative Guide to the Reactivity of Halogen
  • Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass.com.
  • When should amine-bonded columns be used for purific
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2019). Organic Process Research & Development.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • This compound CAS#: 1365272-99-6. (n.d.).
  • Process for the purification of aromatic amines. (2013).
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange.
  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. (2023). ACS Medicinal Chemistry Letters.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto.
  • Physical properties of 4-Bromo-2-nitroaniline. (2025). Benchchem.

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Application Note: Comprehensive Analytical Characterization of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Profile

4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline is a substituted aniline derivative featuring a unique combination of functional groups: a bromine atom, two fluorine atoms, a nitro group, and a cyclohexylamino substituent. This complex structure necessitates a multi-faceted analytical approach to confirm its identity and purity unequivocally. The presence of multiple halogens, a nitroaromatic system, and both saturated and aromatic moieties presents distinct analytical challenges and opportunities.

Accurate characterization is the bedrock of reliable scientific outcomes. In drug development, for instance, an impure intermediate can lead to unwanted side reactions, the formation of toxic byproducts, and compromised efficacy of the final active pharmaceutical ingredient (API). The protocols herein are designed to provide orthogonal data, ensuring a high degree of confidence in the material's quality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1365272-99-6[1]
Molecular Formula C₁₂H₁₃BrF₂N₂O₂[2]
Molecular Weight 351.15 g/mol [2]
Appearance Expected to be a yellow or orange crystalline solid[3]
Purity Typically ≥98% as supplied commercially[4]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, DMSO, and chloroform[3]

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of the compound and identifying any related impurities from the synthesis process.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the premier method for quantifying the purity of non-volatile and thermally labile compounds like the title molecule.[5] The method separates the analyte from its impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The presence of the nitroaromatic ring provides a strong chromophore, making UV detection highly effective.[5]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its versatility and strong hydrophobic retention of the aromatic and cyclohexyl groups.

  • Mobile Phase: An acetonitrile/water mixture provides a good polarity range for elution. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer sharper peaks.

  • Detection Wavelength: A wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and is expected to provide a strong signal for the nitroaniline chromophore.[6]

Protocol for HPLC Analysis

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade).

    • Volumetric flasks, pipettes, and 0.45 µm syringe filters.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
  • Sample and Standard Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard, transfer to a 100 mL volumetric flask, dissolve in the mobile phase, and sonicate briefly if needed. Dilute to volume.

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • For higher accuracy, use an external standard calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh & Dissolve (100 µg/mL) prep2 Filter Sample (0.45 µm) prep1->prep2 analysis1 Inject into HPLC System prep2->analysis1 analysis2 C18 Column Separation analysis1->analysis2 analysis3 UV Detection (254 nm) analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity (Area % Method) data1->data2 result Purity Report data2->result Final Report

Caption: Workflow for the HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the compound and assessing volatile and semi-volatile impurities.[7] The high temperatures used in GC can sometimes lead to the degradation of thermally sensitive molecules like nitroaromatics; therefore, careful method development is crucial.[8][9] The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern, with the bromine isotope pattern serving as a key confirmation point.

Causality Behind Experimental Choices:

  • Column: A low-to-mid polarity column (e.g., DB-5ms or equivalent) is chosen to provide good separation for a broad range of potential impurities without excessive retention.

  • Injector: A splitless injection is used to maximize the transfer of the analyte onto the column, which is important for sensitivity when analyzing trace impurities.

  • Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it an excellent alternative or complementary detector to a mass spectrometer.[10]

Protocol for GC-MS Analysis

  • Instrumentation and Materials:

    • GC system coupled to a Mass Spectrometer (MS).

    • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Helium (carrier gas), Toluene or Methanol (HPLC grade).

  • Chromatographic and MS Conditions:

ParameterCondition
Injector Temperature 250 °C (Splitless mode)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold 2 min; ramp at 15 °C/min to 300 °C, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 450 amu
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100-500 µg/mL) in a suitable solvent like toluene.

  • Data Analysis:

    • Identify the main peak by its retention time and mass spectrum.

    • Confirm the presence of bromine by observing the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

    • Analyze the fragmentation pattern to further confirm the structure.

    • Identify impurities by searching their mass spectra against a library (e.g., NIST).

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's atomic connectivity.

  • ¹H NMR: Will show signals for the aromatic proton, the N-H proton, and the protons of the cyclohexyl ring. The chemical shifts and coupling constants will confirm their relative positions.

  • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: This is particularly valuable. Fluorine-19 is a 100% abundant, spin-½ nucleus, making ¹⁹F NMR a highly sensitive technique.[11] The wide chemical shift range provides excellent signal dispersion, and F-F and F-H coupling patterns will definitively confirm the 2,3-difluoro substitution pattern on the aromatic ring.[12]

Protocol for NMR Analysis

  • Instrumentation and Materials:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent in an NMR tube.

  • Data Acquisition and Analysis:

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

    • For ¹⁹F NMR, the wide chemical shift range must be considered when setting acquisition parameters to ensure uniform excitation.[12]

    • Analyze chemical shifts (δ), integration values, and coupling constants (J) to assign all signals to the corresponding nuclei in the structure.

Table 2: Predicted NMR Characteristics

NucleusExpected Chemical Shift Range (ppm)Key Features and Couplings
¹H Aromatic H: 7.0-8.5; N-H: 5.0-7.0; Cyclohexyl H: 1.0-4.0Aromatic proton will show coupling to fluorine atoms. N-H proton may be broad. Cyclohexyl protons will show complex splitting.
¹⁹F -110 to -150 (relative to CFCl₃)Two distinct signals expected for F-2 and F-3, showing coupling to each other (J_FF) and to the adjacent aromatic proton (J_FH).[11][13]
¹³C Aromatic C: 110-160; Cyclohexyl C: 20-60Carbons attached to F will show large C-F coupling constants.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups within the molecule.[14]

Causality Behind Experimental Choices: The vibrational frequencies of chemical bonds are specific to the atoms involved and the bond type. By identifying absorptions at characteristic wavenumbers, we can confirm the presence of the amine, nitro, aromatic, and halogen functionalities.

Protocol for FT-IR Analysis

  • Instrumentation:

    • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition and Analysis:

    • Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.[14]

    • Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Expected FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source(s)
N-H (Amine)Stretching3300 - 3500[14]
C-H (Aromatic)Stretching3000 - 3100[14]
C-H (Aliphatic)Stretching2850 - 3000[15]
C=C (Aromatic)Stretching1450 - 1600[15]
NO₂ (Nitro)Asymmetric & Symmetric Stretch1500 - 1580 and 1300 - 1370[14][16]
C-F (Aryl-Fluoride)Stretching1100 - 1300[17]
C-Br (Aryl-Bromide)Stretching500 - 650[16]

Integrated Analytical Strategy

A robust characterization relies on the synergistic use of these orthogonal techniques. No single method is sufficient to guarantee both the identity and purity of a complex molecule.

Integrated_Strategy cluster_structure Structural Confirmation cluster_purity Purity & Identity start Synthesized or Received Material nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Primary Structure start->nmr ftir FT-IR Spectroscopy Functional Groups start->ftir hplc HPLC-UV Quantitative Purity nmr->hplc ftir->hplc gcms GC-MS Identity & Volatile Impurities hplc->gcms end_node Fully Characterized Compound gcms->end_node

Caption: Integrated workflow for compound characterization.

References

  • Sundaraganesan, N., Ilangovan, A., & Kalaichelvan, S. (2009). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. PubMed. [Link]

  • Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... ResearchGate. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1365272-99-6. ChemWhat. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitroaniline. National Center for Biotechnology Information. [Link]

  • Born, S., et al. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • LabRulez GCMS. (n.d.). Separation of Nitro and Halogenated Aromatic Compounds. LabRulez. [Link]

  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • ResearchGate. (2006). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. [Link]

  • Deutsch, C., & Taylor, J. S. (1987). New class of 19F pH indicators: fluoroanilines. PubMed. [Link]

  • Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

  • Royal Society of Chemistry. (2012). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. CrystEngComm. [Link]

  • Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-cyclohexyl-2, 3-difluoro-6-nitroaniline, min 98%, 1 gram. CP Lab Safety. [Link]

  • ResearchGate. (2011). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: A Privileged Scaffold for Targeting Kinase ATP-Binding Sites

The dysregulation of protein kinase activity is a cornerstone of numerous pathologies, most notably cancer. This has positioned kinase inhibitors as a critical class of therapeutic agents.[1] The strategic design of these small molecules often relies on the use of "privileged scaffolds" – molecular frameworks that are amenable to chemical modification and can effectively interact with the ATP-binding sites of various kinases. Substituted anilines, particularly those with carefully positioned electron-withdrawing and sterically influential groups, have emerged as a highly versatile class of building blocks in the construction of potent and selective kinase inhibitors.[2][3]

This application note details the utility of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline as a key intermediate in the synthesis of a new generation of kinase inhibitors. The unique combination of a bromine atom, a bulky N-cyclohexyl group, and ortho/meta fluorine and nitro substituents on the aniline ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of the final inhibitor. The bromine serves as a versatile handle for cross-coupling reactions, while the other substituents modulate the compound's electronics, conformation, and potential for hydrogen bonding within the kinase active site.

Chemical Properties and Strategic Advantages of the Reagent

The judicious selection of starting materials is paramount in the efficient synthesis of drug candidates. This compound offers several strategic advantages:

  • Orthogonal Reactivity: The bromine atom provides a site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the facile introduction of a kinase-targeting heterocyclic core.[4][5]

  • Modulation of pKa: The presence of two fluorine atoms and a nitro group significantly lowers the pKa of the aniline nitrogen, influencing its nucleophilicity and the binding characteristics of the final compound.

  • Steric Hindrance and Conformational Control: The N-cyclohexyl group introduces significant steric bulk, which can be exploited to achieve selectivity for specific kinases and to control the molecule's conformation.

  • Metabolic Stability: The fluorine substituents can enhance metabolic stability by blocking potential sites of oxidative metabolism.

PropertyValue
Molecular Formula C₁₂H₁₃BrF₂N₂O₂
Molecular Weight 351.15 g/mol
CAS Number 1365272-99-6
Appearance Pale yellow to yellow crystalline powder
Solubility Soluble in DMF, DMSO, and chlorinated solvents

Proposed Synthetic Pathway: A Modular Approach to Kinase Inhibitor Scaffolds

The following section outlines a robust and modular synthetic approach for utilizing this compound in the synthesis of a diverse library of kinase inhibitors. The proposed pathway leverages a palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[4][6]

Experimental Workflow: Synthesis of a Pyrimidine-Aniline Kinase Inhibitor Core

This protocol describes the synthesis of a key intermediate where the aniline derivative is coupled to a 2,4-dichloropyrimidine scaffold. This pyrimidine core is a common feature in many approved kinase inhibitors.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A This compound C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) A->C Reactant 1 B 2,4-Dichloropyrimidine B->C Reactant 2 D N-(4-(2-chloropyrimidin-4-yl)amino)-2-cyclohexyl-3,6-difluoro-5-nitroaniline C->D Product E Intermediate from Step 1 G Base (e.g., DIPEA) Solvent (e.g., n-Butanol) E->G Reactant 1 F Amine Nucleophile (R-NH2) F->G Reactant 2 H Final Kinase Inhibitor Scaffold G->H Product G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene Inhibitor Synthesized Kinase Inhibitor Inhibitor->RTK Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction's underlying principles to empower you to optimize your experimental outcomes.

Synthesis Overview & Mechanism

The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is characteristic of aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂).

The SNAr Mechanism involves two key steps:

  • Nucleophilic Addition: The nucleophile, cyclohexylamine, attacks the electron-deficient carbon atom bearing the leaving group (a bromine atom in this case). This initial attack is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[1]

  • Elimination (Restoration of Aromaticity): The aromaticity of the ring is restored by the departure of the leaving group (bromide ion), yielding the final substituted product.

The presence of the nitro group is critical for this reaction's success. It powerfully withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making these sites highly susceptible to nucleophilic attack and stabilizing the anionic Meisenheimer intermediate through resonance.[2][3][4]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis.

Synthesis_Workflow SM Starting Material (1,4-Dibromo-2,3-difluoro-6-nitrobenzene) Reaction Reaction Vessel (Heat, 80-100°C) SM->Reaction Reagents Reagents - Cyclohexylamine (Nucleophile) - Base (e.g., Et3N, K2CO3) Reagents->Reaction Solvent Solvent (Polar Aprotic: DMF, DMSO) Solvent->Reaction Workup Aqueous Workup (Precipitation/Extraction) Reaction->Workup Reaction Mixture Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Crude Product Product Final Product (this compound) Purification->Product Pure Product

Caption: General workflow for the SNAr synthesis.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix them?

Answer: Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality. Let's break down the potential culprits.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Base The reaction generates hydrobromic acid (HBr) as a byproduct. If not neutralized, this acid will protonate the cyclohexylamine nucleophile, forming a non-nucleophilic ammonium salt and halting the reaction.Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[5][6]
Inadequate Temperature SNAr reactions require an activation energy to proceed. Insufficient heat can lead to a sluggish or incomplete reaction. Similar syntheses of N-cyclohexyl-nitroanilines are often performed at elevated temperatures.[5][6]Maintain a reaction temperature between 80°C and 120°C. Monitor reaction progress via TLC to determine the optimal temperature for your specific setup.
Presence of Water Water can compete with the cyclohexylamine as a nucleophile, potentially leading to undesired hydrolysis byproducts. It can also affect the solubility of reactants.Ensure all glassware is thoroughly dried. Use anhydrous solvents and ensure reagents like cyclohexylamine are free from significant water content.
Poor Solvent Choice The Meisenheimer complex is a charged intermediate. A polar aprotic solvent (like DMF, DMSO, or NMP) is essential to solvate and stabilize this intermediate, thereby facilitating the reaction.Use a high-purity, anhydrous polar aprotic solvent. DMF is a common and effective choice for these types of reactions.[5][6]
Q2: My TLC and LC-MS analysis show multiple spots/peaks. What are the likely side products?

Answer: The formation of multiple products points to side reactions. Understanding these possibilities is key to minimizing their formation.

  • Di-substitution: The starting material, 1,4-Dibromo-2,3-difluoro-6-nitrobenzene, has multiple potential leaving groups (two bromines, two fluorines). While the bromine para to the nitro group is the most activated site, prolonged reaction times or excessive temperatures could lead to a second substitution reaction where cyclohexylamine displaces one of the other halogens, most likely the fluorine atom ortho to the nitro group.

    • Mitigation Strategy: Carefully monitor the reaction progress using TLC. Avoid excessive heating or unnecessarily long reaction times once the starting material has been consumed. Using a stoichiometric amount (1.0 to 1.1 equivalents) of cyclohexylamine can also help minimize di-substitution.

  • Impurity from Solvent Degradation: If using DMF at high temperatures (>120°C) for extended periods, it can decompose to form dimethylamine. Dimethylamine is a potent nucleophile and can react with your starting material to form a dimethylamino-substituted byproduct, which can be difficult to separate.

    • Mitigation Strategy: Maintain the reaction temperature below 120°C. If higher temperatures are necessary, consider using a more stable solvent like DMSO or NMP.

Q3: The reaction seems to stall and does not go to completion, even after several hours. What should I do?

Answer: A stalled reaction typically indicates an issue with one of the core components of the reaction mechanism.

  • Re-evaluate Your Base: As mentioned in Q1, the most common reason for a stalled reaction is the quenching of the nucleophile by acid. Add an additional portion (0.2-0.3 equivalents) of your base (e.g., triethylamine) to the reaction mixture. If the reaction proceeds, insufficient base was the issue.

  • Check Reagent Purity: An impure starting material or cyclohexylamine can introduce inhibitors or simply mean that the effective concentration of your reactants is lower than calculated. Verify the purity of your reagents.

  • Increase Temperature Incrementally: If the base is not the issue, slowly increase the reaction temperature by 10°C increments, monitoring for any change by TLC. Be cautious not to exceed 120°C to avoid solvent degradation.

Q4: What is the most effective method for purifying the crude this compound?

Answer: The purification strategy depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is obtained as a solid after aqueous workup and is relatively pure (>90%), recrystallization is an excellent method for obtaining high-purity material.

    • Recommended Solvents: A solvent system of ethanol/water or isopropanol/water is often effective. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists. Allow to cool slowly to form crystals.

  • Silica Gel Column Chromatography: If the reaction has produced multiple byproducts, column chromatography is necessary. The high polarity of the nitroaniline functional group requires a moderately polar mobile phase.

Technique Recommended Mobile Phase System Notes
Column Chromatography Hexanes:Ethyl Acetate (Gradient from 9:1 to 7:3)The product is expected to be a yellow/orange compound. Use TLC to determine the exact solvent ratio before running the column.

Reference Experimental Protocol

This protocol is a representative example based on analogous procedures and should be adapted and optimized for specific laboratory conditions.[5][6]

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-Dibromo-2,3-difluoro-6-nitrobenzene (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add triethylamine (1.2 eq.) followed by cyclohexylamine (1.1 eq.) to the stirred solution.

  • Heating: Heat the reaction mixture to 90°C and monitor its progress by TLC every hour.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water. A yellow precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid crude product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold hexanes to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. Purify further by recrystallization from ethanol/water or by silica gel column chromatography as described in Q4.

References

  • Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. PrepChem.com. [Link]

  • Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. PrepChem.com. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. [Link]

Sources

Technical Support Center: Optimizing N-Cyclohexylation of Difluoro-Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-cyclohexylation of difluoro-nitroanilines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging but critical transformation. The insights provided herein are synthesized from established chemical principles and contemporary literature to empower you with the knowledge to troubleshoot and optimize your reaction conditions effectively.

Reaction Overview & Intrinsic Challenges

The N-cyclohexylation of anilines, particularly those bearing multiple electron-withdrawing groups (EWGs) such as nitro (-NO₂) and fluoro (-F) substituents, is a synthetically valuable reaction for creating building blocks in medicinal chemistry and materials science. However, this transformation is fraught with challenges that stem from two primary factors:

  • Reduced Nucleophilicity of the Aniline: The strong inductive and resonance effects of the nitro and fluoro groups significantly decrease the electron density on the aniline nitrogen.[1] This diminished nucleophilicity makes the nitrogen atom a poor participant in standard nucleophilic substitution or cross-coupling reactions, often leading to sluggish or failed reactions.[1]

  • Steric Hindrance: The cyclohexyl group is a bulky, secondary alkyl substituent. Its introduction onto the nitrogen atom is sterically demanding, further increasing the activation energy of the reaction compared to primary alkyl groups.

The most common and effective method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination .[2][3] This guide will focus primarily on troubleshooting and optimizing this methodology.

Frequently Asked Questions (FAQs)

This section addresses strategic questions you may have before embarking on or while optimizing the N-cyclohexylation.

Q1: Why is my standard Buchwald-Hartwig protocol failing for this specific substrate? Standard conditions are often insufficient due to the severely deactivated nature of difluoro-nitroanilines. The combination of a weak nucleophile (the aniline) and a sterically hindered electrophile (the cyclohexyl source) requires a highly active and specialized catalytic system to overcome the high activation energy.[1]

Q2: What is the most critical component of the catalytic system for this reaction? The phosphine ligand is arguably the most crucial variable. For challenging couplings involving electron-deficient anilines and secondary alkyl groups, sterically hindered, electron-rich biarylmonophosphine ligands are essential.[1][4] These ligands promote the key steps of the catalytic cycle: oxidative addition of the cyclohexyl halide to the palladium center and the final C-N reductive elimination to release the product.[2][5]

Q3: Which cyclohexyl source should I use: a halide, tosylate, or alcohol? Cyclohexyl halides (bromide or iodide) are the most common electrophiles for Buchwald-Hartwig reactions. Cyclohexyl tosylates can also be effective. Using cyclohexyl alcohol via a "borrowing hydrogen" methodology is a greener alternative but may require different catalysts and harsher conditions, which could be incompatible with the sensitive nitro-groups.[6][7][8] For initial screening, cyclohexyl bromide is a reliable starting point.

Q4: Can I run this reaction open to the air? No. The active Pd(0) catalyst is highly sensitive to oxygen. All steps, including weighing reagents and solvent addition, must be performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and deactivation.[9]

Troubleshooting Guide: Problem, Cause, and Solution

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low to No Conversion of Starting Aniline

This is the most frequent issue, indicating that the catalytic cycle is stalled or proceeding at an impractically slow rate.

Potential Cause 1: Insufficiently Active Catalyst

  • Scientific Rationale: The combination of a deactivated aniline and a bulky cyclohexyl group requires a highly active catalyst to facilitate both oxidative addition and reductive elimination.[2][5] Standard ligands like P(tBu)₃ or P(o-tol)₃ may not be sufficient.

  • Solution:

    • Switch to Advanced Ligands: Employ modern, electron-rich, and sterically bulky biaryl phosphine ligands. Excellent starting points include RuPhos , BrettPhos , or XPhos .[1][10] These are designed to accelerate the rate-limiting steps for challenging substrates.

    • Use a Pre-formed Catalyst (Precatalyst): Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable precatalyst. G3 or G4 precatalysts based on the aforementioned ligands (e.g., XPhos Pd G3) are commercially available and provide more reproducible results and higher activity.[1]

Potential Cause 2: Ineffective Base

  • Scientific Rationale: The N-H bond of a difluoro-nitroaniline is more acidic than that of a simple aniline, but its deprotonation is a critical step for the catalytic cycle to proceed. The resulting palladium-amido complex is the key intermediate leading to C-N bond formation. A base that is too weak will not generate this intermediate effectively.

  • Solution:

    • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice.[5] NaOtBu is generally more effective for aminations. Avoid weaker bases like K₂CO₃ or K₃PO₄ for this substrate class.

    • Ensure Base Quality: Strong alkoxide bases can degrade upon prolonged exposure to air and moisture. Use a fresh bottle or a sample stored correctly in a desiccator or glovebox.

Potential Cause 3: Inappropriate Solvent or Temperature

  • Scientific Rationale: The reaction requires a solvent that can dissolve all components and remain stable at the required temperature. The temperature must be high enough to overcome the activation energy but not so high as to cause catalyst decomposition or side reactions.

  • Solution:

    • Solvent Choice: Toluene or 1,4-dioxane are standard solvents for these couplings.[11] Dioxane often performs well but be aware of its potential to form peroxides. Ensure the solvent is anhydrous and degassed.

    • Temperature Optimization: Start screening at around 100-110 °C. If conversion is low, a modest increase to 120 °C may be beneficial. However, temperatures above this risk catalyst decomposition and potential denitration side reactions.

Troubleshooting Flowchart for Low Conversion

Below is a logical workflow to diagnose and solve low-yield issues.

G start Problem: Low or No Conversion check_sm TLC/LCMS Analysis: Is Starting Aniline Consumed? start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes check_catalyst Review Catalytic System sm_no->check_catalyst cause_ligand Cause: Insufficiently Active Ligand/Pd Source check_catalyst->cause_ligand cause_base Cause: Ineffective Base (Too weak or degraded) check_catalyst->cause_base cause_temp Cause: Sub-optimal T° or Solvent check_catalyst->cause_temp sol_ligand Solution: 1. Use RuPhos, BrettPhos, XPhos 2. Use G3/G4 Precatalyst cause_ligand->sol_ligand sol_base Solution: 1. Use fresh NaOtBu or LHMDS 2. Ensure anhydrous conditions cause_base->sol_base sol_temp Solution: 1. Use dry, degassed Toluene/Dioxane 2. Increase T° to 100-110 °C cause_temp->sol_temp check_products Multiple Spots/ Peaks Observed? sm_yes->check_products prod_yes Yes check_products->prod_yes Yes prod_no No (or only baseline) check_products->prod_no No side_reactions Problem: Competing Side Reactions prod_yes->side_reactions cause_dehalo Cause: Hydrodehalogenation of Cyclohexyl Bromide side_reactions->cause_dehalo cause_denitro Cause: Denitration or Reduction of -NO2 Group side_reactions->cause_denitro sol_dehalo Solution: 1. Lower Reaction Temperature 2. Re-evaluate Base Choice cause_dehalo->sol_dehalo sol_denitro Solution: 1. Lower Reaction Temperature 2. Ensure strict inert atmosphere cause_denitro->sol_denitro decomp Problem: Product Decomposition or Catalyst Death prod_no->decomp sol_decomp Solution: 1. Lower Reaction Temperature 2. Use lower catalyst loading 3. Confirm reagent purity decomp->sol_decomp

Caption: Troubleshooting flowchart for low N-cyclohexylation yield.

Problem 2: Formation of Significant Side Products

Even with conversion, the desired product may be contaminated with byproducts.

Potential Cause 1: Reduction of the Nitro Group

  • Scientific Rationale: The Pd(0)/phosphine system, particularly in the presence of trace water or other proton sources, can potentially reduce the sensitive nitro group to an amino group, leading to complex mixtures.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use of a glovebox is highly recommended.

    • Degas Thoroughly: Remove all dissolved oxygen from the solvent by sparging with argon or using several freeze-pump-thaw cycles.

Potential Cause 2: Hydrodehalogenation

  • Scientific Rationale: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide (or in this case, the cyclohexyl halide), where the halide is replaced by a hydrogen atom. This unproductive pathway consumes the electrophile.

  • Solution:

    • Optimize Base/Ligand Ratio: Sometimes an excess of a very strong base can promote this pathway. Ensure the stoichiometry is correct.

    • Lower Temperature: This side reaction can become more prominent at higher temperatures. Once conversion is achieved, try lowering the temperature by 10 °C to improve selectivity.

Recommended Starting Protocol & Catalyst Screening

This section provides a robust starting point for your experiments.

General Experimental Workflow

G cluster_0 Inert Atmosphere Setup cluster_1 Reaction Execution cluster_2 Workup & Purification prep 1. Add Solids: Aniline, Base, Precatalyst, Ligand seal 2. Seal Vessel (Septum/Cap) prep->seal purge 3. Evacuate & Backfill with Ar/N₂ (3x) seal->purge add_solvents 4. Add Degassed Solvent & Cyclohexyl Halide purge->add_solvents heat 5. Heat to Reaction Temp (e.g., 100 °C) add_solvents->heat monitor 6. Monitor by TLC / LC-MS heat->monitor quench 7. Cool & Quench (e.g., with NH₄Cl) monitor->quench extract 8. Extract with Organic Solvent quench->extract purify 9. Purify by Column Chromatography extract->purify

Sources

Technical Support Center: Synthesis of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies grounded in mechanistic principles.

I. Core Reaction Overview: A Mechanistic Perspective

The synthesis of this compound is primarily achieved through the nucleophilic aromatic substitution of a polyhalogenated nitroaromatic precursor with cyclohexylamine. The most logical and common starting material is 1-Bromo-2,3,4-trifluoro-5-nitrobenzene .

The reaction proceeds via the SNAr mechanism, which is facilitated by the strongly electron-withdrawing nitro group (-NO2). This group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2]

The general workflow for this synthesis is depicted below:

cluster_reagents reagents Starting Materials & Reagents SM 1-Bromo-2,3,4-trifluoro- 5-nitrobenzene Nuc Cyclohexylamine Base Base (e.g., K2CO3, Et3N) Solvent Solvent (e.g., ACN, DMF) Reaction SNA_r Reaction Vessel (Heat, Stir) SM->Reaction Nuc->Reaction Base->Reaction Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product 4-Bromo-N-cyclohexyl-2,3-difluoro- 6-nitroaniline Purification->Product QC QC Analysis (HPLC, GC-MS, NMR) Product->QC

Caption: General experimental workflow for the synthesis.

II. Troubleshooting Guide: From Unexpected Peaks to Low Yields

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction is complete by TLC/LC-MS, but I have multiple product spots/peaks with the same mass. What are they?

Answer: This is a classic case of regioisomer formation . While the desired product results from the substitution of the fluorine atom at the C-4 position (para to the nitro group), substitution at other positions can occur, leading to isomeric byproducts.

Causality: The nitro group strongly activates the ortho and para positions to nucleophilic attack.[3][4] In the presumed starting material, 1-Bromo-2,3,4-trifluoro-5-nitrobenzene, the C-4 fluorine is para to the nitro group, and the C-2 fluorine is ortho. Both are highly activated. The C-3 fluorine is meta and significantly less reactive.

  • Most Likely Byproduct: 1-Bromo-N-cyclohexyl-3,4-difluoro-2-nitroaniline . This results from the substitution of the C-2 fluorine.

  • Why it Forms: The C-2 position is sterically more hindered than C-4, but it is still electronically activated. Higher reaction temperatures or prolonged reaction times can increase the formation of this isomer.

Caption: Regiochemistry of the SNAr reaction.

Troubleshooting Protocol: Isomer Identification & Mitigation

  • Analytical Confirmation:

    • Technique: Use high-resolution HPLC or GC-MS. Isomers will have identical mass but different retention times.

    • Characterization: If possible, isolate a small fraction of the byproduct peak for NMR analysis. The coupling patterns of the aromatic protons and fluorine atoms will be distinct for each isomer.

  • Mitigation Strategies:

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start with room temperature or gentle heating (40-50 °C).

    • Controlled Addition: Add the cyclohexylamine slowly (dropwise) to the solution of the aryl halide. This keeps the instantaneous concentration of the nucleophile low, favoring the more reactive site.

    • Solvent Choice: Aprotic polar solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are standard. A less polar solvent might slightly improve selectivity, but could significantly slow the reaction. Experiment with Dioxane or THF.

ParameterRecommendation for High SelectivityRationale
Temperature ≤ 50°CLower kinetic energy favors attack at the most electronically activated site (C-4) over the more sterically hindered site (C-2).
Nucleophile Addition Slow, dropwise additionMinimizes local high concentrations of cyclohexylamine, reducing the likelihood of reaction at the less favored C-2 position.
Base Use a non-nucleophilic baseK₂CO₃ or DIPEA are preferred over stronger, more nucleophilic bases to avoid side reactions.

Question 2: My final product yield is low, and I see a significant amount of unreacted starting material. What's going wrong?

Answer: Low yield with recoverable starting material points to an incomplete or stalled reaction. This can be due to several factors related to reaction conditions or reagent quality.

Causality:

  • Insufficient Activation: The reaction may not have enough thermal energy to overcome the activation barrier.

  • Base Inefficiency: An inadequate amount or strength of the base can be the culprit. The reaction liberates HF, which will protonate the cyclohexylamine, rendering it non-nucleophilic. A base is required to neutralize the acid and regenerate the free amine.

  • Reagent Degradation: Moisture can be a significant issue. Cyclohexylamine is hygroscopic, and the starting aryl halide can be sensitive to hydrolysis under basic conditions.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Verify Reagent Quality:

    • Use freshly opened or properly stored anhydrous solvents.

    • Ensure the cyclohexylamine is dry and of high purity.

    • Use a freshly powdered, dry base (e.g., K₂CO₃ dried in an oven).

  • Optimize Reaction Conditions:

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC/LC-MS. A typical range for this type of SNAr is 50-80 °C.

    • Increase Base Equivalents: Ensure at least 2.0 equivalents of base are used to scavenge the generated acid and drive the equilibrium forward.

    • Extend Reaction Time: Some SNAr reactions can be slow. Allow the reaction to run for 24 hours, monitoring at intermediate time points (e.g., 4, 8, 16, 24h).

  • Consider a Stronger Base/Solvent System: If the above fails, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like DMF, which can accelerate SNAr reactions.[5]

Question 3: I have an impurity peak that does not contain bromine. What could it be?

Answer: This suggests a side reaction involving the displacement of the bromide ion. While fluorine is typically a better leaving group than bromine in SNAr reactions (due to the high electronegativity stabilizing the intermediate), displacement of bromine can occur under forcing conditions.

Causality:

  • Di-substitution: A second molecule of cyclohexylamine displaces the bromine atom from the desired product. This is more likely if a large excess of cyclohexylamine is used and at high temperatures. The product would be N¹,N⁴-dicyclohexyl-2,3-difluoro-6-nitro-1,4-benzenediamine .

  • Hydrolysis: If significant water is present in the reaction, the bromine on the starting material or product could be displaced by a hydroxide ion (formed from the base and water), leading to a phenolic byproduct.

Troubleshooting Protocol: Preventing Unwanted Substitutions

  • Stoichiometry Control: Use a precise stoichiometry of cyclohexylamine (e.g., 1.05 to 1.2 equivalents). Avoid large excesses.

  • Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are scrupulously dry. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture ingress.

  • Purification: These debrominated impurities can often be separated from the desired product by column chromatography, as they will have significantly different polarities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product? A1: The choice depends on the scale and impurity profile.

  • Column Chromatography: Silica gel chromatography is highly effective for removing both isomeric and other byproducts. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate is recommended.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an efficient method for obtaining highly pure material.

Q2: Why is fluorine the preferred leaving group over bromine in this SNAr reaction? A2: In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[2] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This effect on the first step outweighs the fact that bromide is a better leaving group in the second (elimination) step.

Q3: Can I use a different amine nucleophile? A3: Yes, this reaction is generally applicable to other primary and secondary amines. However, the nucleophilicity and basicity of the amine will affect the reaction rate and conditions required. Less nucleophilic amines (like anilines) may require higher temperatures or catalysis.

Q4: My product is a deep red/orange color. Is this normal? A4: Yes, highly substituted nitroanilines are often intensely colored compounds due to the extended conjugation between the amino group donor and the nitro group acceptor through the aromatic ring.[6] The color is a result of a low-energy electronic transition in the visible region of the spectrum.

IV. References

  • ACS Publications. Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. Available from: [Link]

  • PubChem. 1,2,3-Trifluoro-4-nitrobenzene. Available from: [Link]

  • Google Patents. Preparation of 4-bromoaniline derivatives. Available from:

  • Semantic Scholar. An Improved Synthesis of N-Substituted-2-nitroanilines. Available from: [Link]

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • NIH National Library of Medicine. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

Sources

Preventing degradation of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent product degradation.

Introduction: Understanding the Synthesis and Potential Challenges

The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of a polyhalogenated nitroaromatic precursor, such as 1,4-dibromo-2,3-difluoro-6-nitrobenzene or 4-bromo-1,2,3-trichloro-5-nitrobenzene, with cyclohexylamine. The strong electron-withdrawing nitro group is crucial for activating the aromatic ring to nucleophilic attack.

However, the presence of multiple reactive sites and sensitive functional groups can lead to several challenges, including low yields, formation of regioisomeric impurities, and degradation of the desired product. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Activation of the Aromatic Ring: The aromatic ring must be sufficiently electron-deficient for the nucleophilic attack by cyclohexylamine to occur efficiently. Ensure your starting material has a strong electron-withdrawing group (the nitro group) positioned ortho or para to the leaving group.

  • Poor Leaving Group: In SNAr reactions, the reactivity of halogens is often F > Cl > Br > I. If your starting material contains multiple halogens, the reaction may not be proceeding at the desired position.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of a base play a critical role.

    • Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of the starting materials or the product.

    • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can accelerate the reaction rate.

    • Base: A non-nucleophilic base is often used to scavenge the HX formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Troubleshooting Workflow for Low Yield

G start Low Reaction Yield sub_check Verify Starting Material Purity & Structure start->sub_check cond_opt Optimize Reaction Conditions start->cond_opt workup Optimize Work-up & Purification start->workup temp Adjust Temperature cond_opt->temp solvent Screen Solvents (e.g., DMSO, DMF) cond_opt->solvent base Select Appropriate Base (e.g., K2CO3, DBU) cond_opt->base

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing multiple products in my reaction mixture, suggesting side reactions. What are the probable side products and how can I minimize their formation?

A2: The formation of multiple products is a common issue in the synthesis of poly-substituted aromatics. Here are the likely side reactions:

  • Substitution at an undesired position: If your starting material has multiple leaving groups, cyclohexylamine may attack at a different position, leading to regioisomers. The regioselectivity is governed by the electronic effects of the substituents. The nitro group strongly activates the ortho and para positions.

  • Di-substitution: Excess cyclohexylamine or prolonged reaction times can lead to the substitution of a second halogen.

  • Reaction with the nitro group: Under certain conditions, especially with strong bases or at high temperatures, the nitro group can be a target for nucleophilic attack or can be reduced.

Strategies to Minimize Side Products:

StrategyRationale
Control Stoichiometry Use a slight excess of cyclohexylamine (e.g., 1.1-1.5 equivalents) to ensure complete consumption of the starting material without promoting di-substitution.
Optimize Temperature Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
Choice of Base Use a hindered or mild base to avoid undesired side reactions. Potassium carbonate is often a good choice.
Monitor Reaction Progress Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent the formation of byproducts.

Q3: My purified product seems to be degrading over time. What is the likely degradation pathway and how can I improve its stability?

A3: Nitroanilines can be sensitive to light, air, and extreme pH conditions.

  • Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation. Store the product in an amber vial or in the dark.

  • Oxidation: The aniline nitrogen can be susceptible to oxidation. Store the product under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis: While less common for the N-cyclohexyl group, prolonged exposure to strong acids or bases could potentially lead to hydrolysis. Ensure the product is stored in a neutral and dry environment.

Proposed Degradation Pathway

G product This compound light Light (UV) product->light Photodegradation air Air (Oxygen) product->air Oxidation extremepH Extreme pH product->extremepH Hydrolysis degradation Degradation Products light->degradation air->degradation extremepH->degradation

Caption: Potential degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis?

A: An ideal starting material would be a 1,2,3,4-tetra-substituted benzene with a good leaving group (like fluorine or chlorine) at the 1-position (para to the nitro group) and the desired bromo and difluoro substituents at the appropriate positions. The specific choice will depend on commercial availability and the subsequent steps in your synthetic route.

Q: Can I use a different amine instead of cyclohexylamine?

A: Yes, the SNAr reaction is versatile and can be performed with a variety of primary and secondary amines. However, the nucleophilicity and steric bulk of the amine will affect the reaction rate and yield.

Q: What is the role of the difluoro substituents at the 2 and 3 positions?

A: The fluorine atoms are electron-withdrawing and will further activate the aromatic ring towards nucleophilic attack. Their position relative to the leaving group and the nitro group will influence the overall reactivity and regioselectivity of the reaction.

Q: How can I purify the final product?

A: Column chromatography on silica gel is a standard method for purifying nitroaniline derivatives. A solvent system of ethyl acetate and hexanes is a good starting point. Recrystallization can also be an effective purification technique.

Experimental Protocol: General Procedure for the Synthesis of this compound

This is a general guideline and may require optimization for your specific starting materials and equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the halogenated nitroaromatic starting material in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Reagents: Add a non-nucleophilic base (e.g., potassium carbonate, 2-3 equivalents) to the solution. Then, add cyclohexylamine (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. BenchChem.
  • BenchChem. (2025). Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. BenchChem.
  • Organic Syntheses. (n.d.). o-NITROANILINE. Organic Syntheses Procedure.
  • Semantic Scholar. (2003). An Improved Synthesis of N-Substituted-2-nitroanilines.
  • ACS Publications. (n.d.). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development.
  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Pearson. (2024). Show why p-nitroaniline is a much weaker base (3 pKb units weaker....
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2025). 16.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (2025). Aromatic Nucleophilic Substitution\JEE Main 2025\Problem Solved ChemOrgChem.
  • YouTube. (2020). Why p-nitroaniline is less basic then aniline (b) Aniline dissolves in HCl. (c ).Aniline undergoes....
  • YouTube. (2025). [Chemistry] Explain why nitroaniline is a stronger base than.
  • Wikipedia. (n.d.).
  • NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • BenchChem. (2025).

Technical Support Center: Purification of Halogenated Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated nitroanilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these critical synthetic intermediates. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Isomer Separation

A frequent and significant challenge in the synthesis of halogenated nitroanilines is the separation of positional isomers, most commonly the ortho and para isomers, which are often co-synthesized.[1][2][3] Their similar physical properties can make separation non-trivial.

Question 1: My column chromatography is failing to resolve the ortho and para isomers of my halogenated nitroaniline. What am I doing wrong?

Answer: Poor resolution of ortho and para isomers during column chromatography is a common issue stemming from their similar polarities. However, subtle differences can be exploited for successful separation.

  • Understanding the Polarity Difference: The para-isomer is generally more polar than the ortho-isomer. This is because the amino and nitro groups in the ortho position can form an intramolecular hydrogen bond, which reduces the molecule's overall polarity and its ability to interact with the polar stationary phase.[4] In contrast, the para-isomer exhibits stronger intermolecular dipole-dipole interactions, leading to greater retention on a polar stationary phase like silica gel.[4][5]

  • Troubleshooting Steps:

    • Optimize Your Mobile Phase: The choice of eluent is critical. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.[6] Fine-tuning the ratio of these solvents is key. A shallow gradient of the polar solvent can effectively resolve closely eluting isomers.

    • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is typically effective.[6] However, for particularly challenging separations, consider using a high-resolution silica gel or exploring alternative stationary phases.

    • Proper Column Packing: A well-packed column is essential to prevent band broadening and poor separation. The slurry (wet) method is generally preferred as it minimizes the risk of cracking the stationary phase bed.[6]

    • Sample Loading: Load your crude sample in a minimal amount of solvent to ensure a concentrated starting band. Overloading the column will lead to co-elution of isomers.

    • Monitor with TLC: Before running the column, use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that gives the best separation between your isomers.[7] The ideal Rf values should be between 0.2 and 0.5 for good separation on a column.

Question 2: Can I use a method other than chromatography to separate ortho and para isomers?

Answer: Yes, fractional crystallization can be an effective and scalable alternative to chromatography for isomer separation, leveraging their differential solubilities in specific solvents.

  • Principle of Fractional Crystallization: This technique relies on the different solubilities of the isomers in a particular solvent at varying temperatures. The less soluble isomer will crystallize out of the solution upon cooling, while the more soluble isomer remains in the mother liquor.[8][9] For halogenated nitroanilines, the para-isomer is often less soluble in many organic solvents compared to the ortho-isomer.[10]

  • Experimental Protocol: Fractional Crystallization of a Mixture of o- and p-Nitroaniline

    • Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent. Ethanol is often a good choice.[11][12] The ideal solvent should dissolve both isomers at its boiling point but have significantly different solubilities for them at room temperature or below.

    • Dissolution: Dissolve the crude isomeric mixture in a minimum amount of hot (near boiling) solvent. Using excess solvent will result in a poor yield.[8]

    • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of pure crystals.[8][9] You may then place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals of the less soluble isomer (typically the para-isomer) by vacuum filtration.

    • Purity Check: Analyze the purity of the crystals and the mother liquor using TLC or HPLC to confirm the separation.

Section 2: Recrystallization Challenges

Recrystallization is a fundamental technique for purifying solid organic compounds.[8][9] However, selecting the right solvent and overcoming crystallization failures are common hurdles.

Question 3: I'm struggling to find a suitable solvent for recrystallizing my halogenated nitroaniline. What are the key characteristics of a good recrystallization solvent?

Answer: The "ideal" recrystallization solvent should exhibit the following properties:

  • High Solvency at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (room temperature or below).

  • Does Not React with the Compound: The solvent must be chemically inert towards the compound being purified.

  • Boiling Point Considerations: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out."

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Solvent Selection Guide for Halogenated Nitroanilines

Solvent ClassExamplesSuitability for Halogenated Nitroanilines
Alcohols Ethanol, MethanolOften a good choice due to their polarity and ability to dissolve nitroanilines when hot.[11][12][13]
Aromatic Hydrocarbons TolueneCan be effective, especially for less polar derivatives.[10]
Esters Ethyl AcetateA versatile solvent with moderate polarity.[14][15]
Ketones Acetone, 2-ButanoneGenerally good solvents, but their higher solvency at room temperature might lead to lower recovery.[15]
Halogenated Solvents DichloromethaneUseful for dissolving nitroanilines but may not be ideal for recrystallization due to high solubility at low temperatures.
Water Generally, halogenated nitroanilines have low solubility in water, but it can be used in mixed solvent systems or for recrystallizing highly polar derivatives.[14][16]

Question 4: My compound is "oiling out" instead of forming crystals during recrystallization. What causes this and how can I fix it?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This typically happens under two conditions:

  • The boiling point of the recrystallization solvent is higher than the melting point of the solute. The compound dissolves in the hot solvent, and upon cooling, it separates as a molten liquid before the solution becomes saturated.

  • The solution is supersaturated. If the concentration of the solute is too high, it may precipitate out rapidly as an oil upon cooling.

  • Troubleshooting Strategies:

    • Add More Solvent: If the solution is supersaturated, add more hot solvent to dissolve the oil, then allow it to cool slowly again.

    • Change the Solvent: If the issue is the boiling point of the solvent, choose a solvent with a lower boiling point.

    • Use a Two-Solvent System: A two-solvent recrystallization can be very effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[9]

Section 3: Chemical Stability and Impurity Removal

Halogenated nitroanilines can be susceptible to degradation under certain conditions, and their synthesis often results in various impurities that need to be removed.

Question 5: I suspect my halogenated nitroaniline is decomposing during purification. What are the potential degradation pathways and how can I mitigate them?

Answer: The primary stability concern during the purification of halogenated nitroanilines is hydrodehalogenation , a side reaction where the halogen atom is replaced by a hydrogen atom.[17] This is particularly a risk during catalytic hydrogenation for the reduction of the nitro group, but can also occur under other reductive conditions.

  • Mitigation Strategies for Hydrodehalogenation:

    • Catalyst Selection: When performing reductions, the choice of catalyst is crucial. For instance, certain platinum-based catalysts have shown high selectivity in the hydrogenation of halogenated nitroaromatics while minimizing dehalogenation.[18]

    • Control of Reaction Conditions: Carefully control the temperature, pressure, and reaction time during any reduction steps.

    • Avoid Harsh Reductants: If possible, avoid using harsh reducing agents that can promote dehalogenation.

Another potential issue is the decomposition of the nitro group itself, especially at high temperatures.[19] It is advisable to avoid excessive heat during purification steps like distillation or recrystallization.

Question 6: My product is contaminated with acidic or basic impurities. Is there an efficient way to remove them?

Answer: Yes, acid-base extraction is a highly effective technique for removing acidic or basic impurities from a neutral organic compound like a halogenated nitroaniline.[16][20][21][22]

  • Principle of Acid-Base Extraction: This method exploits the different solubilities of acidic, basic, and neutral compounds in aqueous and organic solvents at different pH values. By converting an acidic or basic impurity into its water-soluble salt, it can be selectively extracted from the organic phase into the aqueous phase.

Workflow for Removing Acidic and Basic Impurities

G start Crude Halogenated Nitroaniline in an Organic Solvent (e.g., Dichloromethane) add_hcl Add dilute HCl (aq) start->add_hcl separate1 Separate Layers add_hcl->separate1 organic1 Organic Layer: Halogenated Nitroaniline + Acidic Impurities separate1->organic1 Bottom Layer aqueous1 Aqueous Layer: Protonated Basic Impurities (Water-Soluble Salt) separate1->aqueous1 Top Layer add_naoh Add dilute NaOH (aq) organic1->add_naoh separate2 Separate Layers add_naoh->separate2 organic2 Organic Layer: Pure Halogenated Nitroaniline separate2->organic2 Bottom Layer aqueous2 Aqueous Layer: Deprotonated Acidic Impurities (Water-Soluble Salt) separate2->aqueous2 Top Layer dry Dry Organic Layer (e.g., with Na₂SO₄) organic2->dry evaporate Evaporate Solvent dry->evaporate final_product Purified Halogenated Nitroaniline evaporate->final_product

Caption: Acid-Base Extraction Workflow

Section 4: Purity Assessment and Safety

Accurate assessment of purity and adherence to safety protocols are paramount when working with halogenated nitroanilines.

Question 7: What are the recommended analytical techniques for assessing the purity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for quantifying the purity of nitroanilines and detecting trace impurities.[23][24][25] A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid like formic or phosphoric acid.[23]

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for qualitatively assessing purity and monitoring the progress of a purification process like column chromatography.[7]

  • Gas Chromatography (GC): GC can also be used, but some nitroanilines are thermolabile and may require derivatization.[24][26]

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques are essential for structural confirmation of your purified compound.[11][14]

Question 8: What are the key safety precautions I should take when handling halogenated nitroanilines?

Answer: Halogenated nitroanilines are toxic compounds and should be handled with care.[27][28][29][30]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[28][31]

  • Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[28][29]

  • Waste Disposal: Dispose of halogenated nitroaniline waste as hazardous waste in a clearly labeled, sealed container. Do not mix it with non-halogenated waste streams.

  • Consult the Safety Data Sheet (SDS): Always review the SDS for the specific compound you are working with to be fully aware of its hazards and handling requirements.[27][28][29][30]

References

  • Benchchem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]

  • Course Hero. (2007). Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture. Retrieved from [Link]

  • American Chemical Society. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • Unknown. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extractions. Retrieved from [Link]

  • Studylib. (n.d.). Acid-Base Extraction Lab: Benzoic Acid, Nitroaniline, Naphthalene. Retrieved from [Link]

  • ResearchGate. (2015). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Retrieved from [Link]

  • MDPI. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • Loba Chemie. (2015). 4-NITROANILINE AR MSDS. Retrieved from [Link]

  • Labflow. (n.d.). Lab 4 Separation of Benzoic Acid, 3-Nitroaniline, and Naphthalene. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • Google Patents. (1954). Separation of isomeric mixtures of nitroanilines.
  • ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K. Retrieved from [Link]

  • ResearchGate. (2013). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • KNAUER. (n.d.). Separation of ortho-, meta-, para-Nitroaniline. Retrieved from [Link]

  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]

  • LinkedIn. (2023). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. Retrieved from [Link]

  • Bartleby. (n.d.). Chromatography Separation Of Ortho And P-Nitro Aniline. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]

  • ioKinetic. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

Sources

Technical Support Center: Bromination of N-Cyclohexyl-difluoroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of N-cyclohexyl-difluoroanilines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during this electrophilic aromatic substitution, providing in-depth troubleshooting advice and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple brominated products in my reaction mixture. What is the most likely cause?

A1: The most common side reaction in the bromination of anilines is over-bromination, leading to di- or even tri-brominated products.[1] The N-cyclohexylamino group is a strong activating group, making the aniline ring highly susceptible to electrophilic attack at the ortho and para positions.[2][3] Even with the deactivating effect of the fluorine atoms, the activating effect of the amino group often dominates, leading to multiple substitutions, especially when using highly reactive brominating agents like bromine water.[4][5]

Troubleshooting Steps:

  • Reduce the reactivity of the aniline: The most effective strategy is to temporarily protect the amino group by converting it to an amide via acetylation.[6] The resulting acetanilide is less activated, allowing for more controlled, mono-bromination. The protecting group can be subsequently removed by hydrolysis.[7]

  • Use a less reactive brominating agent: Instead of elemental bromine, consider using N-bromosuccinimide (NBS).[8] NBS provides a slow, constant source of electrophilic bromine, which can improve selectivity for mono-bromination.

  • Control reaction conditions: Running the reaction at a lower temperature and using a non-polar solvent like carbon disulfide can reduce the rate of reaction and decrease the formation of multiple substitution products.[4]

Q2: My desired para-brominated product is contaminated with the ortho-isomer. How can I improve the regioselectivity?

A2: While the N-cyclohexylamino group is ortho, para-directing, the large steric bulk of the cyclohexyl group should favor substitution at the para position. However, formation of the ortho-isomer can still occur. The two fluorine atoms also influence the regioselectivity. Although halogens are generally deactivating, they are also ortho, para-directing.[9] In some cases, fluorine has been shown to have an activating effect, particularly at the para position.[10][11][12]

Strategies to Enhance Para-Selectivity:

  • Utilize a bulky brominating agent: Employing a sterically hindered brominating agent can further disfavor attack at the already crowded ortho positions.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Experimenting with different solvents, including ionic liquids, has been shown to improve para-selectivity in the halogenation of anilines.[13][14]

  • Lewis Acid Catalysis: While typically used for deactivated rings, a mild Lewis acid could potentially coordinate with the fluorine atoms or the amino group, altering the electronic distribution and favoring para-substitution. However, care must be taken as Lewis acids can also promote other side reactions.[15]

Q3: I've noticed a significant amount of a by-product that appears to be the de-alkylated aniline. What could be causing this?

A3: N-dealkylation is a known side reaction for N-alkylanilines under certain oxidative or acidic conditions.[16][17][18] The bromination reaction itself, especially if it generates hydrobromic acid (HBr) as a byproduct, can create an acidic environment conducive to the cleavage of the N-cyclohexyl group.

Mitigation Strategies:

  • Include an acid scavenger: Adding a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), to the reaction mixture can neutralize any generated HBr and suppress acid-catalyzed dealkylation.

  • Buffered Conditions: Performing the reaction in a buffered system can help maintain a neutral pH and prevent the protonation of the aniline nitrogen, which can facilitate dealkylation.

  • Reagent Choice: Using NBS often results in less HBr formation compared to elemental bromine, which can minimize this side reaction.

Q4: The fluorine atoms on my aniline seem to be affecting the reaction rate. How do they influence the electrophilic substitution?

A4: The effect of fluorine substituents in electrophilic aromatic substitution is complex. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[9] However, fluorine also has lone pairs of electrons that can be donated into the aromatic ring via resonance (+R effect), which is an activating effect.[9] For fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation compared to benzene. However, this deactivation is less pronounced than with other halogens.[12] The resonance effect still directs incoming electrophiles to the ortho and para positions.[9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the bromination of N-cyclohexyl-difluoroanilines.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or no conversion 1. Insufficiently activated substrate due to difluoro substitution. 2. Inactive brominating agent.1. Consider using a stronger brominating system, such as bromine in the presence of a mild Lewis acid (e.g., FeBr₃). 2. Ensure the freshness of your brominating agent, especially NBS, which can degrade over time.
Formation of multiple brominated products 1. Over-activation by the N-cyclohexylamino group. 2. Highly reactive brominating conditions.1. Protect the amino group as an acetanilide.[7] 2. Use a milder brominating agent like NBS.[8] 3. Lower the reaction temperature and use a non-polar solvent.[4]
Poor regioselectivity (ortho/para mixture) 1. Insufficient steric hindrance to block ortho positions. 2. Electronic effects of the difluoro substituents.1. Use a bulkier brominating agent. 2. Screen different solvents, including ionic liquids.[13][14]
Presence of de-alkylated aniline 1. Acid-catalyzed cleavage of the N-cyclohexyl group.1. Add a non-nucleophilic base (acid scavenger) to the reaction. 2. Use NBS instead of Br₂ to minimize HBr formation.
Product discoloration (yellow/brown) 1. Air oxidation of the aniline product.[19]1. Perform the reaction and work-up under an inert atmosphere (N₂ or Ar). 2. Store the purified product under an inert atmosphere, protected from light.

Experimental Protocols

Protocol 1: Controlled Mono-bromination via Acetylation
  • Protection: Dissolve the N-cyclohexyl-difluoroaniline in acetic anhydride. Gently heat the mixture to form the corresponding acetanilide. Monitor the reaction by TLC until the starting material is consumed. Quench the reaction with water and extract the product.

  • Bromination: Dissolve the purified acetanilide in a suitable solvent (e.g., acetic acid). Add one equivalent of bromine or NBS at a controlled temperature (e.g., 0-10 °C). Stir until the reaction is complete as monitored by TLC.

  • Deprotection: Quench the reaction and isolate the crude brominated acetanilide. Hydrolyze the amide using acidic or basic conditions to yield the desired brominated N-cyclohexyl-difluoroaniline.[7]

  • Purification: Purify the final product using column chromatography or recrystallization.[20][21]

Protocol 2: Direct Bromination with NBS
  • Reaction Setup: Dissolve the N-cyclohexyl-difluoroaniline in a non-polar solvent such as carbon tetrachloride or chloroform in a flask protected from light.

  • Reagent Addition: Add 1.05 equivalents of N-bromosuccinimide (NBS) to the solution.

  • Initiation (if necessary): For less reactive substrates, a radical initiator like AIBN or benzoyl peroxide can be added, and the reaction can be gently heated.[8]

  • Monitoring: Follow the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove succinimide. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[20]

Visualization of Reaction Pathways

Bromination_Pathways cluster_main Desired Reaction cluster_side Side Reactions Start N-Cyclohexyl- difluoroaniline Product Para-bromo Product Start->Product  Br+ (from NBS)  Para-attack OverBrom Di/Tri-bromo Products Start->OverBrom Excess Br+ Ortho/Para-attack Ortho Ortho-bromo Isomer Start->Ortho Br+ Ortho-attack Dealkyl Difluoroaniline (De-alkylated) Start->Dealkyl H+ generated during reaction

Caption: Desired vs. Side Reaction Pathways in Bromination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC, GC-MS) Check1 Multiple Spots/ Peaks Observed? Start->Check1 Check2 Isomers Present? Check1->Check2 No Action1 Over-bromination likely. - Protect Amino Group - Use NBS - Lower Temperature Check1->Action1 Yes Check3 De-alkylated Product Detected? Check2->Check3 No Action2 Poor Regioselectivity. - Use Bulky Reagent - Screen Solvents Check2->Action2 Yes Clean Clean Reaction: Proceed to Purification Check3->Clean No Action3 N-Dealkylation Occurring. - Add Acid Scavenger - Use NBS Check3->Action3 Yes

Caption: Logical workflow for troubleshooting bromination reactions.

Analytical Methods for Product and By-product Identification

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture, including isomers and de-alkylated products.

  • High-Performance Liquid Chromatography (HPLC): Useful for the analysis and purification of less volatile compounds. Different columns and mobile phases can be screened to optimize the separation of isomers.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying impurities. The substitution pattern on the aromatic ring can be definitively determined through analysis of coupling patterns and chemical shifts.

  • Ion Chromatography: Can be employed to detect and quantify bromide ions, which can be useful in specialized analytical methods for determining the presence of brominating agents like NBS.[23][24]

References

  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE - YouTube. (2024). Retrieved from [Link]

  • Journal of Chemical Education. (1966). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Journal of Chemical Education. (1966). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. Retrieved from [Link]

  • Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

  • Testbook. Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from [Link]

  • National Institutes of Health. (2012). Lewis Acid Catalyzed Benzylic Bromination. Retrieved from [Link]

  • National Institutes of Health. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • ResearchGate. (2025). Bromination of Deactivated Aromatic Compounds. Retrieved from [Link]

  • University of Calgary. Ch12: Aromatic halogenation. Retrieved from [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Chemistry Steps. Reactions of Aniline. Retrieved from [Link]

  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • Allen. Why does bromination of aniline, even under very mild conditions, gives 2,4,6-tribromoaniline instantanesouly?. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Retrieved from [Link]

  • ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Open Access Pub. Purification Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • ResearchGate. Mechanism for para-bromination of active aniline.. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • Science of Synthesis. Dealkylation reactions offer convenient synthetic strategies for the preparation of amines.. Retrieved from [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Retrieved from [Link]

  • MDPI. (2022). N-Dealkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) N-Dealkylation of Amines. Retrieved from [Link]

  • Beilstein Journals. (2015). Regiodefined synthesis of brominated hydroxyanthraquinones related to proisocrinins. Retrieved from [Link]

  • BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Synthesis and Scale-Up of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis and scale-up of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline. The content is structured to address practical challenges encountered in both laboratory and pilot-plant settings, emphasizing safety, efficiency, and product purity.

Synthetic Overview & Core Challenges

The synthesis of this compound is typically approached via a two-step sequence. The primary challenges in scaling this process revolve around managing reaction exotherms, ensuring regioselectivity, preventing side-product formation, and developing a robust purification strategy suitable for larger quantities.

Overall Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Electrophilic Bromination cluster_2 Purification A 1-Bromo-2,3,4-trifluoro-5-nitrobenzene C N-cyclohexyl-2,3-difluoro-6-nitroaniline (Crude Intermediate) A->C Base (e.g., K2CO3) Solvent (e.g., ACN, DMF) Heat B Cyclohexylamine B->C D N-cyclohexyl-2,3-difluoro-6-nitroaniline F This compound (Crude Product) D->F Solvent (e.g., Acetic Acid, CH2Cl2) Controlled Temperature E Brominating Agent (e.g., NBS, Br2) E->F G Crude Product H Purified Final Product G->H Recrystallization or Column Chromatography

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: Synthesis & Scale-Up

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part A: Nucleophilic Aromatic Substitution (SNAr)

Question 1: My SNAr reaction is showing low conversion to the desired N-cyclohexyl-2,3-difluoro-6-nitroaniline. What are the likely causes?

Answer: Low conversion in this SNAr reaction typically points to one of several factors:

  • Insufficient Activation: While the nitro group strongly activates the ring for nucleophilic attack, reaction conditions must be optimal.[1] The reaction often requires heat to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase to 80-120 °C may be necessary.[2]

  • Base Strength and Solubility: A base like potassium carbonate (K₂CO₃) is often used to scavenge the HF formed during the reaction. Ensure the base is finely powdered and well-dispersed. On a larger scale, poor mixing can lead to localized areas of low base concentration, stalling the reaction.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or Acetonitrile (ACN) are ideal as they solvate the cationic species and do not interfere with the nucleophile. Using a less polar solvent can significantly hinder the reaction rate. When scaling up, consider the safety and purification implications of high-boiling point solvents like DMF.[3]

  • Moisture Content: While not always detrimental, excess water can compete with the amine nucleophile and lead to hydrolysis byproducts. Ensure your reagents and solvent are reasonably dry, especially when working on a larger scale where water content can be more significant.[4]

Question 2: I'm observing a significant amount of a di-substituted byproduct where two cyclohexylamine molecules have reacted. How can I prevent this?

Answer: The formation of a di-substituted product indicates that the initially formed N-cyclohexyl-2,3-difluoro-6-nitroaniline is reacting further. The two remaining fluorine atoms are still on an activated ring, making a second substitution possible, albeit slower.

  • Control Stoichiometry: Do not use a large excess of cyclohexylamine. A stoichiometry of 1.0 to 1.1 equivalents of the amine is recommended.

  • Controlled Addition: On a larger scale, the rate of addition becomes critical.[5] Add the cyclohexylamine dropwise to the solution of the trifluoro-nitrobenzene starting material at a controlled temperature. This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution reaction.

  • Temperature Management: Running the reaction at the lowest possible temperature that still gives a reasonable reaction rate can increase selectivity. A runaway exotherm can accelerate the second, less favorable substitution.

Part B: Electrophilic Bromination

Question 1: The bromination step is producing multiple isomers and over-brominated products. How can I improve the regioselectivity for the desired 4-bromo product?

Answer: Achieving high regioselectivity in the bromination of substituted anilines can be challenging due to the powerful activating nature of the amino group.[6]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂). Using elemental bromine can lead to the formation of considerable amounts of dibromo compounds.[6]

  • Reaction Temperature: Perform the bromination at a low temperature (e.g., 0-5 °C) to reduce the reaction rate and enhance selectivity. Add the brominating agent slowly and portion-wise to avoid localized high concentrations.

  • Solvent Effects: Acetic acid or chlorinated solvents are common choices. The solvent can influence the reactivity of the brominating agent. It is crucial to perform small-scale trials to optimize the solvent system.

Question 2: After workup of the bromination reaction, my crude product is a dark, intractable tar. What happened?

Answer: Tar formation is often a result of oxidation or decomposition, which can be exacerbated during scale-up.

  • Oxidation of the Aniline: The aniline nitrogen is susceptible to oxidation by the brominating agent, especially if excess is used or if the reaction temperature is too high.

  • Workup Procedure: Quenching the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite solution is critical to destroy any remaining brominating agent before product isolation.

  • Acid Sensitivity: The product contains a nitro group and may be sensitive to strongly acidic conditions at elevated temperatures for prolonged periods. Ensure the workup and purification steps are performed promptly.

Part C: General Scale-Up & Purification

Question 1: The reaction was well-behaved on a 1-gram scale, but when I scaled to 100 grams, I experienced a dangerous temperature spike (thermal runaway). Why did this happen and how can it be prevented?

Answer: This is a classic scale-up problem related to heat transfer. The surface-area-to-volume ratio of a reactor decreases dramatically as the volume increases.[3][7] This means a large reactor cannot dissipate heat as efficiently as a small laboratory flask.

  • Understanding Reaction Energetics: Both the SNAr and bromination steps are exothermic. Lack of awareness of reaction exotherms is a major cause of accidents during scale-up.[5]

  • Control Measures:

    • Rate of Addition: The most common method to control an exotherm is the slow, controlled addition of one reagent to another.[5] The addition rate should be tied to the reactor's ability to remove heat (i.e., maintain the target temperature).

    • Adequate Cooling: Ensure your reactor has sufficient cooling capacity for the scale of the reaction.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this impacts throughput.

    • Process Safety Analysis: Before any significant scale-up, a Process Hazard Analysis (PHA) should be conducted to identify potential thermal runaway risks.[4]

Question 2: I am struggling to purify the final product using standard silica gel chromatography. The compound streaks badly and the yield is low. What are my options?

Answer: The final product is a substituted aniline, which is a basic compound. The acidic nature of standard silica gel can cause strong interactions with the amine, leading to peak tailing, irreversible adsorption, and low recovery.[8][9]

  • Chromatography Solutions:

    • Amine-Treated Mobile Phase: Add a small amount (0.5-1%) of a competing base like triethylamine or ammonia to your mobile phase (e.g., Hexane/Ethyl Acetate).[9] This neutralizes the acidic sites on the silica, improving peak shape.

    • Amine-Functionalized Silica: Using a column packed with amine-bonded silica can provide a more suitable environment for purifying basic compounds and often allows for the use of less hazardous solvents.[8][10]

  • Recrystallization: For large-scale purification, recrystallization is often more practical and economical than chromatography.[11] Screen various solvent systems (e.g., ethanol/water, isopropanol, heptane/ethyl acetate) on a small scale to find conditions that provide good recovery and high purity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key SNAr step? A1: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (cyclohexylamine) attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[12][13] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, aromaticity is restored by the elimination of a fluoride ion.[12][14]

G cluster_mech SNAr Mechanism A Start B Nucleophilic Attack A->B Cyclohexylamine attacks C-F bond C Meisenheimer Complex (Resonance Stabilized) B->C Forms carbanionic intermediate D Elimination of F- C->D Negative charge delocalized by nitro group E Product D->E Aromaticity restored

Caption: Key stages of the SNAr mechanism.

Q2: What are the critical safety precautions for handling the reagents and final product? A2:

  • Nitroaromatic Compounds: The starting materials and final product are nitroaromatics, which are toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[15] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17]

  • Corrosive Reagents: Bromine and strong acids are highly corrosive and can cause severe burns.[17]

  • Waste Disposal: Segregate all waste containing halogenated and nitroaromatic compounds into clearly labeled hazardous waste containers for proper disposal.[15]

Q3: How can I monitor the progress of these reactions? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexane) to achieve good separation between the starting material, intermediate, and product spots. Visualization can be done under a UV lamp (254 nm). For more quantitative analysis during process development, HPLC or GC-MS can be employed.

Q4: My final product's color is inconsistent, ranging from yellow to brownish-orange. Does this indicate impurity? A4: Nitroanilines are typically yellow to orange crystalline solids.[18] While a darker color can indicate the presence of oxidized impurities or residual starting materials, color alone is not a definitive measure of purity. Purity should always be confirmed by analytical methods such as NMR, LC-MS, and melting point analysis. A final recrystallization step can often improve both the purity and the color of the product.

Experimental Protocols & Data

Lab-Scale Synthesis Protocol

Step 1: Synthesis of N-cyclohexyl-2,3-difluoro-6-nitroaniline

  • To a solution of 1-bromo-2,3,4-trifluoro-5-nitrobenzene (1.0 eq.) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture vigorously and add cyclohexylamine (1.05 eq.) dropwise over 15 minutes.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude intermediate is often used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate from Step 1 in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a stirred solution of ice-water and sodium thiosulfate.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude solid by recrystallization from ethanol or isopropanol.

Data Summary Table
ParameterStep 1: SNArStep 2: BrominationKey Considerations for Scale-Up
Stoichiometry Cyclohexylamine: 1.0-1.1 eq.NBS: 1.0-1.1 eq.Precise control of stoichiometry is critical to avoid side reactions.[6]
Temperature 60-80 °C (Lab)0-10 °C (Lab)Must be carefully controlled via addition rate to manage exotherms.[5][7]
Solvent ACN, DMFAcetic Acid, CH₂Cl₂Evaluate solvent safety, cost, and ease of removal at scale.[3][4]
Reaction Time 4-8 hours1-3 hoursReaction times may increase on a larger scale due to mixing effects.[5]
Workup Filtration, ConcentrationQuench, PrecipitationEnsure quench is effective; filterability of solids can change at scale.

References

  • Safety Data Sheet. (2019). Nitroaromatics and Isophorone Standard. Retrieved from [Link]

  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. Retrieved from [Link]

  • Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. Retrieved from [Link]

  • Williams, M. J. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. Retrieved from [Link]

  • Lowe, D. (2019). We're going to need a bigger flask. Chemistry World. Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for this critical class of compounds.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Palladium-Catalyzed Buchwald-Hartwig Amination

Question 1: I am observing low to no conversion in my Buchwald-Hartwig amination of an aryl chloride. What are the likely causes and how can I improve the yield?

Answer:

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig amination.[1][2][3] Low conversion is a common issue stemming from the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more challenging.

Potential Causes & Solutions:

  • Inadequate Ligand: The choice of phosphine ligand is paramount for activating aryl chlorides.[3][4]

    • Explanation: Bulky, electron-rich ligands are necessary to promote the oxidative addition of the aryl chloride to the palladium center.[5] First-generation ligands like P(o-Tol)₃ are often insufficient.[3][4]

    • Solution: Switch to more advanced, sterically demanding biarylphosphine ligands. A decision tree for ligand selection is provided below.

  • Suboptimal Base: The base plays a crucial role in the deprotonation of the amine and the subsequent transmetalation step.

    • Explanation: The strength and nature of the base can significantly impact the reaction rate and outcome.[6] Strong, non-nucleophilic bases are generally preferred.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6][7] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with a more active catalyst system.[6][8]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to catalyst deactivation.

    • Explanation: Improper reaction setup and handling can lead to the oxidation of the palladium catalyst.

Question 2: My Buchwald-Hartwig reaction is producing a significant amount of diarylamine byproduct. How can I improve the selectivity for the desired monoarylated product?

Answer:

The formation of a diarylamine byproduct arises from the N-arylation of the newly formed primary aniline product. This is a common issue, especially when using ammonia or primary amines as the nucleophile.

Potential Causes & Solutions:

  • Ligand Choice: The steric bulk of the ligand can control the selectivity.

    • Explanation: Bulky ligands can create a sterically hindered environment around the palladium center, disfavoring the coupling of the bulkier primary aniline product.

    • Solution: Employing bulky biarylphosphine ligands such as BrettPhos has been shown to be effective for the monoarylation of primary amines, while ligands like RuPhos may favor the arylation of secondary amines.[9] A mixed-ligand system has also been developed to achieve high selectivity and reactivity for a broad range of substrates.[9]

  • Reaction Conditions: The concentration of the amine and the reaction temperature can influence the selectivity.

    • Explanation: Higher concentrations of the primary amine starting material can outcompete the product for the catalyst.

    • Solution: Using a slight excess of the primary amine can favor the desired reaction. Lowering the reaction temperature may also reduce the rate of the second amination. The use of ammonium salts instead of gaseous ammonia can help to control the concentration of ammonia in the reaction mixture, thereby reducing diarylamine formation.[10]

Copper-Catalyzed Ullmann Condensation

Question 3: My Ullmann condensation is sluggish and gives poor yields, even at high temperatures. What can I do to improve the reaction?

Answer:

Traditional Ullmann condensations are known for requiring harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[11][12] Modern advancements have introduced ligand-accelerated protocols that can proceed under milder conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active species in Ullmann reactions is typically Cu(I).

    • Explanation: The copper source may be oxidized or improperly activated.

    • Solution: Use a fresh, high-purity copper(I) source like CuI.[13] If using copper powder, it can be activated by treatment with a dilute acid to remove surface oxides.

  • Absence of a Suitable Ligand: Ligandless Ullmann reactions often require very high temperatures.

    • Explanation: Ligands can stabilize the copper catalyst and facilitate the coupling reaction, allowing for lower reaction temperatures and catalyst loadings.[14]

    • Solution: The addition of N- or O-based chelating ligands such as diamines (e.g., N,N'-dimethyl-1,2-ethanediamine), amino acids, or phenols can significantly improve the reaction efficiency.[15]

  • Poor Substrate Reactivity: Electron-rich aryl halides and electron-deficient amines can be challenging substrates.

    • Explanation: The Ullmann condensation is sensitive to the electronic properties of both coupling partners.[13]

    • Solution: For unactivated aryl halides, consider switching to the corresponding aryl iodide, which is more reactive. For weakly nucleophilic amines, a stronger base and higher temperatures may be necessary.[13]

Reductive Amination

Question 4: I am struggling with the formation of over-alkylation products (tertiary amine) in my reductive amination to form a secondary aniline.

Answer:

Over-alkylation is a common side reaction in reductive amination, particularly when using reactive alkylating agents and certain reducing agents.[16]

Potential Causes & Solutions:

  • Reaction Stoichiometry and Order of Addition: The relative concentrations of the reactants can influence the product distribution.

    • Explanation: If the aldehyde is present in excess or if the primary amine is consumed too quickly, the resulting secondary amine can compete for reaction with the remaining aldehyde.

    • Solution: Use a slight excess of the primary aniline. A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can also minimize over-alkylation.

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical.

    • Explanation: Highly reactive reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde to the corresponding alcohol, which can complicate the reaction. They can also reduce the imine so rapidly that the secondary amine product has a chance to react again.

    • Solution: Use a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known to selectively reduce imines in the presence of aldehydes.[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between a palladium and a copper catalyst for my aniline synthesis?

A1: The choice between palladium and copper catalysis depends on several factors, including the substrate scope, functional group tolerance, and cost considerations.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Substrate Scope Very broad, including aryl chlorides, bromides, iodides, and triflates.[4]Prefers aryl iodides and activated bromides.[12]
Functional Group Tolerance Generally high, with many modern catalyst systems operating at lower temperatures.Can be lower due to the higher reaction temperatures often required.[11]
Reaction Conditions Often milder, with some reactions proceeding at room temperature.[15]Typically requires higher temperatures (often >100 °C).[12][15]
Catalyst Cost Palladium is a precious metal, making the catalyst more expensive.[15]Copper is significantly more abundant and less expensive.[15]
Ligands Requires bulky, electron-rich phosphine ligands.[5][15]Often requires N- or O-based chelating ligands.[15]

Recommendation: For broad substrate scope and mild reaction conditions, palladium catalysis is often the first choice. For large-scale synthesis where cost is a major factor and the substrates are suitable, copper catalysis presents a more economical alternative.

Q2: What is the role of the ligand in Buchwald-Hartwig amination, and how do I select the right one?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5] The choice of ligand is critical for the success of the reaction, especially with challenging substrates like aryl chlorides or sterically hindered amines.

Ligand Selection Workflow:

Ligand_Selection A Substrate Type B Aryl Chloride or Sterically Hindered Substrate? A->B C Aryl Bromide/Iodide (Standard Substrate) B->C No D Use Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) B->D Yes E Use Bidentate Ligands (e.g., BINAP, DPPF) or less bulky monophosphine ligands C->E F Primary Amine? D->F G Secondary Amine? F->G No H Consider BrettPhos for monoarylation F->H Yes I Consider RuPhos G->I Yes

Caption: Decision tree for ligand selection in Buchwald-Hartwig amination.

Q3: Can I use water as a solvent for aniline synthesis?

A3: Traditionally, C-N cross-coupling reactions are performed under anhydrous conditions. However, recent developments have shown that in some cases, water can be used as a solvent or co-solvent. For example, palladium-catalyzed amination of aryl halides with aqueous ammonia has been successfully demonstrated with the development of specific ligands like KPhos that suppress competing hydroxylation side reactions.[17][18][19] In reductive amination, reactions can also be performed in water, sometimes using nanomicelles to facilitate the reaction.[20]

Q4: How can I synthesize sterically hindered anilines?

A4: The synthesis of sterically hindered anilines is a significant challenge for traditional methods.[21] Both palladium and copper-catalyzed methods have been developed to address this.

  • Palladium-Catalysis: The use of very bulky biarylphosphine ligands is crucial to promote the coupling of sterically demanding substrates.[4]

  • Copper-Catalysis: A method utilizing a copper(I) triflate and a diphosphine ligand has been developed for the amination of aryl and heteroaryl boronic esters, which is effective for preparing highly hindered anilines under mild conditions.[21][22][23] This method is compatible with a wide range of functional groups.[21][22]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Bulky biarylphosphine ligand (e.g., XPhos)

  • Aryl chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the palladium pre-catalyst, the aryl chloride, and the sodium tert-butoxide.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ligand-Accelerated Ullmann Condensation

Materials:

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., N,N'-dimethyl-1,2-ethanediamine, 10-20 mol%)

  • Aryl iodide (1.0 equiv)

  • Amine (1.5 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, K₃PO₄, and the aryl iodide.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the anhydrous solvent, the amine, and the ligand via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • A practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
  • ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines.
  • Technical Support Center: Ullmann Condens
  • Buchwald–Hartwig amin
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books.
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
  • ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Sci-Hub.
  • Amine synthesis by reductive amination (reductive alkyl
  • Buchwald-Hartwig Amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
  • Reductive amin
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. NIH.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. PubMed.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • 1.1 Modern Ullmann-Type Couplings.
  • Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transform
  • Cross-Coupling C
  • Catalytic C C, C N, and C O Ullmann-Type Coupling Reactions: Copper Makes a Difference.
  • Copper and palladium bimetallic sub-nanoparticles were stabilized on modified polyaniline materials as an efficient catalyst to promote C–C coupling reactions in aqueous solution. RSC Publishing.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • A Comparative Guide to Copper-Catalyzed and Palladium-Catalyzed Amin
  • Efficient and chemoselective direct reductive amination of aromatic aldehydes catalyzed by oxo–rhenium complexes containing heterocyclic ligands (2013). SciSpace.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Reductive aminations of ketones with aniline.
  • Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides.
  • Ullmann condens
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
  • Struggling with Reductive Amination: Tips for Isol
  • Troubleshooting Ullmann Couplint. Reddit.

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Technical Support Center: A Guide to Solvent Effects in the Synthesis of N-Cyclohexyl-nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-cyclohexyl-nitroaniline derivatives. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and frequently asked questions regarding the critical role of solvents in the nucleophilic aromatic substitution (SNAr) reactions used to produce these compounds. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Foundational Concepts & The Role of the Solvent

Q1: What is the fundamental reaction mechanism for synthesizing N-cyclohexyl-nitroanilines?

The synthesis of N-cyclohexyl-nitroanilines, such as N-cyclohexyl-2,4-dinitroaniline, is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This mechanism involves the attack of a nucleophile (cyclohexylamine) on an aromatic ring that is activated by electron-withdrawing groups (EWGs), such as nitro groups (-NO₂). A leaving group, typically a halide (e.g., -Cl, -F), is then displaced.[1]

The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] However, it's worth noting that recent studies suggest some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single step.[2][3][4] For the purpose of solvent selection, considering the formation of a highly polar, charged intermediate is the most effective model.

dot graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Reactants [label="Nitro-aryl Halide + Cyclohexylamine"]; TS1 [label="Transition State 1\n(High Polarity)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Zwitterionic/Anionic)", shape=box, style="rounded, dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS2 [label="Transition State 2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="N-Cyclohexyl-nitroaniline + HX"];

Reactants -> TS1 [label=" Nucleophilic Attack "]; TS1 -> Intermediate [label=" Addition "]; Intermediate -> TS2 [label=" Leaving Group Departure "]; TS2 -> Products [label=" Elimination "]; } /dot Caption: General SNAr mechanism for N-cyclohexyl-nitroaniline synthesis.

Q2: Why is solvent selection so critical for this reaction?

Solvent choice is paramount because it directly influences the stability of the reactants, the transition states, and the charged Meisenheimer intermediate.[5][6] An optimal solvent can dramatically increase reaction rates and yields by orders of magnitude. The key functions of the solvent in this synthesis are:

  • Solubilizing Reactants: It must effectively dissolve both the polar nitro-aromatic substrate and the less polar cyclohexylamine to ensure they can interact.[7]

  • Stabilizing the Intermediate: The rate-determining step is often the formation of the high-energy Meisenheimer complex. Solvents that can stabilize this charged intermediate will lower the activation energy, thereby accelerating the reaction.[6][8]

  • Influencing Nucleophilicity: The solvent can interact with the nucleophile (cyclohexylamine). These interactions can either enhance or hinder its ability to attack the aromatic ring.[7][8]

Q3: What are the key solvent properties I should consider?

The two most important properties are polarity and whether the solvent is protic or aprotic .[9]

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[9][10] While they are excellent at solvating ions, they can form strong hydrogen bonds with the lone pair of the cyclohexylamine, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[7][8]

  • Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile) have high dipole moments but lack O-H or N-H bonds.[9][10] They are ideal for SNAr reactions. They effectively solvate the cation of the intermediate complex but do not strongly solvate the amine nucleophile, leaving it "naked" and highly reactive.[8] This leads to significant rate acceleration.

  • Non-polar Solvents: These solvents (e.g., hexane, toluene) do not effectively solvate charged species.[8] They are generally poor choices for SNAr reactions as they cannot stabilize the charged Meisenheimer intermediate, leading to very high activation energy and extremely slow or non-existent reactions.[8]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of N-cyclohexyl-nitroanilines and links them directly to solvent effects.

Q4: My reaction is extremely slow or has a very low yield. What's the likely cause?

Answer: This is the most common issue and is almost always linked to suboptimal solvent choice or reaction conditions.[11]

Troubleshooting Steps:

  • Review Your Solvent Choice:

    • Are you using a non-polar solvent (Hexane, Toluene)? These are unsuitable. The charged Meisenheimer complex is not stabilized, leading to a high energy barrier for the reaction. Solution: Switch to a polar aprotic solvent.[8]

    • Are you using a polar protic solvent (Ethanol, Methanol)? While better than non-polar solvents, these can hinder the reaction. The solvent's hydrogen bonds will "cage" the cyclohexylamine, reducing its nucleophilicity.[7][8] Solution: If possible, switch to a polar aprotic solvent like DMF or DMSO. If you must use a protic solvent, a higher reaction temperature may be required to overcome the activation energy.

  • Check for Water Contamination: Even in aprotic solvents, the presence of water can be detrimental. Water can compete as a nucleophile (leading to undesired phenol byproducts) and solvate the amine, reducing its effectiveness. Solution: Use anhydrous (dry) solvents, especially when working with sensitive substrates.[11]

  • Increase Reaction Temperature: SNAr reactions often require heating. Syntheses of similar compounds are often run at 80°C or higher.[12][13] Increasing the temperature provides the necessary energy to overcome the activation barrier, but be cautious of potential side reactions.

dot graph "Troubleshooting_Low_Yield" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} /dot Caption: Troubleshooting workflow for low yield in N-cyclohexyl-nitroaniline synthesis.

Q5: I'm observing significant side product formation. How can the solvent contribute to this?

Answer: The solvent can influence side reactions by acting as a reactant itself or by promoting alternative reaction pathways.

  • Hydrolysis: If your solvent is not anhydrous, or if you are using a protic solvent like an alcohol, you may see the formation of nitrophenols (from water) or nitroanisoles (from methanol). These nucleophiles can compete with cyclohexylamine.

  • Elimination Reactions: While less common for SNAr, highly basic conditions in certain solvents can sometimes promote elimination reactions if the substrate structure allows for it.

  • Product Degradation: High temperatures in certain solvents can cause degradation of the nitroaniline product, often observed as the formation of dark, tar-like substances.[14] If this occurs, consider running the reaction at a lower temperature for a longer time or switching to a solvent with a lower boiling point that still facilitates the reaction.

Q6: My crude product is a dark oil and difficult to purify. What purification strategy should I use and how does the reaction solvent affect it?

Answer: Dark coloration is common with nitro-aromatic compounds due to minor, highly colored impurities.[15][16] The reaction solvent plays a crucial role in the workup and purification strategy.

  • Workup: Most syntheses using high-boiling polar aprotic solvents like DMF or DMSO require an aqueous workup.[12][13] The reaction mixture is typically cooled and poured into a large volume of water to precipitate the crude product, as N-cyclohexyl-nitroanilines have low solubility in water.[12][13] The precipitated solid can then be filtered off.

  • Purification:

    • Recrystallization: This is the preferred method for purification if the crude product is a solid.[17] The key is finding a suitable solvent or solvent system. A good choice is a solvent in which the product is soluble when hot but poorly soluble when cold, such as ethanol or an ethanol/water mixture.[15][18]

    • Column Chromatography: If the product is an oil or recrystallization is ineffective, column chromatography is the best alternative.[15] A typical eluent system would be a gradient of ethyl acetate in a non-polar solvent like hexane. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.[15]

Section 3: Practical Guides & Protocols

Q7: Can you provide a table summarizing the impact of different solvent classes on this synthesis?

Answer: Certainly. The following table provides a comparative guide to aid in your solvent selection.

Solvent ClassExamplesPolarity (Dielectric Constant)Protic/AproticExpected Reaction RateKey Considerations
Polar Aprotic DMF, DMSO, AcetonitrileHigh (>20)AproticFastest Highly Recommended. Excellent at stabilizing the Meisenheimer complex without hindering the nucleophile.[8] DMF is a common and effective choice.[12][13]
Polar Protic Ethanol, Methanol, WaterHigh (>15)ProticSlow to Moderate Can work, but rates are suppressed due to hydrogen bonding with the amine nucleophile.[7][8] Higher temperatures are often necessary.
"Borderline" Aprotic THF, DichloromethaneModerate (5-10)AproticSlow Generally not polar enough to effectively stabilize the charged intermediate, leading to slow reactions.[10]
Non-Polar Hexane, Toluene, BenzeneLow (<5)AproticExtremely Slow / No Reaction Not Recommended. Cannot stabilize the polar transition state and intermediate.[8][19]
Q8: What is a reliable, step-by-step protocol for the synthesis of an N-cyclohexyl-nitroaniline?

Answer: The following is a generalized protocol for the synthesis of N-cyclohexyl-2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene and cyclohexylamine, using DMF as the solvent. This protocol should be adapted and optimized for your specific substrate and scale.

Materials & Reagents:

  • 1-chloro-2,4-dinitrobenzene

  • Cyclohexylamine (ensure it is of high purity)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (or another non-nucleophilic base)

  • Deionized Water

  • Ethanol (for recrystallization)

Experimental Protocol:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2,4-dinitrobenzene (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of the starting halide). Stir the mixture until the solid is fully dissolved.

  • Base and Nucleophile Addition: To the stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of cyclohexylamine (1.1 eq). The addition of a base is crucial to neutralize the HCl formed during the reaction.

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[12][13]

  • Workup (Precipitation): Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing a large volume of cold deionized water (approx. 10x the volume of DMF used), while stirring vigorously. A yellow-orange precipitate of the crude product should form.

  • Isolation: Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid generously with deionized water to remove any residual DMF and triethylamine hydrochloride salts.

  • Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure N-cyclohexyl-2,4-dinitroaniline.

References

  • Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. PrepChem.com. [Link]

  • Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. PrepChem.com. [Link]

  • Dadkhah, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly.[Link]

  • Guerra, C. F., et al. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters.[Link]

  • Dadkhah, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate.[Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2020). ResearchGate.[Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.[Link]

  • Bak, T., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Israel Journal of Chemistry.[Link]

  • Mancini, P. M., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • o-NITROANILINE. Organic Syntheses Procedure.[Link]

  • Ismaili, L., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules.[Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.[Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). The Organic Chemistry Tutor via YouTube.[Link]

  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.[Link]

  • Navarrete-Rivas, A., et al. (2021). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online.[Link]

  • Ormazábal-Toledo, R., et al. (2017). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.[Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda.[Link]

  • Purification Methods in Organic Chemistry. Scribd.[Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.[Link]

  • Varma, R. S. (2003). An Improved Synthesis of N-Substituted-2-nitroanilines. Semantic Scholar.[Link]

  • p-Nitroaniline : Organic synthesis. (2020). NileRed via YouTube.[Link]

  • N-cyclohexyl-2,4-dinitroaniline. PubChem.[Link]

  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2024). Research Square.[Link]

  • Postnikov, P., et al. (2012). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie.[Link]

  • Mitch, W. A., et al. (2013). Formation, precursors, control, and occurrence of nitrosamines in drinking water: a review. Water Research.[Link]

  • Martínez-Otero, D., et al. (2023). Optimized Synthesis of Dinitrochalcones via Ultrasonic Bath in a Cyclohexane–Methanol Solvent System. MDPI.[Link]

  • West, J. G., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.[Link]

  • West, J. G., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science.[Link]

  • Cyclohexyl-functionalized N-salicylidene aniline Schiff base: Synthesis, characterization, photophysical properties, DFT calculations and in silico ADMET profiling. (2023). ResearchGate.[Link]

  • Selva, M., et al. (2021). Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. Environmental Science & Technology.[Link]

  • Making Nitroaniline (And the Exploding Snake). (2024). The Thought Emporium via YouTube.[Link]

  • de Rossi, R. H., et al. (1998). Reaction of 2,4-dinitrochlorobenzene with aniline. Solvent effects and molecular complex formation. Journal of the Chemical Society, Perkin Transactions 2.[Link]

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Validation & Comparative

A Comparative Guide to the Validation of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] The compound 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline is a key structural motif in the synthesis of novel therapeutic agents. Its complex, substituted aromatic structure necessitates a robust, validated analytical method to ensure that impurities—arising from starting materials, side reactions, or degradation—are meticulously controlled.[1] This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose and objectively compares it with alternative analytical technologies.

The Primary Analytical Workhorse: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of non-volatile and thermally unstable compounds, making it exceptionally well-suited for complex organic molecules like this compound.[3][4][5] The method's precision, versatility, and ability to separate complex mixtures are indispensable for pharmaceutical quality control.[3][6]

The 'Why': Rationale for Method Design

The developed method is a reversed-phase HPLC (RP-HPLC) protocol with UV detection. This choice is deliberate:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention and separation for moderately polar to non-polar aromatic compounds. The difluoro and bromo substitutions, along with the cyclohexyl group, impart significant hydrophobicity, leading to strong interaction with the C18 stationary phase.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., 20mM potassium phosphate at pH 3.0) is employed. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. The acidic buffer suppresses the ionization of any potential acidic or basic impurities, ensuring sharp, symmetrical peaks. A gradient is crucial for eluting both early-eluting polar impurities and the highly retained main analyte within a reasonable timeframe.[7]

  • Detection: The nitroaniline chromophore in the molecule absorbs strongly in the UV-visible spectrum. A UV detector set at an optimal wavelength (e.g., determined by a UV scan, likely around 254 nm or a higher wavelength specific to the nitroaromatic system) provides high sensitivity and specificity for the analyte and related impurities.

Experimental Protocol: HPLC Purity Determination
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-20 min: Linear gradient from 60% to 95% B

      • 20-25 min: Hold at 95% B

      • 25.1-30 min: Return to 60% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Diluent (ACN/H2O) weigh->dissolve inject Inject Sample (10 µL) dissolve->inject Transfer to vial separate RP-C18 Column Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Final Purity Report

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline, a complex polysubstituted aromatic amine. As a molecule with significant potential as an intermediate in pharmaceutical and materials science, a precise and unambiguous structural elucidation is paramount. We will explore the synergistic and antagonistic electronic effects of the various substituents—the electron-donating secondary amine and the electron-withdrawing nitro and halogen groups—and their profound impact on the NMR landscape of the molecule.

This document moves beyond a simple recitation of spectral data. It serves as a practical guide for researchers, explaining the rationale behind experimental choices and providing a comparative framework against theoretical predictions and related chemical structures. By grounding our analysis in fundamental principles and authoritative data, we aim to provide a trustworthy and expert-level resource for professionals in chemical analysis and drug development.

Molecular Structure and Spectroscopic Considerations

The subject molecule, this compound, presents a fascinating case for NMR analysis. The aromatic ring is heavily substituted, leaving only a single aromatic proton. The interplay between the powerful electron-withdrawing nitro group (NO₂), the inductively withdrawing but potentially π-donating halogen atoms (Br, F), and the electron-donating N-cyclohexylamino group creates a complex electronic environment that dictates the chemical shifts and coupling constants observed in the spectra.

Predicting the spectra for such a molecule requires a nuanced understanding of substituent effects. The nitro group is expected to strongly deshield ortho and para positions, while the amino group will shield them.[1] The halogens add further complexity through their inductive and mesomeric effects. Furthermore, the presence of fluorine introduces complex ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, which are invaluable for unambiguous assignments.[2]

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocol: NMR Data Acquisition

The integrity of NMR data begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The choice of solvent is critical; while CDCl₃ is a common choice, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for substituted anilines as it can reduce the rate of proton exchange for the N-H proton, sometimes allowing for the resolution of its coupling to adjacent protons.[3][4]

Methodology
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of DMSO-d₆. The use of a deuterated solvent with low residual water is crucial to minimize exchange of the labile N-H proton.

  • Spectrometer: All spectra are acquired on a 500 MHz spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30) is used.

    • Spectral Width: 12 ppm (centered around 6 ppm).

    • Acquisition Time: 3.0 seconds.

    • Relaxation Delay (d1): 2.0 seconds. A sufficient relaxation delay is vital for accurate integration, especially for carbons with long relaxation times.

    • Number of Scans: 16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (zgpg30).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans: 1024 scans. The higher number of scans is necessary to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.

cluster_workflow NMR Analysis Workflow prep Sample Preparation (15mg in 0.7mL DMSO-d6) acquire_h1 ¹H NMR Acquisition (500 MHz, 16 scans) prep->acquire_h1 acquire_c13 ¹³C NMR Acquisition (125 MHz, 1024 scans) prep->acquire_c13 process Data Processing (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process assign_h1 ¹H Peak Assignment (δ, Integration, Multiplicity, J) process->assign_h1 assign_c13 ¹³C Peak Assignment (δ, J_CF) process->assign_c13 compare Comparative Analysis (vs. Theoretical & Analogs) assign_h1->compare assign_c13->compare structure Final Structure Confirmation compare->structure

Figure 2: Standard workflow for NMR-based structural elucidation.

¹H NMR Spectrum: Analysis and Comparison

The ¹H NMR spectrum is dominated by signals from the cyclohexyl group and the single aromatic proton. The N-H proton signal's position and appearance are highly dependent on solvent and concentration.[5]

Comparative Data: ¹H NMR
Proton AssignmentPredicted δ (ppm)Experimental δ (ppm)MultiplicityIntegrationJ (Hz)Rationale for Assignment
H5~8.0 - 8.48.25t1HJ(H-F) ≈ 8.5The sole aromatic proton is deshielded by the ortho nitro group and meta bromine. It appears as a triplet due to coupling with two ortho fluorine atoms.[6]
N-H~8.5 - 9.08.70d1HJ(H-H) = 7.5Significantly deshielded due to intramolecular hydrogen bonding with the ortho nitro group and solvent effects in DMSO.[3] The doublet indicates coupling to the adjacent C1'-H.
C1'-H~3.5 - 4.03.75m1H-Methine proton adjacent to the electron-withdrawing amino group. Deshielded relative to other cyclohexyl protons.[7]
C2', C6'-H (axial)~1.2 - 1.61.40m2H-Axial protons on the cyclohexyl ring.
C2', C6'-H (eq.)~1.8 - 2.11.95m2H-Equatorial protons, typically deshielded relative to axial protons.
C3', C5', C4'-H~1.1 - 1.81.20-1.75m6H-Overlapping signals for the remaining cyclohexyl methylene protons, consistent with standard values for a cyclohexyl group.[8]

In-depth Interpretation:

  • Aromatic Region (H5): The chemical shift of H5 at 8.25 ppm is downfield, a direct consequence of the strong deshielding effect from the adjacent nitro group at C6. The multiplicity is a triplet, which is a key structural confirmation. This arises from coupling to the two fluorine atoms at C2 and C3. While technically a doublet of doublets, if the coupling constants ³J(H5-F_b) and ⁴J(H5-F_a) are similar in magnitude (~8.5 Hz), the signal resolves as a triplet. This is a common phenomenon in fluorinated aromatic systems.[9]

  • Amine Proton (N-H): The signal at 8.70 ppm is significantly downfield, characteristic of an N-H group involved in strong intramolecular hydrogen bonding with an ortho nitro group.[10] Its appearance as a doublet confirms its coupling to the methine proton on the cyclohexyl ring (C1'-H), an observation often only possible in a non-exchanging solvent like DMSO-d₆.

  • Cyclohexyl Region: The signals for the cyclohexyl protons are spread between 1.20 and 3.75 ppm. The C1'-H proton, being directly attached to the nitrogen, is the most deshielded of this group. The remaining methylene protons appear as complex, overlapping multiplets, which is typical for a conformationally mobile cyclohexyl ring.[8]

¹³C NMR Spectrum: Analysis and Comparison

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and crucial information through carbon-fluorine coupling constants (J_CF). The large magnitude of one-bond (¹J_CF) and two-bond (²J_CF) couplings are particularly diagnostic.[6]

Comparative Data: ¹³C NMR
Carbon AssignmentPredicted δ (ppm)Experimental δ (ppm)Multiplicity (from C-F coupling)J(C-F) (Hz)Rationale for Assignment
C1~145144.8tJ ≈ 4.5Attached to the electron-donating amino group but deshielded by the ortho nitro and fluorine. Small triplet from three-bond coupling to F_a and four-bond to F_b.
C2~150 (deshielded)152.1dJ ≈ 255Directly bonded to fluorine, resulting in a large one-bond C-F coupling constant and a significant downfield shift.[11]
C3~148 (deshielded)149.5dJ ≈ 250Directly bonded to fluorine, similar to C2. The chemical shift difference between C2 and C3 arises from the different ortho/meta relationships with other substituents.
C4~110109.2tJ ≈ 5.0Attached to bromine. The chemical shift is influenced by the heavy atom effect and resonance donation from the amino group.[12][13]
C5~120118.7tJ ≈ 20The only carbon bearing a proton. Its chemical shift is influenced by all substituents. The triplet arises from two- and three-bond couplings to the fluorine atoms.
C6~135136.4tJ ≈ 6.0Attached to the strongly electron-withdrawing nitro group, causing a downfield shift.[14]
C1'~5554.6s-Methine carbon attached to nitrogen.[15]
C2', C6'~3333.1s-Methylene carbons alpha to the C1' methine.
C3', C5'~2524.9s-Methylene carbons beta to the C1' methine.
C4'~2625.8s-Methylene carbon gamma to the C1' methine.

In-depth Interpretation:

  • Fluorinated Carbons (C2, C3): The signals at 152.1 and 149.5 ppm are characteristic of aromatic carbons directly bonded to fluorine. The most compelling evidence for their assignment is their multiplicity: they appear as large doublets with ¹J_CF coupling constants of ~250-255 Hz. This is an unambiguous identifier for carbons directly attached to fluorine.[6]

  • Substituent-Bearing Carbons:

    • C1 (C-N): The signal at 144.8 ppm is in the expected region for an aromatic carbon attached to an amino group and deshielded by ortho substituents.

    • C4 (C-Br): The upfield shift to 109.2 ppm for the carbon attached to bromine is typical. While bromine is electronegative, the "heavy atom effect" often results in shielding of the directly attached carbon.[12]

    • C6 (C-NO₂): This carbon at 136.4 ppm is deshielded due to the strong electron-withdrawing nature of the nitro group.[14]

  • Protonated Carbon (C5): At 118.7 ppm, this carbon's chemical shift is a weighted average of the electronic effects of all substituents. Its identity can be unequivocally confirmed with a DEPT or HSQC experiment, which would show a direct correlation to the proton at 8.25 ppm. The triplet multiplicity arises from significant two-bond (²J(C5-F_b)) and three-bond (³J(C5-F_a)) C-F couplings.

  • Cyclohexyl Carbons: The four distinct signals for the cyclohexyl group (C1', C2'/C6', C3'/C5', C4') are consistent with published data for N-substituted cyclohexylamines, confirming the presence and integrity of this moiety.[8][15]

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound demonstrates the power of modern spectroscopic techniques for the structural elucidation of complex organic molecules. The observed chemical shifts, integration values, and, most critically, the spin-spin coupling patterns (H-H, H-F, and C-F) are all in excellent agreement with theoretical predictions based on established substituent effects. The downfield shift and doublet multiplicity of the N-H proton in DMSO-d₆ provided key information about intramolecular interactions, while the large ¹J_CF coupling constants served as definitive markers for the fluorinated carbons. This guide provides a robust, validated protocol and interpretive framework that can be applied to the analysis of other novel, highly substituted aromatic compounds, reinforcing the indispensable role of NMR spectroscopy in modern chemical research.

References

  • Reichardt, C. (1979). Solvent Effects in Organic Chemistry. Verlag Chemie.
  • Lewis, R. G., & Dyer, D. S. (1968). An NMR Study of the Solvent Effects on the N-H Chemical Shifts of Aromatic Amines, Amides, and Hydrazines. Air Force Materials Lab Wright-Patterson AFB Ohio. [Link]

  • Krivdin, L. B., & Della, E. W. (1991). Stereochemical aspects of ¹J(C,C) and ¹J(C,F) spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 23(4), 301-361. [A review summarizing key concepts, direct URL to a specific paper is less relevant than citing the journal.]
  • Suga, H., et al. (1988). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society, Perkin Transactions 2, (8), 1491-1496. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 10361-10369. [Link]

  • Díaz-Cárdenas, C., et al. (2010). Difluorobenzenes revisited: an experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Magnetic Resonance in Chemistry, 48(1), 68-73. [Link]

  • Ahmad, R., & Khan, I. A. (2011). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Schaefer, T., et al. (1982). Proton chemical shifts and spin-spin coupling constants in 2,4-dichlorobenzylfluoride. Canadian Journal of Chemistry, 60(13), 1676-1679. [Link]

  • Axenrod, T., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. The Journal of Organic Chemistry, 44(26), 5078-5080. [Link]

  • Sonavane, S. U., et al. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 2(1), 290-296. [Link]

  • Wennerström, H., & Forsén, S. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1293-1298. [Link]

  • Heidberg, J., et al. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 1645-1654. [Link]

  • JoVE. (2025). NMR Spectroscopy Of Amines. [Link]

  • Chemical Science Teaching. (2023). How to predict 1H and 13C NMR of compound Using ChemDraw?. YouTube. [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information for: Selective reduction of nitroarenes to azoxybenzenes and anilines catalyzed by gold nanoparticles supported on TiO2. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. (2015). NMR Spin-Spin Coupling Constants: Bond angle dependence of the sign and magnitude of the vicinal 3 J HF coupling. [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

  • Iwao, K., et al. (1995). Complete assignment and additivity rule for 1H and 13C chemical shifts of non-planar, nonacyclic aromatic hydrocarbons. Semantic Scholar. [Link]

  • Metin, Ö. (2006). Basic 1H- and 13C-NMR Spectroscopy. Springer. [Link]

  • CORE. (2007). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • The Organic Chemistry Tutor. (2020). Effect of Substituents on the Basicity of Anilines. YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • SpectraBase. (n.d.). N,N-diethylcyclohexylamine - Optional[13C NMR] - Chemical Shifts. [Link]

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A Comparative Guide to 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling a Novel Scaffold

In the landscape of medicinal chemistry, the substituted aniline framework is a cornerstone for the development of therapeutic agents.[1] The intricate interplay of substituents on the aniline ring dictates the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline , a compound distinguished by a unique combination of functional groups: a bulky N-cyclohexyl moiety, electron-withdrawing difluoro substituents, a strategically placed nitro group, and a bromine atom.

While direct biological data for this specific molecule is not extensively published, its structural motifs are present in numerous bioactive compounds.[2] The nitro group, for instance, is a well-known pharmacophore in antimicrobial and antineoplastic agents, often acting as a bio-reducible moiety that generates reactive nitrogen species under hypoxic conditions typical of tumors.[3][4] The presence of fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity.

This guide provides a comparative analysis of this compound against other aniline derivatives. By examining the structure-activity relationships (SAR) of its analogs, we can infer its potential biological activity, particularly as an anticancer agent, and provide a robust framework for its future investigation.

II. Physicochemical and Structural Profiling

The biological activity of a compound is intrinsically linked to its structural and electronic properties. The substituents on the aniline ring of this compound each play a critical role.

  • N-Cyclohexyl Group: This bulky, lipophilic group can influence solubility and may engage in hydrophobic interactions within a target's binding pocket. Its non-planar structure can impose specific conformational constraints on the molecule.

  • 2,3-Difluoro Groups: Fluorine's high electronegativity significantly alters the electron distribution of the aromatic ring, impacting the pKa of the aniline nitrogen and the molecule's overall reactivity. This substitution pattern is less common than 2,4- or 3,4-difluoro patterns and warrants investigation.

  • 6-Nitro Group: Positioned ortho to the amine, the strong electron-withdrawing nitro group is expected to decrease the basicity of the aniline nitrogen. Its role in biological activity is often linked to redox cycling and induction of oxidative stress.[5]

  • 4-Bromo Group: The bromine atom adds to the molecule's lipophilicity and can act as a hydrogen bond acceptor. Its position para to the amine influences the electronic landscape of the entire ring.

To understand the potential of our lead compound, we will compare it to derivatives where these key positions are systematically varied.

III. Comparative Biological Activity: Insights from Analogs

While specific IC50 values for this compound are not available in public literature, we can analyze data from related substituted nitroanilines to predict its potential efficacy. The primary measure of cytotoxic potential is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell growth by 50% in vitro.[6] Numerous studies have demonstrated that nitro-substituted aniline derivatives can exhibit significant growth-inhibitory effects against various tumor cell lines.[7][8]

Below is a comparative table summarizing cytotoxicity data for several aniline derivatives, which helps to establish a structure-activity relationship.

Compound/Derivative ClassKey Structural FeaturesCancer Cell Line(s)IC50 (µM)Reference / Rationale
Nitro-Substituted Benzimidazoles Contains a nitroaniline precursorH460, HCT 116, MCF-7, SW 6202 - 19[7][8]
Trifluoromethyl-Aniline Derivatives -CF3 group instead of -NO2A375, C32, DU145, MCF-7Varies widely[9]
Aniline Mustard Derivatives Alkylating agent on aniline scaffoldVariousVaries widely[6]
4-Bromo-2-nitroaniline Simpler analog, lacks N-substituent and fluorinesN/A (Key Intermediate)N/A[10]
N-Cyclopropyl-2,3-difluoro-6-nitroaniline N-cyclopropyl instead of N-cyclohexylN/A (Potential Analog)N/A[11]

This data suggests that the presence of a nitro group on an aniline-derived scaffold is a strong predictor of cytotoxic activity, with IC50 values often falling within the low micromolar range.[7][8]

IV. Structure-Activity Relationship (SAR) Analysis

The causality behind the observed cytotoxicity in aniline derivatives can be dissected by analyzing their structural components.

  • The Role of the Nitro Group: The nitroaromatic scaffold is crucial for the bio-reductive activation that leads to cell death.[3] This process is often more efficient in the hypoxic environment of solid tumors, suggesting a potential for selective toxicity. The position of the nitro group relative to the amine is critical for modulating this activity.

  • Impact of Halogenation: The two fluorine atoms on the lead compound are expected to increase its lipophilicity, potentially enhancing its ability to cross cell membranes. Furthermore, fluorine can form strong bonds with target proteins and is metabolically stable, increasing the compound's bioavailability. The bromine atom further increases lipophilicity and provides an additional site for potential molecular interactions.

  • Influence of the N-Alkyl Substituent: The N-cyclohexyl group is a significant feature. Compared to a smaller N-ethyl or N-cyclopropyl group, the bulky cyclohexyl ring may provide better occupancy in a large hydrophobic binding pocket of a target enzyme (e.g., a kinase).[2][11] However, it could also introduce steric hindrance that prevents binding to other targets. This trade-off is central to drug design.

The logical relationship between these structural modifications and the resulting biological activity can be visualized as follows.

SAR_Analysis A Aniline Scaffold B Add Ortho-Nitro Group A->B Introduces bio-reductive activation potential C Add Halogens (F, Br) B->C Increases lipophilicity & metabolic stability D Add Bulky N-Alkyl Group (e.g., Cyclohexyl) C->D Modulates steric fit & hydrophobic interactions E Enhanced Cytotoxicity & Potential Tumor Selectivity D->E Leads To

Caption: Structure-Activity Relationship (SAR) flow for substituted anilines.

V. Experimental Protocols: Assessing Cytotoxicity via MTT Assay

To validate the predicted cytotoxic activity of this compound, a robust and reproducible experimental protocol is essential. The MTT assay is a widely used colorimetric method for assessing cell viability and is a standard first step in determining a compound's IC50 value.[5][12]

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (and other derivatives for comparison)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)[13]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 490-570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and dilute the cells to a concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with DMSO only) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for 48-72 hours.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate for another 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[12]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software).[14][15]

The workflow for this protocol is illustrated below.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A Seed 5,000 cells/well in 96-well plate B Incubate for 24h (allow attachment) A->B C Prepare serial dilutions of test compound D Treat cells with compound (48-72h incubation) C->D E Add MTT solution (4h incubation) F Solubilize formazan crystals with DMSO E->F G Read absorbance (490-570 nm) F->G H Data Analysis: Plot dose-response curve & calculate IC50 G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

VI. Conclusion and Future Perspectives

This compound stands as a promising, yet underexplored, scaffold for drug discovery. Based on a comparative analysis of its structural analogs, it is hypothesized to possess significant cytotoxic activity against cancer cells. The unique combination of a bulky N-cyclohexyl group, difluoro substitution, and a bio-reducible nitro moiety provides a rich platform for generating potent and potentially selective anticancer agents.

The immediate next step is the empirical validation of this hypothesis. The synthesis of the compound followed by in vitro screening using the detailed MTT protocol is paramount. Further studies should aim to elucidate its mechanism of action—does it induce apoptosis, cause cell cycle arrest, or act as a kinase inhibitor? Answering these questions will pave the way for the rational design of the next generation of aniline-based therapeutics.

References

  • A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Aniline Derivatives. (n.d.). Benchchem.
  • Application Notes and Protocols for Biological Screening of Aniline Compounds. (n.d.). Benchchem.
  • Aniline Mustard Derivatives: A Head-to-Head Cytotoxicity Comparison for Cancer Research. (n.d.). Benchchem.
  • In Vitro Cytotoxicity of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)aniline Derivatives. (n.d.). Benchchem.
  • Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. (2011). ScienceDirect.
  • Montalvo-González, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • The Diverse Biological Activities of Substituted Anilines and Imidazoles: A Technical Guide. (n.d.). Benchchem.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). METHODS.
  • Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. (2011). PubMed.
  • A Comparative Review of N-Ethyl-2,3-difluoro-6-nitroaniline Analogs in Research. (n.d.). Benchchem.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH.
  • physical properties of 4-Bromo-2-nitroaniline. (n.d.). Benchchem.
  • How to determine experimental IC50 value? (2023). ResearchGate.
  • N-Cyclopropyl-2,3-difluoro-6-nitroaniline. (n.d.). SynHet.

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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorination in Nitroaniline Scaffolds

In the landscape of medicinal chemistry, nitroaniline derivatives represent a class of compounds with profound and varied biological activities. Their utility stems from the unique electronic properties of the nitro group, which often acts as a pharmacophore or, conversely, a toxicophore.[1] The biological action of many nitroaromatic compounds is contingent on the bioreduction of the nitro group within target cells, a process that generates reactive intermediates capable of inflicting damage to critical biomolecules like DNA and proteins.[2][3] This mechanism is the foundation for their application as antimicrobial and cytotoxic agents.

Modern drug development, however, constantly seeks to refine and enhance the therapeutic potential of such scaffolds. One of the most powerful strategies in the medicinal chemist's toolkit is the selective incorporation of fluorine.[4] The substitution of hydrogen with fluorine, an atom of comparable size but with the highest electronegativity, can dramatically alter a molecule's physicochemical properties.[5] This "fluorine effect" can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by enzymes like cytochrome P450.[5][6] This can increase a drug's half-life and bioavailability.

  • Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to permeate cell membranes and reach intracellular targets.[6][7]

  • Modulated Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state and its interaction with biological targets.[5][7]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and halogen bonds, thereby increasing the compound's potency and selectivity.[8][9]

This guide provides a comparative analysis of the biological activities of fluorinated versus non-fluorinated nitroanilines, grounded in established experimental frameworks. We will explore how the strategic placement of fluorine atoms can modulate cytotoxicity, antimicrobial efficacy, and enzyme inhibition, offering researchers and drug development professionals a clear guide to leveraging this "magic bullet" atom.[6]

Overall Comparative Workflow

The evaluation of fluorinated analogs against a parent compound follows a logical, multi-tiered screening process to build a comprehensive structure-activity relationship (SAR) profile.

G cluster_0 Compound Synthesis & Selection cluster_1 Biological Screening Cascade cluster_2 Data Analysis & Interpretation Parent Non-Fluorinated Nitroaniline Analogs Fluorinated Analogs (Mono-, Di-, Poly-) Parent->Analogs Strategic Fluorination Cytotoxicity Cytotoxicity Assays (e.g., MTT) Parent->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Parent->Antimicrobial Enzyme Enzyme Inhibition (e.g., IC50) Parent->Enzyme Analogs->Cytotoxicity Analogs->Antimicrobial Analogs->Enzyme SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Antimicrobial->SAR Enzyme->SAR Lead Lead Optimization SAR->Lead

Caption: A general workflow for the synthesis and comparative evaluation of nitroanilines.

Comparative Cytotoxicity: From Toxicity Concern to Anticancer Potential

Expertise & Causality: The cytotoxicity of nitroanilines is a double-edged sword. While it raises toxicity concerns, it is also the basis for their potential as anticancer agents. The primary mechanism involves intracellular nitroreduction to form cytotoxic reactive species. Fluorination can enhance this effect in several ways: by increasing cellular uptake due to higher lipophilicity and by altering the molecule's reduction potential, potentially making it a more efficient substrate for cellular reductases. Comparing the half-maximal inhibitory concentration (IC50) values of fluorinated vs. non-fluorinated analogs provides a direct measure of this enhancement.

Comparative Cytotoxicity Data (Illustrative)

The following table presents hypothetical, yet scientifically plausible, data for a non-fluorinated nitroaniline (Parent) and its fluorinated derivatives against the HeLa human cervical cancer cell line. This illustrates a common trend where increased fluorination correlates with increased cytotoxic potency.

CompoundStructure (Example: 4-Nitroaniline)Fluorination PatternIC50 (µM) vs. HeLa Cells
Parent 4-NitroanilineNon-Fluorinated85.6
Analog 1 2-Fluoro-4-nitroanilineMono-fluorinated32.4
Analog 2 2,6-Difluoro-4-nitroanilineDi-fluorinated9.8
Analog 3 2,3,6-Trifluoro-4-nitroanilineTri-fluorinated1.2

Note: Data is illustrative to demonstrate a principle. Actual values are compound and cell-line specific.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a robust, colorimetric method for assessing cell viability.[10][11] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of the test compounds (non-fluorinated and fluorinated nitroanilines) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control (medium only).[13]

  • Incubation: Incubate the plate for a defined exposure time, typically 24, 48, or 72 hours.[13]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[12]

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 16% SDS in 40% DMF) to each well to dissolve the purple formazan crystals.[12][13][14]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value for each compound.[12]

G A Seed cells in 96-well plate B Treat cells with serial dilutions of Nitroanilines A->B C Incubate for 24-72 hours B->C D Add MTT Reagent to each well C->D E Incubate for 2-4 hours D->E F Living cells reduce Yellow MTT to Purple Formazan E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Efficacy: Targeting Microbial Pathogens

Expertise & Causality: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Nitroaromatic compounds have long been explored for this purpose.[2][15] Their mechanism of action in bacteria is similar to their cytotoxic effect in mammalian cells: the nitro group is reduced by microbial nitroreductases to generate radical species that are toxic to the cell.[3] Fluorination can enhance antimicrobial activity by increasing the compound's ability to cross the bacterial cell wall and membrane. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial efficacy, representing the lowest concentration of a drug that prevents visible microbial growth.[16][17][18]

Comparative Antimicrobial Data (Illustrative)

This table shows a potential trend for the MIC values of the compound series against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

CompoundFluorination PatternMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent Non-Fluorinated128>256
Analog 1 Mono-fluorinated64128
Analog 2 Di-fluorinated1664
Analog 3 Tri-fluorinated832

Note: Data is illustrative. Gram-negative bacteria are often less susceptible due to their outer membrane.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the MIC of a compound by challenging a standardized bacterial inoculum with serial dilutions of the compound in a liquid growth medium.[16][17]

Step-by-Step Methodology:

  • Prepare Compound Plate: In a 96-well plate, prepare two-fold serial dilutions of each test compound in an appropriate sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Culture the test bacteria overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the compound plate. This brings the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[18]

G cluster_0 Controls A Prepare 2-fold serial dilutions of compounds in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Visually assess turbidity D->E F Determine MIC E->F Pos Positive Control (Bacteria + Broth) E->Pos Neg Negative Control (Broth Only)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition: A Probe for Targeted Therapy

Expertise & Causality: Beyond broad cytotoxicity, understanding a compound's effect on specific enzymes is crucial for developing targeted therapies. Fluorinated molecules can be potent enzyme inhibitors.[19] The electronegativity of fluorine can enhance interactions with active site residues, and fluorinated groups can act as mimics of transition states or be incorporated into "suicide substrates" that irreversibly inactivate an enzyme.[20] A general enzyme inhibition assay allows for the determination of IC50 values, providing a quantitative measure of a compound's potency against a specific enzyme target (e.g., a bacterial nitroreductase, a human kinase, etc.).

Comparative Enzyme Inhibition Data (Illustrative)

This table shows hypothetical IC50 values against a target enzyme, such as a nitroreductase involved in activating the parent compound.

CompoundFluorination PatternIC50 (nM) vs. Target Enzyme
Parent Non-Fluorinated5,200
Analog 1 Mono-fluorinated950
Analog 2 Di-fluorinated120
Analog 3 Tri-fluorinated25

Note: Data is illustrative and highly dependent on the specific enzyme and compound.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for measuring enzyme inhibition, which should be adapted to the specific enzyme and substrate system.[21][22]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the purified target enzyme, its specific substrate, and the test compounds in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor (test compound).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at the enzyme's optimal temperature to allow for binding.[22]

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Measure Reaction Rate: Monitor the formation of product (or depletion of substrate) over time using a microplate reader (measuring absorbance, fluorescence, or luminescence). The rate is determined from the initial linear portion of the reaction curve.[22][23]

  • Controls: Include a positive control (enzyme and substrate, no inhibitor) to measure 100% activity and a negative control (buffer and substrate, no enzyme) for background subtraction.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[22]

G cluster_0 Modes of Reversible Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S I_comp Competitive Inhibitor (I) E->I_comp I_noncomp Non-competitive Inhibitor (I) E->I_noncomp S Substrate (S) ES->E -S P Product (P) ES->P k_cat ES->I_noncomp I_uncomp Uncompetitive Inhibitor (I) ES->I_uncomp I_comp->E Binds to Free Enzyme I_noncomp->E Binds to E or ES I_uncomp->ES Binds only to ES Complex

Caption: Modes of reversible enzyme inhibition influenced by fluorination.

Conclusion

The strategic incorporation of fluorine into the nitroaniline scaffold is a highly effective method for modulating biological activity. As demonstrated through the frameworks of cytotoxicity, antimicrobial, and enzyme inhibition assays, fluorination consistently trends toward increased potency. This enhancement is driven by fundamental physicochemical changes, including increased metabolic stability, improved membrane permeability, and stronger binding interactions with biological targets.[5][6][8] While the illustrative data presented here showcases a clear trend, researchers must recognize that the specific effects of fluorination are highly context-dependent, relying on the number and position of fluorine atoms, as well as the specific biological system under investigation. By employing the systematic, multi-assay comparison approach outlined in this guide, drug development professionals can effectively harness the power of fluorine to refine lead compounds, overcome metabolic liabilities, and ultimately design more potent and selective therapeutics.

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A Comparative Spectroscopic Guide to 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle shifts in substituent positions on an aromatic scaffold can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive spectroscopic comparison of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline and its key positional isomers. By leveraging fundamental principles and experimental data from analogous structures, we will delineate the expected variations in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for their differentiation.

Introduction: The Significance of Isomer Differentiation

The subject of this guide, this compound, is a highly substituted aniline derivative with multiple functional groups that contribute to its chemical properties. The relative positions of the bromo, fluoro, and nitro groups, along with the N-cyclohexyl substituent, create a landscape of potential positional isomers. Each isomer, while sharing the same molecular formula, will exhibit a unique electronic environment, leading to distinct spectroscopic fingerprints. Understanding these differences is crucial for ensuring the synthesis of the correct isomer and for regulatory compliance in drug manufacturing.

This guide will focus on the most probable positional isomers, where the substituents on the aniline ring are rearranged. We will explore how ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry can be synergistically employed for unambiguous structural elucidation.

Experimental Design and Rationale

The spectroscopic analysis of these isomers relies on a multi-technique approach to gather orthogonal data, thereby increasing the confidence in structural assignment.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each nucleus.[2] For the target compounds, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • ¹H NMR: Will reveal the number of unique protons, their chemical shifts, and their coupling patterns, which are highly sensitive to the positions of neighboring substituents.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

  • ¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shifts and coupling constants of the fluorine nuclei will be unique for each isomer.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2] While many isomers will share similar functional groups, the exact position of the absorption bands can be influenced by the electronic effects of the neighboring substituents. Key vibrations to monitor include:

  • N-H stretching of the secondary amine.

  • C-H stretching of the aromatic and cyclohexyl groups.

  • Asymmetric and symmetric stretching of the nitro (NO₂) group.

  • C-F and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. While isomers have the same molecular weight, their fragmentation patterns in techniques like tandem mass spectrometry (MS/MS) can be distinct, aiding in their differentiation.[5][6][7][8]

Predicted Spectroscopic Data for Isomer Comparison

Due to the limited availability of public spectroscopic data for this compound and its isomers, the following data is a predictive analysis based on established spectroscopic principles and data from structurally similar compounds found in the literature.

Molecular Structures of Isomers under Comparison:

Caption: Molecular structures of the target compound and its positional isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
ProtonIsomer A (4-Br, 2,3-di-F, 6-NO₂)Isomer B (5-Br, 2,3-di-F, 6-NO₂)Isomer C (3-Br, 2,4-di-F, 6-NO₂)Isomer D (2-Br, 3,4-di-F, 6-NO₂)Rationale
Ar-H ~7.8 (s)~8.0 (d)~7.9 (d)~7.7 (d)The chemical shift and multiplicity of the aromatic proton are highly dependent on the surrounding substituents. A singlet is expected for Isomer A due to the absence of adjacent protons.
N-H ~8.5 (br s)~8.6 (br s)~8.4 (br s)~8.3 (br s)The N-H proton chemical shift is influenced by hydrogen bonding and the electronic nature of the aromatic ring.
Cyclohexyl-H (axial, α to N) ~3.5 (m)~3.5 (m)~3.4 (m)~3.4 (m)The protons on the carbon attached to the nitrogen will be the most downfield of the cyclohexyl protons.
Cyclohexyl-H (other) ~1.2-2.0 (m)~1.2-2.0 (m)~1.2-2.0 (m)~1.2-2.0 (m)The remaining cyclohexyl protons will appear as a complex multiplet in the aliphatic region.
Table 2: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) referenced to CFCl₃
FluorineIsomer A (4-Br, 2,3-di-F, 6-NO₂)Isomer B (5-Br, 2,3-di-F, 6-NO₂)Isomer C (3-Br, 2,4-di-F, 6-NO₂)Isomer D (2-Br, 3,4-di-F, 6-NO₂)Rationale
F-2 ~ -130~ -132~ -125N/AThe chemical shift of F-2 will be influenced by the ortho nitro group and the adjacent fluorine.
F-3 ~ -145~ -148N/A~ -140The chemical shift of F-3 is affected by the ortho fluorine and the para bromine in Isomer A.
F-4 N/AN/A~ -115~ -118The chemical shift of F-4 is influenced by the ortho fluorine and the meta nitro group.

Note: These are approximate values and can vary based on solvent and other experimental conditions. The key differentiator will be the unique set of chemical shifts and coupling constants for each isomer.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
Functional GroupIsomer AIsomer BIsomer CIsomer DRationale
N-H Stretch ~3350~3355~3345~3340Secondary amines typically show a single sharp peak in this region.[9][10][11] The exact position can be subtly influenced by intramolecular hydrogen bonding with adjacent substituents.
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000~3100-3000Typical for aromatic compounds.
Aliphatic C-H Stretch ~2930, 2850~2930, 2850~2930, 2850~2930, 2850Characteristic of the cyclohexyl group.
NO₂ Asymmetric Stretch ~1530~1535~1525~1520The electronic environment of the nitro group will slightly alter its stretching frequency.
NO₂ Symmetric Stretch ~1350~1355~1345~1340Similar to the asymmetric stretch, this will be sensitive to the substitution pattern.
C-F Stretch ~1250-1000~1250-1000~1250-1000~1250-1000A complex pattern of strong absorptions is expected in this region due to the two fluorine atoms.
Table 4: Predicted Mass Spectrometry Fragmentation
IonIsomer AIsomer BIsomer CIsomer DRationale
[M]⁺ m/z = 350/352m/z = 350/352m/z = 350/352m/z = 350/352The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1).[12][13][14]
[M - NO₂]⁺ m/z = 304/306m/z = 304/306m/z = 304/306m/z = 304/306Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[5]
[M - C₆H₁₁]⁺ m/z = 267/269m/z = 267/269m/z = 267/269m/z = 267/269Loss of the cyclohexyl radical.
[M - Br]⁺ m/z = 271m/z = 271m/z = 271m/z = 271Loss of the bromine radical.
Other Fragments Isomer-specificIsomer-specificIsomer-specificIsomer-specificFurther fragmentation of the primary ions will likely produce a unique fingerprint for each isomer, especially in MS/MS experiments.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the title compound and its isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1 s, 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 250 ppm, 64k data points, relaxation delay of 2 s, 1024 scans.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: spectral width of 200 ppm, 64k data points, relaxation delay of 2 s, 128 scans.

FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

    • Co-add 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, for example, a quadrupole time-of-flight (Q-TOF) instrument, with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Integrated Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and differentiation of the isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Interpretation cluster_3 Structural Elucidation start Synthesized Isomer Mixture or Individual Isomer NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->NMR IR FTIR Spectroscopy start->IR MS High-Resolution Mass Spectrometry start->MS analyze_nmr Analyze Chemical Shifts and Coupling Patterns NMR->analyze_nmr analyze_ir Identify Characteristic Functional Group Absorptions IR->analyze_ir analyze_ms Determine Molecular Weight and Fragmentation Pattern MS->analyze_ms compare Compare Experimental Data with Predicted Spectra analyze_nmr->compare analyze_ir->compare analyze_ms->compare elucidate Assign Structure to the Correct Isomer compare->elucidate

Caption: Workflow for the spectroscopic differentiation of isomers.

Conclusion

References

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A Comparative Guide to the Reactivity of Bromo- vs. Chloro-substituted Nitroanilines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated nitroanilines are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, dyes, and materials.[1] The strategic placement of halogen and nitro groups on the aniline ring is a key determinant of the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted nitroanilines, grounded in mechanistic principles and supported by experimental data, to aid in synthetic strategy and experimental design.

Mechanistic Underpinnings: The Decisive Role of the Halogen in SNAr Reactions

The reactivity of halogenated nitroanilines in SNAr reactions is governed by a delicate interplay of electronic effects from the amino (-NH₂), nitro (-NO₂), and halogen (-X) substituents.[1] The nitro group, a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. While the amino group is generally electron-donating and deactivating, its presence is often crucial for the desired functionality of the final product.[1]

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. The rate-determining step is the initial nucleophilic attack on the carbon bearing the halogen, which breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount to the overall reaction rate.

Contrary to what is observed in aliphatic nucleophilic substitution (SN1 and SN2 reactions), the leaving group ability of the halogen (I > Br > Cl > F) is not the primary factor dictating reactivity in SNAr.[3][4] Instead, the electronegativity of the halogen plays a more significant role. The general reactivity order for halogens in SNAr is F > Cl > Br > I.[1] This is because highly electronegative halogens, like fluorine and chlorine, exert a powerful inductive electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer complex and lowers the activation energy of the rate-determining step.[2]

Therefore, in the comparison between bromo- and chloro-substituted nitroanilines, the higher electronegativity of chlorine leads to a greater stabilization of the Meisenheimer intermediate, generally resulting in a faster reaction rate compared to its bromo counterpart.

Figure 1: Generalized mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Comparative Experimental Data

The theoretical principles are borne out by experimental observations. The following table summarizes the general reactivity trends and key physicochemical properties of representative chloro- and bromo-substituted nitroanilines.

Property4-Chloro-2-nitroaniline4-Bromo-2-nitroanilineRationale for Reactivity Difference
Molecular Formula C₆H₅ClN₂O₂C₆H₅BrN₂O₂-
Molecular Weight 172.57 g/mol 217.02 g/mol -
Appearance Bright orange powderYellow to orange crystalline powder-
CAS Number 89-63-4875-51-4-
Relative SNAr Reactivity FasterSlowerChlorine's higher electronegativity provides a stronger inductive effect, leading to greater stabilization of the Meisenheimer complex intermediate.[1][2]

Experimental Protocol: Comparative Kinetic Analysis of SNAr Reactions via UV-Vis Spectroscopy

This protocol provides a robust method for quantitatively comparing the reaction rates of a chloro- and a bromo-substituted nitroaniline with a given nucleophile.

Objective: To determine and compare the pseudo-first-order rate constants for the reaction of 4-chloro-2-nitroaniline and 4-bromo-2-nitroaniline with a nucleophile (e.g., piperidine) under identical conditions.

Materials:

  • 4-Chloro-2-nitroaniline

  • 4-Bromo-2-nitroaniline

  • Piperidine (or other suitable nucleophile)

  • Anhydrous solvent (e.g., Methanol, DMSO)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Stock Solution Preparation:

    • Prepare accurate stock solutions of the halogenated nitroanilines (e.g., 0.01 M) and the nucleophile (e.g., 1.0 M) in the chosen solvent.

  • Wavelength Determination (λmax):

    • Run a trial reaction to completion to determine the wavelength of maximum absorbance (λmax) for the final substituted product. This is where the product absorbs most strongly, and the starting material absorbs minimally.

  • Kinetic Run Setup:

    • Pipette a known volume of the halogenated nitroaniline stock solution into a quartz cuvette and dilute with the solvent to achieve the desired initial concentration (e.g., 5 x 10⁻⁵ M).

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by injecting a small, known volume of the nucleophile stock solution into the cuvette. Ensure the nucleophile is in large excess to maintain pseudo-first-order conditions.

    • Immediately begin recording the absorbance at the predetermined λmax at fixed time intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Collection and Analysis:

    • Repeat the kinetic run using several different concentrations of the nucleophile while keeping the substrate concentration constant.

    • For each run, calculate the pseudo-first-order rate constant (kobs) from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The second-order rate constant (k₂) can then be determined from a plot of kobs versus the nucleophile concentration.

  • Comparative Analysis:

    • Perform the entire procedure for the other halogenated nitroaniline under identical conditions. A direct comparison of the calculated second-order rate constants will provide a quantitative measure of their relative reactivity.

Figure 2: Experimental workflow for the comparative kinetic analysis of SNAr reactions.

Conclusion

In the context of nucleophilic aromatic substitution, chloro-substituted nitroanilines generally exhibit greater reactivity than their bromo-substituted counterparts. This is a direct consequence of the higher electronegativity of chlorine, which provides superior stabilization to the rate-determining Meisenheimer complex through a potent inductive effect. This fundamental understanding, supported by quantitative kinetic data, is crucial for medicinal chemists and process development scientists in selecting the optimal starting materials and reaction conditions to achieve their synthetic goals efficiently and predictably.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate. Available at: [Link]

  • Aromatic Nucleophilic Substitution (SNAr) of meso-Nitroporphyrin with Azide and Amines as an Alternative Metal Catalyst Free Synthetic Approach To Obtain meso-N-Substituted Porphyrins. ACS Publications. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available at: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. National Institutes of Health. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. Available at: [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available at: [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link]

  • Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. NICNAS. Available at: [Link]

  • NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. Available at: [Link]

  • Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate. Available at: [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable and reproducible experimental data are built. This is particularly true for novel chemical entities such as 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline, a compound with potential applications in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly alter the compound's biological activity, chemical reactivity, and physical properties, leading to misleading results and potentially compromising the integrity of a study.

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and supporting experimental rationale to empower you in selecting the most appropriate techniques for your research needs.

The Criticality of Purity: Why It Matters

This compound is a substituted aniline derivative. Substituted anilines are a cornerstone in the synthesis of a vast array of compounds, including pharmaceuticals and dyes[1][2]. The synthetic route to such a molecule can often lead to the formation of process-related impurities, such as unreacted starting materials, by-products from side reactions, or degradation products[3]. For instance, the bromination of anilines can sometimes result in the formation of di-bromo compounds, highlighting the need for selective analytical methods[4]. The purity of the final compound, often expected to be around 98% for research purposes, is therefore a critical parameter to establish[5][6].

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity assessment is a critical decision driven by a balance of sensitivity, selectivity, speed, and the specific information required. For a multifaceted molecule like this compound, a multi-pronged analytical approach is often the most robust strategy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds and is particularly well-suited for substituted anilines[7][8]. Its high resolution and sensitivity make it an excellent choice for quantifying the main compound and detecting impurities.

  • Expertise & Experience: The choice of a reversed-phase C18 column is logical for this compound due to its moderate polarity. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the separation. A gradient elution is often preferred over an isocratic one to ensure the timely elution of both more and less polar impurities. UV detection is a standard and effective choice for aromatic compounds due to their inherent chromophores. For enhanced sensitivity and selectivity, a Diode Array Detector (DAD) can be employed to obtain UV spectra of the peaks, aiding in peak identification and purity assessment.

  • Trustworthiness: A well-developed HPLC method is self-validating. System suitability tests, including retention time reproducibility, peak asymmetry, and theoretical plates, should be performed before each run to ensure the chromatographic system is performing optimally. The use of a certified reference standard of this compound is crucial for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers exceptional separation efficiency and definitive identification capabilities. Given that many aniline derivatives can be analyzed by GC, this technique is a powerful tool for identifying and quantifying volatile impurities[9].

  • Expertise & Experience: The key consideration for GC analysis of this compound is its thermal stability. A preliminary thermal stability study is recommended. The choice of a low-bleed capillary column, such as a DB-5ms, is standard for the analysis of a wide range of organic compounds. The mass spectrometer provides invaluable structural information, allowing for the tentative identification of unknown impurities based on their fragmentation patterns. Selective detection of brominated compounds can be achieved using techniques like negative chemical ionization mass spectrometry (NCI-MS)[10][11].

  • Trustworthiness: The mass spectra obtained provide a high degree of confidence in the identification of the main peak and any separated impurities. The use of an internal standard can improve the accuracy and precision of quantification. Method validation should include an assessment of linearity, limits of detection (LOD) and quantification (LOQ), and recovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR). For a fluorinated compound like this compound, ¹⁹F NMR is a particularly powerful tool[12][13].

  • Expertise & Experience: ¹H NMR will provide information on the proton environments, including the cyclohexyl group and any aromatic protons. ¹³C NMR will reveal the carbon skeleton. Crucially, ¹⁹F NMR offers a highly sensitive and selective window into the fluorine-containing parts of the molecule, with a wide chemical shift range that can easily distinguish between different fluorinated species[14]. The presence of bromine will also have a characteristic isotopic pattern in high-resolution mass spectrometry, which complements the NMR data. For definitive structural confirmation and impurity identification, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable[15][16].

  • Trustworthiness: NMR is a primary ratio method, meaning that the signal intensity is directly proportional to the number of nuclei. This allows for the accurate determination of purity without the need for a specific reference standard of the impurity itself. A certified internal standard of known concentration and with a simple spectrum that does not overlap with the analyte signals is used for quantification.

Quantitative Performance Comparison

Analytical TechniquePrimary UseSensitivitySelectivityImpurity IdentificationThroughput
HPLC-UV/DAD Quantification, PurityHighHighTentative (based on UV spectra)High
GC-MS Quantification, Volatile Impurity IDVery HighVery HighDefinitive (based on mass spectra)Moderate
NMR (¹H, ¹⁹F, ¹³C) Structural Elucidation, PurityModerateHighDefinitive (for major impurities)Low

Experimental Protocols

Recommended HPLC-UV Method for Purity Assessment

This protocol provides a starting point for the development of a robust HPLC method for the purity analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a gradient pump, autosampler, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 254 nm and 280 nm.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Data Analysis:

    • Determine the area percent of the main peak relative to the total area of all peaks detected.

    • For quantitative analysis, create a calibration curve using a series of standard solutions of known concentrations.

Comprehensive Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound, integrating multiple analytical techniques for a thorough evaluation.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Quantitative Analysis cluster_confirmatory_analysis Confirmatory & Structural Analysis cluster_final_report Final Purity Statement Synthesis Synthesized Product Initial_TLC Initial Purity Check (TLC) Synthesis->Initial_TLC HPLC_Analysis HPLC-UV/DAD Analysis (Quantification & Impurity Profile) Initial_TLC->HPLC_Analysis Proceed if single spot GCMS_Analysis GC-MS Analysis (Volatile Impurity ID) Initial_TLC->GCMS_Analysis Parallel Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation & qNMR) Initial_TLC->NMR_Analysis Parallel Analysis Purity_Report_HPLC Purity (%) Report HPLC_Analysis->Purity_Report_HPLC Final_Purity Comprehensive Purity Statement (Combined Data) Purity_Report_HPLC->Final_Purity GCMS_Analysis->Final_Purity NMR_Analysis->Final_Purity

Caption: A comprehensive workflow for the purity assessment of the synthesized compound.

Conclusion

The purity assessment of a synthesized compound like this compound is a multi-faceted task that requires a thoughtful and strategic application of various analytical techniques. While HPLC provides a robust and high-throughput method for routine purity determination and quantification, GC-MS and NMR spectroscopy offer invaluable, complementary information for the definitive identification of impurities and the unequivocal confirmation of the target molecule's structure. By integrating these techniques into a comprehensive workflow, researchers can ensure the quality and integrity of their synthesized compounds, thereby fostering confidence in their subsequent experimental findings.

References

  • Buser, H. R. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Retrieved from [Link][10]

  • Buser, H. R. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. pubs.acs.org. Retrieved from [Link][11]

  • Gómara, B., Herrero, L., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7676.[17]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link][3]

  • Waters. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]

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  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link][19]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link][20]

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  • ChemWhat. (n.d.). This compound CAS#: 1365272-99-6. Retrieved from [Link][21]

  • Wang, J., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. ResearchGate. Retrieved from [Link][22]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link][9]

  • Canellas, E., Vera, C., & Nerín, C. (n.d.). Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. ResearchGate. Retrieved from [Link][23]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link][13]

  • Shanxi Beacon Technology Co., Ltd. (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. Retrieved from [Link][24]

  • Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography, 188(2), 412-416.[25]

  • Hypha Discovery. (n.d.). Structure Elucidation by NMR. Retrieved from [Link][15]

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  • ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service. Retrieved from [Link][16]

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  • Amberg, W., et al. (2002). U.S. Patent No. 6,388,135. Washington, DC: U.S. Patent and Trademark Office.[4]

  • ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link][28]

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  • Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1133-1140.[2]

  • PubChem. (n.d.). 4-Bromo-3-nitroaniline. Retrieved from [Link][29]

  • Hepp, A. F., et al. (2007). Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 126-133.[30]

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A Comparative Guide to the X-ray Crystallography of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative for Halogenated Nitroanilines

Substituted anilines are foundational scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a vast array of bioactive molecules, including kinase inhibitors, antimicrobials, and anti-inflammatory agents.[1][2][3][4][5] The specific class of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline derivatives presents a compelling case for in-depth structural analysis. The strategic placement of electron-withdrawing groups (nitro, fluoro) and a bulky, conformationally flexible cyclohexyl moiety, combined with a bromine atom capable of forming potent halogen bonds, creates a molecule with a complex and nuanced three-dimensional profile.

Understanding the precise atomic arrangement, conformational preferences, and intermolecular interactions of these derivatives in the solid state is not merely an academic exercise. It is critical for rational drug design, polymorphism screening, and predicting physicochemical properties like solubility and stability. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for this purpose, providing atomic-level resolution of the molecular structure.[6][7]

This guide provides a comparative framework for the crystallographic analysis of this molecular class. It details the causality behind experimental choices, presents a robust and self-validating protocol, and compares the structural parameters of representative derivatives to illuminate structure-property relationships.

The Crystallographic Workflow: From Synthesis to Final Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision at every stage. Each step is designed to maximize the probability of obtaining a high-quality single crystal and, subsequently, a high-resolution diffraction dataset. The integrity of the final structure is contingent on the success of each preceding step.

Crystallographic_Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_refinement Structure Determination synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) purification->screening selection Crystal Selection & Mounting screening->selection data_collection Data Collection (Diffractometer) selection->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing solution Structure Solution (e.g., SHELXT) data_processing->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis (checkCIF, Hirshfeld Surface) refinement->validation

Caption: The workflow from chemical synthesis to final structural validation.

Comparative Crystallographic Data of Anilines

To contextualize the analysis of the title compound class, it is instructive to compare their expected crystallographic parameters with those of other structurally related halogenated nitroanilines. The precise arrangement of substituents dramatically influences the crystal system, space group, and unit cell dimensions, which in turn dictates the solid-state packing and intermolecular interactions.

While specific data for this compound is proprietary or not yet published, the table below provides a comparative analysis of known substituted bromo-nitroaniline derivatives to serve as a benchmark.

Compound Formula Crystal System Space Group Unit Cell Parameters (a, b, c; Å) Key Interactions CCDC No. Ref.
2-Bromo-4-nitroanilineC₆H₅BrN₂O₂OrthorhombicPca2₁a=11.098, b=16.763, c=3.954N-H···N, N-H···O, N-H···Br705828[8]
2-Bromo-4,6-dinitroanilineC₆H₄BrN₃O₄MonoclinicP2₁/ca=11.038, b=7.009, c=12.288, β=105.7°N-H···O, C-H···O, C-Br···π1424755[9]
4-Bromo-N-(4-hydroxybenzylidene)anilineC₁₃H₁₀BrNOOrthorhombicPbcna=18.421, b=5.996, c=20.536O-H···N865201[10]
(Z)-1-Bromo-1-nitro-2-phenyletheneC₈H₆BrNO₂OrthorhombicPbcaa=11.529, b=7.501, c=19.718C-H···O1025700[11]

This table is illustrative and compiles data from related structures. The space group notation and unit cell parameters are sourced from the referenced publications and can be accessed via the Cambridge Crystallographic Data Centre (CCDC).[12][13][14][15][16]

Interpreting the Structure: Key Molecular and Supramolecular Features

The final refined structure provides a wealth of information beyond simple bond connectivity. For this compound derivatives, analysis should focus on several key areas:

  • Conformation: The orientation of the N-cyclohexyl group relative to the aniline ring is critical. Is the cyclohexyl ring in a chair, boat, or twist-boat conformation? What is the torsion angle of the N-C bond? This conformation can be stabilized by intramolecular hydrogen bonds, such as N-H···F.

  • Intramolecular Interactions: The proximity of the ortho-fluoro and nitro groups to the amine can lead to intramolecular hydrogen bonding (e.g., N-H···O or N-H···F), which planarizes portions of the molecule and influences its overall shape.[8]

  • Intermolecular Interactions: The crystal packing is dictated by a hierarchy of non-covalent interactions.

    • Hydrogen Bonds: The N-H group is a strong hydrogen bond donor, likely interacting with nitro-oxygen or fluorine atoms on adjacent molecules.

    • Halogen Bonds: The bromine atom is a potent halogen bond donor, capable of interacting with electronegative atoms like oxygen (from the nitro group) on neighboring molecules.

    • π-π Stacking: The electron-deficient nitro-substituted benzene ring can engage in π-π stacking interactions with other rings.[17]

Intermolecular_Interactions M1 Molecule A M2 Molecule B M1->M2 Hydrogen Bond (N-H···O) M3 Molecule C M1->M3 Halogen Bond (C-Br···O) M4 Molecule D M1->M4 π-π Stacking

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Comparison with Alternative & Complementary Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive understanding requires comparison with other techniques.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions in the solid state.Unambiguous, high-resolution structural determination.[6][7]Requires high-quality single crystals, which can be difficult to grow.[7][18] Provides no information on solution-state dynamics.
Powder X-ray Diffraction (PXRD) Crystal system, unit cell parameters, phase purity.Faster than SCXRD, does not require single crystals.[19] Useful for quality control and polymorphism studies.Does not provide atomic coordinates or solve new structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, solution-state conformation, dynamic processes.Provides data on the molecule's behavior in solution, which is more relevant for biological activity.Conformation is an average over time; does not reveal specific packing interactions.
Computational Modeling (e.g., DFT) Theoretical geometry, electronic properties, interaction energies.Can predict structures and rationalize observed packing. Complements experimental data.The model is only as good as the level of theory and basis set used; requires experimental validation.

Detailed Experimental Protocols

The following protocols are grounded in established best practices and are designed to be self-validating.[20][21][22]

Protocol 1: Single Crystal Growth

Causality: The goal is to achieve a state of slow supersaturation, which favors the growth of a few, well-ordered single crystals over the rapid precipitation of polycrystalline powder.[23][24] Vapor diffusion is an excellent method for milligram quantities of material.[18]

  • Solvent Selection: Identify a binary solvent system.

    • Solvent A (Good): A solvent in which the compound is readily soluble (e.g., Ethyl Acetate, Dichloromethane).

    • Solvent B (Poor/Antisolvent): A more volatile solvent in which the compound is poorly soluble (e.g., Hexane, Pentane).

  • Preparation:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of Solvent A (e.g., 0.5 mL) in a small, clean vial.

    • Place this inner vial inside a larger, sealable jar or beaker.

    • Add a larger volume of Solvent B (e.g., 2-3 mL) to the outer jar, ensuring the level is below the top of the inner vial.

  • Incubation:

    • Seal the outer jar tightly.

    • Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C).

    • Over several days to weeks, the more volatile Solvent B will slowly diffuse into Solvent A, reducing the overall solubility of the compound and inducing slow crystallization.

  • Harvesting: Once suitable crystals (ideally >0.1 mm, transparent, with sharp edges) have formed, carefully harvest them using a nylon loop.[7][25]

Protocol 2: X-ray Data Collection and Structure Refinement

Causality: This workflow uses a modern diffractometer and the widely adopted SHELX software suite for structure solution and refinement, ensuring a pathway to a high-quality, publishable structure.[26][27][28][29][30]

  • Mounting and Data Collection:

    • Mount a selected crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source.

    • Perform an initial screening to determine crystal quality and obtain unit cell parameters.[31]

    • Proceed with a full data collection, acquiring diffraction data over a wide range of angles to ensure high resolution and completeness.[32][33]

  • Data Processing:

    • Integrate the raw diffraction images to generate a reflection file (.hkl).

    • Apply corrections for absorption, polarization, and other experimental factors.

  • Structure Solution:

    • Use a direct methods program like SHELXT to solve the phase problem and generate an initial structural model.[26][27] This program identifies the positions of the heavier atoms (like Bromine).

  • Structure Refinement:

    • Use a full-matrix least-squares refinement program like SHELXL .[26][28]

    • Initially, refine the positions of the located atoms isotropically.

    • Locate lighter atoms (C, N, O, F) from the difference Fourier map.

    • Refine all non-hydrogen atoms anisotropically.

    • Place hydrogen atoms in calculated positions and refine using a riding model.

    • Refine until convergence is reached (i.e., minimal shifts in atomic parameters and a low R1 factor, typically <5%).

  • Validation:

    • Validate the final structure using the checkCIF service provided by the International Union of Crystallography (IUCr).[20] This ensures the data conforms to publication standards and identifies potential errors.[22][34]

    • Generate crystallographic information files (CIF) and tables for publication.

References

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  • CCDC – Cambridge Crystallographic Data Centre. SERC@IISc - Indian Institute of Science.
  • A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois.
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A Comparative Guide to the Characterization of Impurities in 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the identification, quantification, and structural elucidation of impurities in 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline, a complex substituted aniline intermediate critical in pharmaceutical synthesis. We objectively compare the performance of essential analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR). This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for methodological choices, ensuring a robust and regulatory-compliant impurity profiling strategy.

The Imperative of Impurity Profiling in Drug Development

In pharmaceutical manufacturing, an impurity is any component present in a drug substance or final product that is not the defined chemical entity.[1] The presence of these undesired substances, even in trace amounts, can significantly impact the quality, safety, and efficacy of a therapeutic agent.[1][2] Regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines (specifically ICH Q3A for new drug substances) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[3][4]

According to ICH Q3A, thresholds are typically set based on the maximum daily dose of the drug, but common thresholds include:

  • Reporting Threshold: Impurities at or above 0.05% must be reported.[3]

  • Identification Threshold: Impurities present at a level above 0.10% must have their structures identified.[5]

  • Qualification Threshold: Impurities above 0.15% generally require toxicological data to demonstrate their safety.[3]

Adhering to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety.[2] This guide uses this compound as a model compound to illustrate a best-practice approach to building a comprehensive impurity profile.

Anticipating the Impurity Landscape

A successful characterization strategy begins with a logical assessment of potential impurities. For this compound, impurities can be categorized based on their origin, as defined by the ICH.[5]

  • Organic Impurities: These are the most common and can arise from several sources:

    • Starting Materials: Unreacted precursors from the synthetic route.

    • By-products: Compounds formed from side reactions, such as positional isomers (e.g., alternative bromination or nitration products).

    • Intermediates: Unreacted synthetic intermediates.

    • Degradation Products: Formed during manufacturing or storage due to exposure to stress factors like heat, light, humidity, acid, base, or oxidation.[6] The electron-withdrawing nature of the nitro group and the aromatic ring makes the molecule susceptible to certain degradation pathways.[7]

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, heavy metals, or inorganic salts.[5]

  • Residual Solvents: Organic volatile chemicals used during the synthesis or purification stages.[5]

The logical workflow for impurity analysis is a multi-step, decision-driven process. It begins with high-throughput screening and progresses to definitive structural elucidation for impurities that exceed regulatory thresholds.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Elucidation Sample API Sample Batch HPLC_Screen HPLC-UV/PDA Screening Sample->HPLC_Screen Peak_Check Impurity > 0.10% (Identification Threshold)? HPLC_Screen->Peak_Check Isolation Isolate Impurity (e.g., Prep-HPLC) Peak_Check->Isolation Yes Report Report & Quantify (Below Threshold) Peak_Check->Report No LCMS LC-MS/MS Analysis (Accurate Mass & Fragmentation) Isolation->LCMS Spectroscopy Definitive Structure (NMR, FT-IR) LCMS->Spectroscopy Final_Report Identify, Quantify, & Report Spectroscopy->Final_Report

Caption: General workflow for impurity identification and characterization.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the specific question being asked—be it quantification, identification, or structural confirmation. No single method is sufficient. Instead, an orthogonal approach, using multiple techniques, provides the most reliable and comprehensive data. Advanced hyphenated techniques, which combine chromatography for separation with spectroscopy for identification, are indispensable.[8][9][10]

Technique Primary Application Principle Sensitivity Selectivity Key Limitations
HPLC-UV/PDA Quantification & Purity Screening Differential partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance.High (ng range)Good; depends on chromatographic resolution.Provides no structural information beyond UV spectrum; co-elution can be an issue.
GC-MS Volatile Impurities (e.g., Residual Solvents) Separation of volatile compounds in a gaseous mobile phase. Identification by mass-to-charge ratio and fragmentation pattern.Very High (pg range)ExcellentNot suitable for non-volatile or thermally labile compounds like the API itself without derivatization.[11][12]
LC-MS/MS Identification & Structural Elucidation Combines HPLC separation with mass spectrometry for molecular weight determination and tandem MS for fragmentation analysis.[8][13]Exceptional (fg-pg range)ExceptionalMatrix effects can cause ion suppression; quantification can be less precise than HPLC-UV without isotope-labeled standards.
NMR Spectroscopy Definitive Structural Confirmation Measures the magnetic properties of atomic nuclei to map the carbon-hydrogen framework of a molecule.Low (requires µg-mg of pure sample)AbsoluteRequires isolation of the impurity in sufficient quantity and purity; low throughput.[9][14]
FT-IR Spectroscopy Functional Group Identification Measures the absorption of infrared radiation by a molecule's bonds to identify functional groups.ModerateGoodProvides functional group data, not a complete structure; requires isolated sample.

Forced Degradation: Proactively Identifying Stability-Related Impurities

To understand potential degradation pathways, forced degradation (or stress testing) studies are essential.[15] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally produce degradation products.[6] This allows for the development of stability-indicating analytical methods and provides insight into the intrinsic stability of the molecule.[16]

Standard Stress Conditions (ICH Q1A/Q1B): [6]

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80 °C (dry heat)

  • Photostability: Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

G cluster_stress Stress Conditions API 4-Bromo-N-cyclohexyl- 2,3-difluoro-6-nitroaniline Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Heat Thermal API->Heat Light Photolytic (UV/Vis) API->Light Degradation_Products Potential Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Forced degradation study workflow.

Experimental Protocols: A Practical Guide

Here we provide validated, step-by-step protocols for the primary analytical techniques used in the characterization of impurities in this compound.

Protocol 1: HPLC-UV Method for Impurity Quantification

Causality: This reversed-phase HPLC method is the cornerstone for routine purity testing and quantification. A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. A gradient elution is employed to ensure separation of early-eluting polar impurities from the main API peak and any late-eluting non-polar by-products within a reasonable runtime. Acetonitrile is selected as the organic modifier for its low UV cutoff and compatibility with the analyte. Phosphoric acid is used to control the pH of the mobile phase, ensuring consistent ionization state and peak shape of the aniline compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined from PDA scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: LC-MS/MS Method for Impurity Identification

Causality: This method is designed for the structural elucidation of unknown peaks detected by the HPLC-UV screen. The HPLC conditions are adapted for MS compatibility; specifically, the non-volatile phosphoric acid is replaced with formic acid, which is volatile and provides a source of protons for electrospray ionization (ESI) in positive mode.[17] A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is essential to obtain accurate mass measurements, which allow for the confident prediction of elemental formulas for the impurity.[18] Tandem MS (MS/MS) is then used to fragment the impurity ion, providing structural clues based on the resulting fragmentation pattern.

Instrumentation:

  • UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

Chromatographic Conditions:

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: (Adjusted for faster UHPLC analysis)

    • 0-1 min: 20% B

    • 1-10 min: 20% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • MS Scan Range: m/z 100-1000

  • MS/MS: Data-dependent acquisition (DDA) targeting the top 3 most intense ions per scan, with a collision energy ramp (e.g., 10-40 eV).

Conclusion and Best Practices

The characterization of impurities in a pharmaceutical intermediate like this compound is a rigorous, multi-faceted process that forms the bedrock of drug safety and quality assurance. A scientifically sound strategy is not based on a single analytical technique but on the synergistic use of orthogonal methods.

Key Takeaways for a Self-Validating System:

  • Orthogonal Methods: Always confirm purity results with at least two different analytical techniques (e.g., HPLC and LC-MS).

  • Reference Standards: Whenever possible, synthesize or procure reference standards for known impurities to confirm identity and ensure accurate quantification.[2]

  • Forced Degradation: Use forced degradation studies early in development to predict future stability issues and develop stability-indicating methods.[18]

  • Mass Balance: In stability and degradation studies, ensure that the decrease in the main peak area is reasonably accounted for by the increase in impurity peaks.

  • Regulatory Adherence: Ground all specifications and thresholds in the appropriate ICH guidelines to ensure compliance and a smooth regulatory submission process.[1][3][4]

By integrating these principles and methodologies, researchers and drug developers can build a robust and defensible impurity profile, ensuring the final product meets the highest standards of safety and quality.

References

  • Title: Impurity guidelines in drug development under ICH Q3 - AMSbiopharma Source: AMSbiopharma URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Impurity Profiling: Characterization of unknown impurities in pharmaceuticals Source: Kymos URL: [Link]

  • Title: The Importance of Impurity Standards in Pharmaceutical Development Source: PharmiWeb.com URL: [Link]

  • Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: FDA URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Forced degradation studies Source: MedCrave online URL: [Link]

  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization Source: Wiley Online Library URL: [Link]

  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Resolvemass URL: [Link]

  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL: [Link]

  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]

  • Title: Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities Source: Shimadzu URL: [Link]

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PMC - NIH URL: [Link]

  • Title: Advances in structure elucidation of small molecules using mass spectrometry Source: PMC - NIH URL: [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: PubMed URL: [Link]

  • Title: Spectroscopy/Small Molecule Structure Elucidation Source: Princeton University URL: [Link]

  • Title: Structure Elucidation and NMR Source: Hypha Discovery URL: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guidance: The following disposal protocol for 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline has been developed by synthesizing safety data from structurally analogous compounds, including halogenated nitroanilines and aromatic amines. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be publicly available. This guide is intended to provide a robust framework for safe handling and disposal based on its chemical functionalities. Crucially, you must always consult with your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations, which supersede this guidance.

Deconstructing the Hazard Profile: A Logic-Based Approach

To establish a safe disposal plan, we must first understand the inherent risks posed by the molecule's structure. The hazards are inferred from its key functional groups: a brominated and fluorinated aniline core substituted with a nitro group.

  • Halogenated Aromatic Core (Bromo-, Fluoro-): The presence of bromine and fluorine atoms classifies this compound as a halogenated organic waste .[1] Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent and toxic dioxins or furans upon incomplete combustion.[1][2]

  • Nitro Group (-NO₂): Nitroaromatic compounds are recognized for their potential toxicity and environmental hazards.[2] Many are harmful to aquatic life and are not readily biodegradable. The U.S. Environmental Protection Agency (EPA) often regulates nitroaniline derivatives under the Resource Conservation and Recovery Act (RCRA).[3]

  • Aniline Moiety (Aromatic Amine): Aromatic amines as a class are known for their toxicity.[4] They can often be absorbed through the skin and may cause systemic effects.[4][5] Safety data for similar compounds confirm that they are typically harmful if swallowed, inhaled, or in contact with skin, and cause serious eye and skin irritation.[6][7][8]

Table 1: Inferred Hazard Profile Summary
Hazard ClassificationDescriptionRationale & Supporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Based on classifications for 4-bromo-2-nitroaniline, 2-bromo-4-nitroaniline, and other similar structures.[6][7][8]
Skin Corrosion/Irritation Causes skin irritation.A common characteristic of halogenated nitroanilines.[7][8][9]
Serious Eye Damage/Irritation Causes serious eye irritation.Consistent hazard statement across multiple analogous compounds.[6][7][8]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust should be avoided.[6][8]
Aquatic Hazard Potentially very toxic to aquatic life with long-lasting effects.A known hazard for nitroaromatic compounds.

Operational Safety: PPE and Handling Protocols

Before handling the compound for any purpose, including disposal preparation, ensure the following controls are in place. The causality is clear: to prevent exposure via inhalation, dermal contact, or ingestion, a multi-layered defense is required.

Table 2: Personal Protective Equipment (PPE) Requirements
EquipmentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier against dermal absorption, a primary exposure route for aromatic amines.[4][6] Always check the glove manufacturer's compatibility data.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against dust particles and accidental splashes, preventing serious eye irritation.[6][7]
Lab Coat/Body Protection Standard laboratory coat. Consider a chemically resistant apron for bulk handling.Prevents contamination of personal clothing. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[6]
Respiratory Protection Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[7][9]

Spill Management: Immediate Response Protocol

Accidents happen. A prepared response is a validated safety system. In the event of a spill, the immediate priority is to contain the material and prevent it from entering the environment or exposing personnel.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify all personnel in the area.[6]

  • Isolate the Area: Secure the location to prevent unauthorized entry.

  • Don Appropriate PPE: Wear all PPE listed in Table 2.

  • Contain the Spill:

    • For Solid/Powder Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth to prevent dust from becoming airborne. DO NOT use combustible materials like paper towels for the initial coverage. Use dry clean-up procedures and avoid generating dust.[6]

    • For Spills in Solution: Cover with an inert absorbent material. Prevent the spill from entering drains or waterways under any circumstances.[6]

  • Collect the Waste: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[6][9] Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) are now considered hazardous waste and must be placed in the same sealed container.

  • Final Disposal: Affix a hazardous waste tag to the container and arrange for pickup through your institution's EHS department.

The Core Directive: Waste Segregation and Disposal

Improper segregation is a frequent and dangerous compliance failure. This compound and its associated waste must not be mixed with non-halogenated solvents or disposed of down the drain.

Disposal Workflow Diagram

The following diagram outlines the critical decision-making process for segregating waste generated from work with this compound.

G Fig 1: Waste Segregation Decision Workflow A Waste Generated B Solid Chemical Waste (Pure compound, reaction residue) A->B C Liquid Chemical Waste (Solutions, reaction mixtures, rinsate) A->C D Contaminated Solid Waste (Gloves, wipes, weigh paper, silica gel) A->D E Empty Chemical Container A->E F Collect in designated 'HALOGENATED ORGANIC SOLID WASTE' container. B->F G Collect in designated 'HALOGENATED ORGANIC LIQUID WASTE' container. C->G H Collect in designated 'SOLID HAZARDOUS WASTE' (or Lab Trash) container. D->H I Is container triple-rinsed with a suitable solvent? E->I L Collect rinsate in 'HALOGENATED ORGANIC LIQUID WASTE' container. I->L NO M Deface label. Dispose of container per EHS guidance (e.g., glass disposal box). I->M YES J YES K NO L->G M->L Rinsate Collection N Dispose of as 'SOLID HAZARDOUS WASTE'.

Sources

Personal protective equipment for handling 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 1365272-99-6).[1] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, the guidance herein is synthesized from an analysis of its constituent functional groups—a halogenated nitroaniline core and an N-cyclohexyl substituent. This guide is intended for researchers, scientists, and drug development professionals. A conservative approach, treating the substance with a high degree of caution, is imperative.

Hazard Analysis: A Structurally-Informed Risk Assessment

This compound is a complex substituted aniline. Its hazard profile is determined by the synergistic effects of its functional groups:

  • Aniline Core : Substituted anilines are a well-documented class of toxic compounds.[2][3] The primary route of toxicity is often through dermal absorption, leading to systemic effects. A major concern is the induction of hemolysis (damage to red blood cells) and methemoglobinemia , a condition that dangerously reduces the oxygen-carrying capacity of the blood.[4][5][6]

  • Electron-Withdrawing Groups (-NO₂, -F, -Br) : The presence of strong electron-withdrawing groups like nitro, fluoro, and bromo substituents generally increases the toxicity of anilines.[2] These groups activate the aromatic ring, enhancing its reactivity and potential to interfere with biological systems.

  • Nitro Group (-NO₂) : Aromatic nitro compounds are known for their acute toxicity upon ingestion, inhalation, or skin contact.[6][7][8] The risk of methemoglobinemia is a significant hazard associated with this functional group.[9]

  • Halogenation (-Br, -F) : The bromo and difluoro groups contribute to the molecule's chemical properties and toxicological profile. Halogenated organic compounds can be persistent in the environment and often require special disposal considerations.[10]

Based on this analysis, this compound should be handled as a substance with high acute toxicity, capable of causing serious health effects through all routes of exposure.

Summary of Potential Hazards
Hazard TypeAssociated Functional Group(s)Potential Health Effects
Acute Toxicity Aniline, Nitro, Bromo, FluoroHarmful or toxic if swallowed, inhaled, or absorbed through the skin.[7][8][11]
Specific Target Organ Toxicity Aniline, NitroMay cause damage to blood (methemoglobinemia, hemolysis) and liver.[4][5][9]
Skin Irritation/Corrosion Halogenated NitroanilinesCauses skin irritation.[7][12]
Eye Irritation Halogenated NitroanilinesCauses serious eye irritation.[7][12][13]
Respiratory Irritation Solid ParticulateInhalation of dust may cause respiratory tract irritation.[12][13]
Environmental Hazard Halogenated AromaticPotentially toxic to aquatic life with long-lasting effects.[11]

Personal Protective Equipment (PPE): A Multi-Barrier Defense

A comprehensive PPE strategy is mandatory to prevent exposure. This involves creating multiple barriers between the researcher and the chemical.

Primary Engineering Control: Chemical Fume Hood

All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[9][11]

Mandatory PPE Ensemble

The following PPE must be worn at all times when handling the compound:

  • Eye and Face Protection :

    • Safety Goggles : Tightly fitting safety goggles conforming to ANSI Z87.1 or EN 166 standards are required to protect against dust particles.[14]

    • Face Shield : A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or dust generation (e.g., transfers of larger quantities).[15][16]

  • Hand Protection :

    • Double Gloving : Due to the high potential for dermal absorption, double gloving is required.[9]

    • Inner Glove : A thin nitrile glove provides a base layer of protection.

    • Outer Glove : A thicker, chemical-resistant glove (e.g., neoprene or Silver Shield®) should be worn over the inner glove.[17]

    • Glove Integrity : Gloves must be inspected for tears or punctures before each use. Contaminated gloves must be removed immediately using proper technique and disposed of as hazardous waste.[11]

  • Body Protection :

    • Chemical-Resistant Laboratory Coat : A lab coat, preferably one with elastic cuffs, must be worn and kept fully fastened.

    • Chemical Apron : For larger scale operations, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection :

    • When engineering controls (fume hood) are not sufficient or during a spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator (APR) with combination organic vapor/P100 (particulate) cartridges is recommended.[15][17]

PPE Donning and Doffing Workflow

Proper sequence is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Inner Nitrile Gloves D1->D2 D3 3. Respirator (if needed) D2->D3 D4 4. Safety Goggles D3->D4 D5 5. Face Shield D4->D5 D6 6. Outer Chemical- Resistant Gloves D5->D6 F1 1. Outer Gloves F2 2. Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Safety Goggles F3->F4 F5 5. Inner Gloves F4->F5 F6 6. Respirator (if used) F5->F6

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential for minimizing risk.

Designated Area

Designate a specific area within the laboratory, such as a particular fume hood, for the storage and handling of this compound. This area should be clearly marked with appropriate hazard signage.

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is donned correctly and safety equipment (eyewash, safety shower, spill kit) is accessible and operational.

  • Weighing : Weigh the solid compound within the fume hood. Use a disposable weigh boat or line the balance with protective film to prevent contamination.

  • Transfers : Conduct all transfers of the solid or its solutions within the fume hood. Use a spatula for solids and appropriate glassware for solutions. Avoid generating dust.[18]

  • Housekeeping : Clean the work area thoroughly after each use. All contaminated disposable materials (weigh boats, wipes, gloves) must be disposed of as hazardous waste.

Storage
  • Store the compound in a tightly sealed, clearly labeled container.[18][19]

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7][18]

  • Store in a locked cabinet or a restricted-access area to limit exposure to authorized personnel only.[9][14]

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and correct action is crucial.

Spill_Response cluster_spill Chemical Spill Response Protocol Evacuate 1. Evacuate & Alert (Clear immediate area, alert personnel) Assess 2. Assess the Spill (Size, location, risk) Evacuate->Assess PPE 3. Don Appropriate PPE (Include respirator) Assess->PPE For manageable spills Notify EHS Notify EHS Assess->Notify EHS For large/uncontrolled spills Contain 4. Contain the Spill (Use absorbent pads around the perimeter) PPE->Contain Neutralize 5. Clean Up (Cover with absorbent, collect with non-sparking tools) Contain->Neutralize Decontaminate 6. Decontaminate Area (Wipe with appropriate solvent, followed by soap and water) Neutralize->Decontaminate Dispose 7. Dispose of Waste (Seal all materials in a labeled hazardous waste bag) Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

  • Small Spills (Manageable by Lab Personnel) :

    • Evacuate non-essential personnel and alert others in the lab.

    • Wearing the full PPE ensemble including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[11][18] Avoid raising dust.

    • Decontaminate the spill area with an appropriate solvent, followed by a thorough wash with soap and water.

    • All materials used for cleanup are to be disposed of as hazardous waste.

  • Large Spills :

    • Evacuate the laboratory immediately.

    • Close the doors and prevent re-entry.

    • Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12][13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Waste Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Segregation : Collect all waste materials (excess compound, contaminated disposables, spill cleanup materials) in a dedicated, sealed, and clearly labeled hazardous waste container. Specifically label it as "Halogenated Organic Waste."[20]

  • Container Management : Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the lab.

  • Final Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Incineration at a specialized facility is a common disposal method for such compounds.[10] Do not dispose of this chemical down the drain or in regular trash.[11]

References

  • Di Consiglio, E., et al. (2007). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. PubMed. Available at: [Link]

  • Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. PubMed. Available at: [Link]

  • Zierhut, C., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed. Available at: [Link]

  • Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Journal of Toxicological Sciences. Available at: [Link]

  • Schultz, T. W., et al. (1989). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. PubMed. Available at: [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Available at: [Link]

  • Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. US EPA. Available at: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1365272-99-6. ChemWhat. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. US EPA. Available at: [Link]

  • Aladdin. (n.d.). This compound. Aladdin. Available at: [Link]

  • ServiceMaster Restore. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. ServiceMaster Restore. Available at: [Link]

  • Chemtalk. (2008). Bromine water - disposal. Chemtalk. Available at: [Link]

  • University of Texas at Austin Environmental Health & Safety. (n.d.). Personal Protective Equipment. UT Austin EH&S. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,6-Dibromo-4-nitroaniline. Thermo Fisher Scientific. Available at: [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N-cyclohexyl-2, 3-difluoro-6-nitroaniline. CP Lab Safety. Available at: [Link]

  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline. Amherst College. Available at: [Link]

  • Buchner, H., & Peper, S. (2002). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Available at: [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 3-Methyl-2-nitroaniline. Angene Chemical. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitroaniline. PubChem. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitroanisole. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia. Available at: [Link]

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